molecular formula C5H7NS B181327 4-Methylthiophen-2-amine CAS No. 14770-82-2

4-Methylthiophen-2-amine

Cat. No.: B181327
CAS No.: 14770-82-2
M. Wt: 113.18 g/mol
InChI Key: HIJCUWLXJWHXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylthiophen-2-amine (C5H7NS) is a chemical compound of significant interest in medicinal chemistry and organic synthesis, particularly as a core scaffold for developing bioactive molecules. Its structure is part of the 2-aminothiophene class, recognized as a privileged structure in drug discovery . Recent research underscores the potential of 2-aminothiophene derivatives as promising drug candidates against Neglected Tropical Diseases, demonstrating potent activity against Leishmania amazonensis parasites . These derivatives have shown in vivo efficacy, reducing lesion size and parasite load in animal models, which highlights the value of the 2-aminothiophene core for generating novel antiprotozoal agents . Furthermore, the 2-aminothiophene scaffold is versatile for green and cascade synthetic routes to access more complex, pharmacologically valuable tetrasubstituted 2-aminothiophenes, which are useful for future drug discovery and development . This compound is intended for research purposes only and must not be used for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylthiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-4-2-5(6)7-3-4/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJCUWLXJWHXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481535
Record name 4-Methyl-thiophen-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14770-82-2
Record name 4-Methyl-thiophen-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Screening for Bioactive Novel 2-Aminothiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its synthetic versatility and the diverse pharmacological properties exhibited by its derivatives.[1][2][3] These compounds have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[2][3][4][5][6] This technical guide provides an in-depth overview of the biological activity screening of novel 2-aminothiophene derivatives, complete with detailed experimental protocols, structured data presentations, and visualizations of key workflows and signaling pathways.

Anticancer Activity Screening

A significant area of investigation for 2-aminothiophene derivatives is their potential as anticancer agents.[4][7] These compounds have demonstrated cytostatic and antiproliferative effects against various cancer cell lines.[1][8]

Data Presentation: Antiproliferative Activity

The antiproliferative activity of novel 2-aminothiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following table summarizes the IC50 values for representative 2-aminothiophene derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6CN14 HeLa (Cervical Adenocarcinoma)< 5DoxorubicinNot Specified
7CN09 HeLa (Cervical Adenocarcinoma)< 5DoxorubicinNot Specified
6CN14 PANC-1 (Pancreatic Adenocarcinoma)< 10DoxorubicinNot Specified
7CN09 PANC-1 (Pancreatic Adenocarcinoma)< 10DoxorubicinNot Specified
Compound 5g MDA-MB-468 (Breast Cancer)Not SpecifiedErlotinibNot Specified
Compound 7a MDA-MB-468 (Breast Cancer)Not SpecifiedErlotinibNot Specified

Note: The data presented is a compilation from multiple sources. For detailed information on specific compounds, please refer to the cited literature.[1][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Materials:

  • 2-aminothiophene derivatives

  • Human cancer cell lines (e.g., HeLa, PANC-1, MDA-MB-468)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiophene derivatives in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds (e.g., 5, 10, 25, 50 µM).[1] Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization: General Workflow for Anticancer Screening

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Novel 2-Aminothiophene Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cell_culture Cancer Cell Line Culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis flow_cytometry Flow Cytometry (Cell Cycle, Apoptosis) data_analysis->flow_cytometry western_blot Western Blot (Protein Expression) data_analysis->western_blot kinase_assay Kinase Inhibition Assays data_analysis->kinase_assay

General workflow for anticancer screening of 2-aminothiophenes.

Antimicrobial Activity Screening

2-Aminothiophene derivatives have also been explored for their antimicrobial properties against a range of pathogenic bacteria and fungi.[6][9][10]

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Compound 4 Escherichia coli10-20Aspergillus niger10-20
Compound 5 Staphylococcus aureus10-20Candida albicans10-20
Compound 9 Escherichia coli10-20Aspergillus niger10-20
Compound 7b Pseudomonas aeruginosaNot SpecifiedNot SpecifiedNot Specified
Compound 7b Staphylococcus aureusNot SpecifiedNot SpecifiedNot Specified
Compound 7b Bacillus subtilisNot SpecifiedNot SpecifiedNot Specified

Note: This table presents a selection of data. For comprehensive results, refer to the original research articles.[10][11]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.

Materials:

  • 2-aminothiophene derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Bacterial/Fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of each 2-aminothiophene derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compounds in the appropriate broth to achieve a range of concentrations.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi). Add 100 µL of the inoculum to each well containing the serially diluted compounds.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi) should also be included as a reference.[11]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualization: Antimicrobial Screening Workflow

antimicrobial_workflow cluster_prep Preparation cluster_assay MIC Assay compound_prep Prepare Stock Solutions of 2-Aminothiophene Derivatives serial_dilution Serial Dilution in 96-Well Plates compound_prep->serial_dilution inoculum_prep Prepare Standardized Microbial Inoculum inoculation Inoculate Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation mic_determination Determine MIC incubation->mic_determination

Workflow for antimicrobial screening using the broth microdilution method.

Anti-inflammatory Activity Screening

Several 2-aminothiophene derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases.[12][13][14]

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory potential is often evaluated by the compound's ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), or by its effect on the production of pro-inflammatory cytokines.

Compound IDAssayIC50 (µM)
Compound 1 Anti-inflammatory121.47
Compound 2 Anti-inflammatory412
Compound 3 Anti-inflammatory323
Compound 4 Anti-inflammatory348
Compound 5 Anti-inflammatory422
Compound 6 Anti-inflammatory396

Note: The specific anti-inflammatory assay for these IC50 values was not detailed in the initial search results. This table is based on available data.[12][13][14]

Experimental Protocol: COX-2 Inhibition Assay

This protocol describes a common method to screen for inhibitors of the COX-2 enzyme, a key player in inflammation.

Materials:

  • 2-aminothiophene derivatives

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (commercially available)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the instructions of the commercial assay kit. This typically includes the enzyme, heme, and assay buffer.

  • Compound Addition: Add the 2-aminothiophene derivatives at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Enzyme Addition: Add the COX-2 enzyme to each well and incubate for a specified time at room temperature to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

  • Colorimetric Reaction: The kit will contain a probe that reacts with the product of the COX reaction (Prostaglandin G2) to produce a colored substance.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. The IC50 value can then be determined by plotting the percentage of inhibition against the compound concentration.

Visualization: NRF2 Signaling Pathway

Some 2-aminothiophene derivatives exert their anti-inflammatory effects by activating the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of antioxidant and anti-inflammatory genes.[15]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus aminothiophene 2-Aminothiophene Derivative keap1_nrf2 KEAP1-NRF2 Complex aminothiophene->keap1_nrf2 Disrupts Interaction ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination Normal Conditions nrf2 NRF2 keap1_nrf2->nrf2 NRF2 Release & Translocation are Antioxidant Response Element (ARE) nrf2->are Binds to gene_expression Expression of Antioxidant & Anti-inflammatory Genes (HO-1, NQO1) are->gene_expression Activates

Activation of the NRF2 pathway by 2-aminothiophene derivatives.

This guide provides a foundational framework for the biological activity screening of novel 2-aminothiophene derivatives. The versatility of this scaffold warrants a multi-faceted screening approach to uncover its full therapeutic potential. Researchers are encouraged to adapt and expand upon these protocols based on their specific research objectives.

References

The Emerging Role of the 4-Methylthiophen-2-amine Scaffold in Anti-Inflammatory Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount challenge in medicinal chemistry. Thiophene-based compounds have emerged as a "privileged structure" in this arena, with several derivatives demonstrating potent anti-inflammatory effects.[1][2] This technical guide delves into the therapeutic potential of the 4-Methylthiophen-2-amine core, a key pharmacophore, by examining the established anti-inflammatory mechanisms of structurally related thiophene derivatives. We will explore its potential impact on key signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols for its evaluation.

Mechanisms of Anti-Inflammatory Action

Thiophene derivatives exert their anti-inflammatory effects through a multi-pronged approach, primarily by targeting key enzymes and signaling cascades involved in the inflammatory response. The presence of methyl and amine groups on the thiophene ring is often associated with significant biological activity.[1][2]

Inhibition of Pro-Inflammatory Enzymes: COX and LOX

A primary mechanism by which non-steroidal anti-inflammatory drugs (NSAIDs) function is through the inhibition of cyclooxygenase (COX) enzymes, which mediate the production of prostaglandins.[1] Similarly, inhibition of lipoxygenase (LOX) enzymes, which are responsible for the synthesis of leukotrienes, is another important strategy.[1] Several thiophene derivatives have been identified as potent inhibitors of both COX and LOX enzymes.[1][2][3][4] The dual inhibition of COX and 5-LOX is considered a promising therapeutic strategy for developing safer anti-inflammatory drugs with reduced gastrointestinal side effects.[4][5][6]

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, thiophene derivatives have been shown to modulate intracellular signaling pathways that are central to the inflammatory process. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of gene expression for a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][8] Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and initiates the transcription of genes encoding proteins such as TNF-α, IL-6, and IL-1β.[9][10] Some thiophene derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the production of these inflammatory mediators.[7][11]

Figure 1: Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway: The MAPK family, including ERK, p38, and JNK, plays a crucial role in cellular responses to a variety of external stimuli, leading to inflammation, proliferation, and apoptosis.[12][13][14][15] Activation of p38 and JNK is often associated with the production of pro-inflammatory cytokines.[13][14] Methoxy-substituted thiophene derivatives have been observed to inhibit the activation of ERK and p38.[11]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor Binds MAPKKK MAP3K (e.g., Raf) Receptor->MAPKKK Activates MAPKK MAP2K (e.g., MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors (e.g., AP-1) MAPK->Transcription Factors Activates & Translocates 4MT2A This compound (Potential Target) 4MT2A->MAPK Inflammatory Response Inflammatory Gene Expression Transcription Factors->Inflammatory Response

Figure 2: Potential modulation of the MAPK signaling pathway.

Quantitative Data on Anti-Inflammatory Activity of Thiophene Derivatives

While specific data for this compound is not yet available, numerous studies have quantified the anti-inflammatory effects of structurally similar compounds. This data provides a strong rationale for investigating the this compound core.

Compound ClassAssayTargetResultReference
Thiazolo-thiophene derivativesIn vivo (Asthma model)Pro-inflammatory cytokinesSignificant reduction of TNF-α, IL-1β, and IL-6[1]
2-Amino-thiophene derivativesIn vivo (Carrageenan-induced paw edema)Inflammation58.46% inhibition at 50 mg/kg[1]
Tetrasubstituted thiophenesIn vivo (Carrageenan-induced rat paw edema)Inflammation77% protection at 20 mg/kg (Compound 4c)[16]
Thiophene derivativesIn vitro (LPS-induced THP-1 monocytes)NF-κB, ERK, p38Inhibition of activation at 10 µM[11]
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivativesIn vitro enzyme assayCOX-2IC50 values in the range of 0.76-9.01 µM[17][18]
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivativesIn vitro enzyme assay5-LOXIC50 values of 23.08 and 38.46 µM for compounds 5d and 5e[17][18]
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenesIn vitro (LPS-stimulated RAW 264.7 cells)Nitric Oxide (NO) ProductionUp to 87.07% inhibition[19]

Experimental Protocols

To facilitate further research into this compound and its derivatives, detailed methodologies for key anti-inflammatory assays are provided below.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of cyclooxygenase enzymes.

Principle: The peroxidase activity of COX is determined by monitoring the initial rate of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) oxidation in the presence of arachidonic acid.

Methodology:

  • A reaction mixture containing Tris-HCl buffer, hematin, and the respective enzyme (COX-1 or COX-2) is prepared.

  • The test compound (e.g., this compound dissolved in DMSO) is added to the mixture and pre-incubated.

  • The reaction is initiated by adding arachidonic acid and TMPD.

  • The absorbance is measured kinetically at 595 nm.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the test compound.

  • IC50 values are determined from a dose-response curve.[17][20]

In Vitro 5-LOX Inhibition Assay

This assay measures the inhibition of the 5-lipoxygenase enzyme, which is involved in leukotriene synthesis.

Principle: The activity of 5-LOX is determined by measuring the formation of leukotrienes from arachidonic acid.

Methodology:

  • The 5-LOX enzyme is incubated with the test compound at various concentrations.

  • The reaction is initiated by the addition of arachidonic acid.

  • The formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) is monitored by measuring the increase in absorbance at 234 nm.

  • The percentage of inhibition is calculated, and IC50 values are determined.[17][20]

In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.

Principle: The concentration of nitrite, a stable product of NO, is measured in the cell culture supernatant using the Griess reagent.

Methodology:

  • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Inflammation is induced by adding lipopolysaccharide (LPS).

  • After 24 hours of incubation, the cell culture supernatant is collected.

  • An equal volume of Griess reagent is added to the supernatant, and the absorbance is measured at 540 nm.

  • The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.[7][19][21]

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound in vivo.[16][20]

Methodology:

  • Rodents (typically rats or mice) are divided into control and treatment groups.

  • The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.

  • After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.

  • The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

  • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.[16][18]

General Experimental Workflow for Screening

The discovery and development of novel anti-inflammatory agents from a core scaffold like this compound typically follows a structured workflow.

Experimental_Workflow Start Scaffold Selection (this compound) Synthesis Synthesis of Derivatives Start->Synthesis InVitro In Vitro Screening (COX/LOX, NO Assays) Synthesis->InVitro DataAnalysis1 Data Analysis & SAR InVitro->DataAnalysis1 DataAnalysis1->Synthesis Feedback HitSelection Hit Compound Selection DataAnalysis1->HitSelection InVivo In Vivo Efficacy Studies (Paw Edema Model) HitSelection->InVivo Tox Preliminary Toxicity & ADME InVivo->Tox LeadOpt Lead Optimization Tox->LeadOpt

Figure 3: A general workflow for anti-inflammatory drug discovery.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of novel anti-inflammatory agents. The collective evidence from studies on related thiophene derivatives strongly suggests that compounds based on this core could exhibit potent inhibitory effects on key inflammatory enzymes like COX and LOX, and modulate critical signaling pathways such as NF-κB and MAPK.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation using the experimental protocols outlined in this guide. Structure-activity relationship (SAR) studies will be crucial to identify the optimal substitutions on the thiophene ring and the amine group to maximize anti-inflammatory potency and selectivity while minimizing potential toxicity. Such investigations could pave the way for the development of a new class of effective and safe anti-inflammatory drugs.

References

The Discovery of 2-Aminothiophene Derivatives as Potent Inhibitors of Atypical Protein Kinase C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a myriad of cellular signaling pathways, including those governing cell growth, differentiation, and apoptosis.[1] The PKC family is categorized into three main groups: classical (cPKC), novel (nPKC), and atypical (aPKC) isoforms, distinguished by their activation mechanisms.[1] Atypical PKC (aPKC) isoforms, comprising PKCζ and PKCι/λ, are of particular interest as they are activated independently of calcium and diacylglycerol, playing crucial roles in inflammatory and vascular permeability pathways.[2][3] Dysregulation of aPKC signaling has been implicated in various pathologies, including cancer, inflammation, and diabetic retinopathy, making it a compelling target for therapeutic intervention.[2][3]

This technical guide focuses on a promising class of small molecule inhibitors: 2-aminothiophene derivatives. These heterocyclic compounds have emerged from chemical library screenings as potent and selective inhibitors of aPKC isoforms.[2][4] This document will provide an in-depth overview of their discovery, structure-activity relationships (SAR), the experimental protocols used for their characterization, and the signaling pathways they modulate.

Structure-Activity Relationship (SAR) of 2-Aminothiophene Derivatives

The inhibitory potency of 2-aminothiophene derivatives against atypical PKC is significantly influenced by the nature and position of substituents on the thiophene and the C-4 phenyl rings. A systematic analysis of these derivatives has revealed key structural features that govern their activity.

Quantitative Inhibitory Data

The following table summarizes the in vitro and cellular activities of a series of 2-amino-3-carboxy-4-phenylthiophene derivatives against atypical PKC. The data is presented to facilitate a clear understanding of the structure-activity relationships.

Compound IDR1R2R3R4aPKC IC50 (µM)NF-κB Reporter EC50 (µM)Endothelial Permeability EC50 (µM)
1 HHHH> 30> 10> 10
6 OMeHHH0.250.050.08
12 OEtHHH0.300.070.10
15 OHHHH1.50.81.2
21 FHHH5.23.14.5
25 ClHHH3.82.53.1
32 HOMeHOMe0.150.030.04
35 HHOMeH0.450.120.18
40 NO2HHH> 30> 10> 10
43 HHHCOOH> 30> 10> 10

From the data, several key SAR observations can be made:

  • Electron-donating groups on the C-4 phenyl ring are crucial for activity. Compounds with methoxy (e.g., 6 , 12 , 32 , 35 ) or hydroxy (15 ) substituents exhibit significantly higher potency compared to the unsubstituted analog (1 ).

  • Electron-withdrawing groups are detrimental to activity. The presence of nitro (40 ) or carboxylic acid (43 ) groups drastically reduces or abolishes inhibitory activity.

  • The position of the substituent on the phenyl ring influences potency. Dimethoxy substitution at the 3 and 5 positions (32 ) resulted in the most potent compound in this series.

  • Halogen substitution leads to moderate activity. Fluoro (21 ) and chloro (25 ) substituents result in compounds with intermediate potency.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of 2-aminothiophene derivatives as aPKC inhibitors.

Synthesis of 2-Amino-3-carboxy-4-phenylthiophene Derivatives (Gewald Reaction)

The synthesis of the 2-aminothiophene scaffold is typically achieved through the Gewald reaction, a multi-component condensation.[5]

Materials:

  • Substituted benzaldehyde

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (catalyst)

  • Ethanol (solvent)

Procedure:

  • To a solution of the appropriately substituted benzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Add morpholine (0.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Atypical PKC Kinase Assay

This assay measures the direct inhibitory effect of the 2-aminothiophene derivatives on the enzymatic activity of aPKC.

Materials:

  • Recombinant human aPKC (PKCζ or PKCι)

  • Myelin basic protein (MBP) as a substrate

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (2-aminothiophene derivatives) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, MBP, and the test compound at various concentrations (final DMSO concentration should be ≤1%).

  • Initiate the kinase reaction by adding recombinant aPKC enzyme to the mixture.

  • After a brief pre-incubation (e.g., 10 minutes at 30°C), add [γ-³²P]ATP to start the phosphorylation reaction.

  • Allow the reaction to proceed for a set time (e.g., 20 minutes at 30°C).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of ³²P incorporated into the MBP substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

NF-κB Reporter Gene Assay

This cell-based assay assesses the ability of the compounds to inhibit aPKC-mediated NF-κB activation.

Materials:

  • HEK293 cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine 2000 or other transfection reagent

  • TNF-α or other NF-κB stimulus

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid.

  • After 24 hours, pre-treat the transfected cells with various concentrations of the 2-aminothiophene derivatives for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

  • Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the EC50 value.

In Vitro Endothelial Permeability Assay

This assay measures the ability of the compounds to block VEGF-induced increases in endothelial monolayer permeability.

Materials:

  • Human retinal microvascular endothelial cells (HRMECs)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • VEGF (Vascular Endothelial Growth Factor)

  • FITC-dextran (70 kDa)

  • Fluorometer

Procedure:

  • Culture HRMECs to confluence on the Transwell inserts to form a monolayer.

  • Pre-treat the endothelial monolayers with various concentrations of the 2-aminothiophene derivatives for 1 hour.

  • Add VEGF to the lower chamber of the Transwell to stimulate the cells.

  • Add FITC-dextran to the upper chamber.

  • After a defined period (e.g., 2 hours), collect samples from the lower chamber.

  • Measure the fluorescence of the samples using a fluorometer to quantify the amount of FITC-dextran that has passed through the endothelial monolayer.

  • Calculate the percentage of inhibition of VEGF-induced permeability for each compound concentration and determine the EC50 value.

Signaling Pathways and Mechanism of Action

Atypical PKC isoforms are key mediators in signaling pathways that lead to inflammation and increased vascular permeability. The 2-aminothiophene derivatives exert their therapeutic potential by inhibiting aPKC at critical nodes in these pathways.

aPKC in NF-κB Signaling

In the canonical NF-κB signaling pathway, stimuli such as TNF-α lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Atypical PKC is essential for the activation of the IKK complex.

G aPKC in NF-κB Signaling Pathway cluster_0 aPKC in NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 aPKC aPKC TRAF2->aPKC Activation RIP1->aPKC Activation IKK_complex IKK Complex (IKKα/β/γ) aPKC->IKK_complex Phosphorylates & Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_NFkB IκBα-NF-κB Complex Nucleus Nucleus NFkB->Nucleus Gene_expression Pro-inflammatory Gene Expression Inhibitor 2-Aminothiophene Derivative Inhibitor->aPKC Inhibits IkBa_NFkB->NFkB IκBα degradation

Caption: aPKC-mediated activation of the NF-κB signaling pathway.

aPKC in VEGF-Induced Endothelial Permeability

VEGF is a potent inducer of vascular permeability. Upon binding to its receptor (VEGFR), a signaling cascade is initiated that leads to the disruption of tight junctions between endothelial cells. Atypical PKC is a critical downstream effector of VEGFR activation, leading to the phosphorylation of tight junction proteins and subsequent barrier dysfunction.

G aPKC in VEGF-Induced Endothelial Permeability VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K VEGFR->PI3K Activation PDK1 PDK1 PI3K->PDK1 Activation aPKC aPKC PDK1->aPKC Phosphorylates & Activates Tight_Junctions Tight Junction Proteins (e.g., ZO-1, Occludin) aPKC->Tight_Junctions Phosphorylates Permeability Increased Endothelial Permeability Tight_Junctions->Permeability Disassembly leads to Inhibitor 2-Aminothiophene Derivative Inhibitor->aPKC Inhibits G Discovery Workflow for 2-Aminothiophene aPKC Inhibitors Synthesis Chemical Synthesis (Gewald Reaction) Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro aPKC Kinase Assay Purification->Kinase_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Cell_Assays Cell-Based Assays (NF-κB, Permeability) Kinase_Assay->Cell_Assays Lead_Optimization Lead Optimization SAR->Lead_Optimization Cell_Assays->Lead_Optimization In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo

References

Preliminary Cytotoxicity Studies of 4-Methylthiophen-2-amine Analogs on Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of 4-methylthiophen-2-amine analogs, a class of heterocyclic compounds with emerging potential in oncology research. The document consolidates available data on their anticancer activity, details the experimental protocols for cytotoxicity evaluation, and visualizes potential mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction

Thiophene-based compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The 2-aminothiophene scaffold, in particular, serves as a versatile building block for the synthesis of molecules with potent antiproliferative effects.[1][3][4] This guide focuses on analogs of this compound, summarizing their cytotoxic effects on various cancer cell lines and elucidating the methodologies used for their evaluation.

Data Presentation: Cytotoxicity of this compound Analogs

The following tables summarize the in vitro cytotoxicity of various 2-aminothiophene derivatives, which are structurally related to this compound, against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a basis for comparing the potency and selectivity of these analogs.

Table 1: Cytotoxicity (IC50 in µM) of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Derivatives [5]

CompoundNUGC (Gastric)DLD-1 (Colon)HA22T (Liver)HEPG-2 (Liver)MCF (Breast)HONE-1 (Nasopharyngeal)WI-38 (Normal Fibroblast)
6a >100>10015.320.8>10012.5>100
7 10.218.48.111.525.69.3>100
8a 22.530.114.219.840.315.7>100
8b 15.822.410.615.132.711.9>100
9b 8.712.56.39.818.47.1>100
10b 11.316.87.910.421.58.6>100
10c 9.114.25.78.216.96.4>100

Table 2: Antiproliferative Activity (% Inhibition at 50 µM) of 2-Aminothiophene Derivatives [1][6]

CompoundHeLa (Cervical)PANC-1 (Pancreatic)
6CN09 65%58%
6CN10 72%63%
6CN12 58%51%
6CN14 85%78%
7CN09 88%81%
7CN11 75%69%
Doxorubicin 92%85%

Table 3: Cytotoxicity (IC50 in µM) of Phenyl-Thiophene-Carboxamide Derivatives [2]

CompoundA549 (Lung)HCT116 (Colon)MCF-7 (Breast)HepG2 (Liver)LX-2 (Normal Liver)Hek293t (Normal Kidney)
2b 1.8 ± 0.12.1 ± 0.23.5 ± 0.32.8 ± 0.2>50>50
2e 2.5 ± 0.23.2 ± 0.34.1 ± 0.43.6 ± 0.3>50>50
CA-4 0.02 ± 0.0010.03 ± 0.0020.01 ± 0.0010.02 ± 0.00115.2 ± 1.118.5 ± 1.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the key experimental protocols typically employed in the cytotoxic evaluation of this compound analogs.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, HepG2 for liver cancer, A549 for lung cancer) and a normal cell line (e.g., WI-38, LX-2) are used.

  • Culture Medium: Cells are maintained in an appropriate culture medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to the desired concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Staining: The cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine in apoptotic cells, while PI stains the necrotic cells with compromised membranes.

  • Data Analysis: The percentage of viable, early apoptotic, late apoptotic, and necrotic cells is quantified.

Cell Cycle Analysis

This analysis determines the effect of the compounds on the progression of the cell cycle.

  • Cell Treatment: Cells are treated with the test compounds for a specific duration.

  • Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Visualization of Potential Mechanisms

While the precise signaling pathways modulated by this compound analogs are still under investigation, many anticancer agents induce cell death through the activation of apoptotic pathways. The following diagrams illustrate a representative experimental workflow and a plausible signaling cascade.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound Analogs cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compounds cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity_assay ic50_determination IC50 Value Determination cytotoxicity_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50_determination->apoptosis_assay Select Concentrations cell_cycle_analysis Cell Cycle Analysis ic50_determination->cell_cycle_analysis Select Concentrations pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis cell_cycle_analysis->pathway_analysis

Caption: Experimental workflow for the evaluation of this compound analogs.

apoptosis_pathway cluster_stimulus External Stimulus cluster_signaling Signaling Cascade cluster_execution Execution Phase compound This compound Analog ros ↑ Reactive Oxygen Species (ROS) compound->ros jnk ↑ JNK Phosphorylation ros->jnk bcl2_down ↓ Bcl-2 jnk->bcl2_down bax_up ↑ Bax jnk->bax_up mito_dysfunction Mitochondrial Dysfunction bcl2_down->mito_dysfunction bax_up->mito_dysfunction cytochrome_c Cytochrome c Release mito_dysfunction->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

The Gewald Reaction: A Comprehensive Technical Guide to 2-Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gewald reaction, a cornerstone of heterocyclic chemistry, provides an efficient and versatile one-pot method for the synthesis of polysubstituted 2-aminothiophenes. First reported by Karl Gewald in the 1960s, this multicomponent reaction has garnered significant attention due to its operational simplicity, the ready availability of starting materials, and the mild reaction conditions employed.[1][2][3] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, featuring in a multitude of biologically active compounds and approved pharmaceuticals, making the Gewald reaction a vital tool in drug discovery and development.[3][4][5]

This in-depth technical guide provides a comprehensive overview of the Gewald reaction, including its mechanism, scope, and detailed experimental protocols. Quantitative data from key studies are summarized for comparative analysis, and logical workflows are visualized to facilitate a deeper understanding of this important transformation.

Core Principles: Reaction Mechanism

The Gewald reaction proceeds through a sequence of three key steps: a Knoevenagel condensation, the addition of elemental sulfur, and a subsequent intramolecular cyclization followed by tautomerization to form the aromatic thiophene ring.[3][6] A comprehensive computational study using density functional theory (DFT) has further elucidated the intricacies of the mechanism, particularly concerning the role of polysulfide intermediates.[7][8][9]

The reaction is initiated by a base-catalyzed Knoevenagel condensation between a carbonyl compound (ketone or aldehyde) and an α-activated acetonitrile (e.g., malononitrile, ethyl cyanoacetate).[3][8] This is followed by the nucleophilic attack of the resulting carbanion on elemental sulfur (typically S8), leading to the formation of a polysulfide chain.[7][10] These polysulfide intermediates can interconvert and decompose through various pathways. The final, thermodynamically driven step is the intramolecular cyclization of a monosulfide intermediate, where the sulfur attacks the cyano group, followed by tautomerization to yield the stable 2-aminothiophene product.[7][9][10]

Gewald_Reaction_Mechanism Reactants Carbonyl Compound + α-Activated Acetonitrile + Elemental Sulfur (S8) + Base Knoevenagel_Adduct Knoevenagel Condensation Product (α,β-unsaturated nitrile) Reactants->Knoevenagel_Adduct Knoevenagel Condensation Sulfur_Adduct Sulfur Adduct (Polysulfide Intermediates) Knoevenagel_Adduct->Sulfur_Adduct Sulfur Addition Cyclized_Intermediate Cyclized Intermediate (Thiolane) Sulfur_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Aminothiophene Cyclized_Intermediate->Product Tautomerization/ Aromatization

Figure 1: Simplified reaction mechanism of the Gewald synthesis.

Variations and Scope

The Gewald reaction is highly versatile, accommodating a wide range of substrates.[2] Several variations of the original protocol have been developed to improve yields, reduce reaction times, and expand the substrate scope. These modifications include the use of different bases, catalysts, solvents, and energy sources such as microwave irradiation.[2][11]

Key Variations:

  • First Version: Condensation of α-mercaptoketones or aldehydes with α-activated acetonitriles in the presence of a basic catalyst.[2][8]

  • One-Pot Multicomponent Reaction: The most common approach, reacting a carbonyl compound, an α-activated acetonitrile, and elemental sulfur in the presence of an amine base.[8]

  • Two-Step Procedure: Involves the initial preparation and isolation of the α,β-unsaturated nitrile (Knoevenagel-Cope condensation product), followed by its reaction with sulfur and a base. This can be advantageous for less reactive ketones.[2]

  • Catalytic Variations: While stoichiometric amounts of amine bases are often used, truly catalytic versions employing systems like piperidinium borate have been developed.[4]

  • Modified Conditions: The use of microwave assistance, solid-supported synthesis, and solvent-free conditions have been explored to enhance the reaction's efficiency and green credentials.[2][11][12]

The choice of reactants significantly influences the substitution pattern of the final 2-aminothiophene product. The carbonyl compound determines the substituents at the 4- and 5-positions, while the α-activated acetonitrile provides the amino group at the 2-position and another substituent at the 3-position.

Quantitative Data Overview

The yield and reaction time of the Gewald reaction are influenced by the choice of reactants, catalyst, solvent, and temperature. The following tables summarize representative quantitative data from the literature.

Table 1: Effect of Catalyst on the Gewald Reaction

EntryCarbonyl Compoundα-Activated NitrileCatalyst (mol%)SolventTimeYield (%)Reference
1CyclohexanoneMalononitrileNoneEthanol24 h0[4]
2CyclohexanoneMalononitrilePiperidinium Borate (10)Ethanol30 min92[4]
3CyclohexanoneMalononitrilePiperidinium Borate (15)Ethanol25 min94[4]
4CyclohexanoneMalononitrilePiperidinium Borate (20)Ethanol20 min96[4]
5CyclohexanoneMalononitrilePyrrolidinium Borate (20)Ethanol30 min90[4]
6CyclohexanoneMalononitrileMorpholinium Borate (20)Ethanol40 min85[4]

Table 2: Effect of Solvent and Temperature on the Gewald Reaction

EntryCarbonyl Compoundα-Activated NitrileCatalystSolventTemperature (°C)TimeYield (%)Reference
1CyclohexanoneMalononitrilePiperidinium Borate (20 mol%)EthanolRoom Temp.24 hTrace[4]
2CyclohexanoneMalononitrilePiperidinium Borate (20 mol%)Ethanol501 h65[4]
3CyclohexanoneMalononitrilePiperidinium Borate (20 mol%)EthanolReflux20 min96[4]
4AcetophenoneEthyl CyanoacetateMorpholineEthanolReflux36-40 h25-70[11]
5Various KetonesVarious NitrilesTriethylamineWaterRoom Temp.-75-98[13]

Experimental Protocols

The following protocols provide detailed methodologies for conducting the Gewald reaction under different conditions.

Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes using Conventional Heating

This protocol describes a typical one-pot synthesis using an amine base.[3]

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • α-Activated acetonitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.0 equiv)

  • Amine base (e.g., morpholine or diethylamine) (0.5 - 1.0 equiv)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, the α-activated acetonitrile, and the solvent.

  • Add the amine base to the mixture and stir at room temperature for 10-15 minutes.

  • Add elemental sulfur to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 45-50 °C or reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.

  • Wash the crude product with cold ethanol or water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) to afford the pure 2-aminothiophene.

Protocol 2: Microwave-Assisted Gewald Synthesis on a Solid Support

This protocol outlines an efficient variation of the Gewald reaction using microwave irradiation and a solid support.[14]

Materials:

  • Carbonyl compound (1.0 equiv)

  • α-Activated nitrile (1.0 equiv)

  • Elemental sulfur (1.0 equiv)

  • Solid support (e.g., basic alumina)

  • Amine base (e.g., morpholine)

Procedure:

  • In a mortar, thoroughly grind the carbonyl compound, α-activated nitrile, elemental sulfur, and the solid support.

  • Add a catalytic amount of the amine base and continue grinding until a homogeneous mixture is obtained.

  • Transfer the mixture to a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave reactor at a suitable power and temperature for a short duration (typically a few minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vessel and extract the product from the solid support using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental and Drug Discovery Workflow

The synthesis of 2-aminothiophenes via the Gewald reaction is often the initial step in a broader drug discovery workflow. This involves the synthesis of a library of derivatives, followed by purification, characterization, and biological screening.

Drug_Discovery_Workflow Synthesis Gewald Reaction: Synthesis of 2-Aminothiophene Library Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (In vitro/In vivo assays) Characterization->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

Figure 2: General workflow for synthesis and drug discovery.

Conclusion

The Gewald reaction remains a powerful and indispensable tool for the synthesis of 2-aminothiophenes. Its versatility, operational simplicity, and the biological significance of its products ensure its continued relevance in both academic research and the pharmaceutical industry. The ongoing development of more efficient and environmentally friendly protocols, such as those employing catalytic systems and alternative energy sources, further enhances the utility of this remarkable multicomponent reaction. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize the Gewald reaction in their synthetic endeavors.

References

The Ascendancy of 2-Aminothiophene Scaffolds: A Technical Guide to Their Potential as Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene core has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in the design of novel therapeutics.[1][2] This technical guide delves into the burgeoning potential of 2-aminothiophene derivatives as allosteric modulators, a class of drugs that fine-tune protein function by binding to a site distinct from the primary, or orthosteric, site.[3] This mode of action offers the potential for greater selectivity and a more nuanced pharmacological response compared to traditional agonists and antagonists. We will explore the synthesis, biological activity, and therapeutic promise of these compounds, with a focus on their modulation of G-protein coupled receptors (GPCRs), providing researchers and drug development professionals with a comprehensive resource to navigate this exciting area of discovery.

A Versatile Synthesis: The Gewald Reaction

The synthesis of polysubstituted 2-aminothiophenes is most commonly and efficiently achieved through the Gewald reaction, a one-pot, multi-component condensation.[2][4] This reaction's operational simplicity, the ready availability of starting materials, and its typically mild conditions have cemented its status as a cornerstone of heterocyclic chemistry.[5][6]

The reaction generally involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene nitrile, and elemental sulfur, in the presence of a basic catalyst.[4]

Logical Workflow for Gewald Synthesis

Gewald_Workflow Start Starting Materials (Ketone/Aldehyde, Active Methylene Nitrile, Sulfur, Base) Reaction Gewald Reaction (One-pot condensation) Start->Reaction Mixing Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Crude Product Product Polysubstituted 2-Aminothiophene Purification->Product Purified Product GLP1R_Signaling cluster_membrane Cell Membrane GLP1 GLP-1 GLP1R GLP-1R GLP1->GLP1R Binds PAM 2-Aminothiophene PAM PAM->GLP1R Binds (Allosteric site) Gas Gαs GLP1R->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates Gas->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Transcription Gene Transcription (Insulin, Proliferation, Survival) pCREB->Gene_Transcription Promotes GABABR_Signaling cluster_membrane Cell Membrane GABA GABA GABABR GABA_B Receptor (GABA_B1/GABA_B2) GABA->GABABR Binds PAM 2-Aminothiophene PAM PAM->GABABR Binds (Allosteric site) Gai Gαi/o GABABR->Gai Activates Gby Gβγ Gai->Gby Dissociates AC Adenylyl Cyclase Gai->AC Inhibits Ca_channel Ca²⁺ Channel Gby->Ca_channel Inhibits GIRK_channel GIRK Channel Gby->GIRK_channel Activates cAMP cAMP AC->cAMP Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release Hyperpolarization Hyperpolarization GIRK_channel->Hyperpolarization

References

The Synthetic Versatility of the 2-Aminothiophene Core: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the development of a diverse array of therapeutic agents.[1] Its inherent drug-like properties, synthetic accessibility, and the capacity for broad biological activity make it a focal point for researchers in drug discovery and development.[2] This technical guide provides a comprehensive overview of the synthetic versatility of the 2-aminothiophene core, detailing its synthesis, functionalization, and application in the creation of potent and selective bioactive molecules. The content herein is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

I. Synthesis of the 2-Aminothiophene Core: The Gewald Reaction

The most prominent and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[3] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[2] The operational simplicity, ready availability of starting materials, and generally mild reaction conditions contribute to the versatility of this reaction.[4]

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol provides a representative example of the Gewald reaction for the synthesis of a common 2-aminothiophene intermediate.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or Diethylamine)

  • Ethanol

Procedure:

  • To a solution of cyclohexanone (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), add elemental sulfur (10 mmol).

  • To the stirred mixture, add morpholine (10 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 50-60°C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][6]

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as a solid.[7][8]

Gewald_Reaction_Workflow Generalized Gewald Reaction Workflow reagents Ketone/Aldehyde + Active Methylene Nitrile + Elemental Sulfur reaction Gewald Reaction (Heating) reagents->reaction base Base Catalyst (e.g., Morpholine) base->reaction solvent Solvent (e.g., Ethanol) solvent->reaction workup Workup (Cooling, Filtration) reaction->workup product Polysubstituted 2-Aminothiophene workup->product

Caption: A generalized workflow for the Gewald synthesis of 2-aminothiophenes.

II. Functionalization of the 2-Aminothiophene Scaffold

The synthetic utility of the 2-aminothiophene core extends far beyond its initial synthesis. The amino group at the C2 position and the hydrogen atoms on the thiophene ring provide multiple handles for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

A. N-Functionalization

The amino group can be readily acylated, alkylated, or used in the formation of ureas and thioureas, providing access to a wide range of N-substituted derivatives.

Experimental Protocol: N-Acetylation of a 2-Aminothiophene

Materials:

  • 2-Aminothiophene derivative

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

Procedure:

  • Dissolve the 2-aminothiophene derivative (1 mmol) in pyridine (5 mL).

  • Add acetic anhydride (1.2 mmol) dropwise to the solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

B. C-H Functionalization and Cross-Coupling Reactions

The thiophene ring can undergo various C-H activation and cross-coupling reactions, such as Suzuki and direct arylation, to introduce aryl or heteroaryl substituents, further expanding the chemical space.

Experimental Protocol: Suzuki Cross-Coupling of a 2-Bromo-5-arylthiophene Derivative

Materials:

  • 2-Bromo-5-aryl-3-hexylthiophene

  • Arylboronic acid

  • Pd(PPh3)4 (Palladium catalyst)

  • K3PO4 (Potassium phosphate)

  • 1,4-Dioxane/Water solvent mixture

Procedure:

  • To a reaction vessel, add the 2-bromo-5-aryl-3-hexylthiophene (1 mmol), arylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K3PO4 (2 mmol).[9]

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture at 90-100°C for 12-24 hours under an inert atmosphere.[10][11]

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purify the residue by column chromatography to obtain the desired biarylthiophene product.[7]

C. Annulation Reactions: Synthesis of Fused Heterocycles

The 2-aminothiophene core is an excellent precursor for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are also of significant interest in medicinal chemistry.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine

Materials:

  • Ethyl 2-aminothiophene-3-carboxylate derivative

  • Formamide

Procedure:

  • A mixture of the ethyl 2-aminothiophene-3-carboxylate derivative (1 mmol) and an excess of formamide (e.g., 10 mL) is heated at reflux (around 180-200°C) for several hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The solid is washed with water and then ethanol to afford the thieno[2,3-d]pyrimidin-4(3H)-one product.[12]

III. Biological Activities and Quantitative Data

2-Aminothiophene derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.

A. Anticancer Activity

Many 2-aminothiophene derivatives exhibit potent antiproliferative activity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling proteins such as kinases.

Compound ClassCancer Cell LineIC50 (µM)Reference
Thienopyrimidine derivativeMCF-7 (Breast)4.13[]
Thienopyrimidine derivativeHepG-2 (Liver)3.3[]
Thiophene carboxamideHep3B (Liver)5.46[14]
2-Amino-3-cyano-thiophenesHeLa (Cervical)~10-25[15]
Thienopyrrole derivativePC-3 (Prostate)2.15[16]
B. Antimicrobial Activity

The 2-aminothiophene scaffold is also a key component in the development of new antimicrobial agents, with derivatives showing activity against both Gram-positive and Gram-negative bacteria.

Compound ClassBacterial StrainMIC (µg/mL)Reference
3-Aminothiophene-2-carboxylateS. aureus10[17]
3-Aminothiophene-2-carboxylateE. coli10[17]
Thiophene-2-carboxamideP. aeruginosa~20[10]
Thiophene-2-carboxamideB. subtilis~19[10]
2-Aminothiophene derivativeColistin-Resistant E. coli8[18]
C. Antiviral Activity

Certain 2-aminothiophene derivatives have been identified as having antiviral properties, particularly against HIV and other viruses.

Compound ClassVirusEC50 (µg/mL)Reference
2-Amino-3-(2-nitrophenylsulfonyl)thiopheneHIV-13.8[1]
3-Arylsulfonyl-2-(trifluoroacetamido)thiopheneCMV0.3[1]
D. Central Nervous System (CNS) and Receptor Modulation Activity

The 2-aminothiophene core is present in drugs targeting the CNS, such as the antipsychotic olanzapine. Additionally, derivatives have been developed as modulators of various receptors, including adenosine receptors.

Compound ClassBiological Target/ActivityED50/IC50 (µM)Reference
5-Phenyl-3-benzoyl-2-aminothiopheneA1 Adenosine Receptor Allosteric EnhancerED50: 2.1[19]
5-(4-Chlorophenyl)-3-ethoxycarbonyl-2-aminothiopheneA1 Adenosine Receptor Allosteric EnhancerED50: 6.6[19]
OlanzapineDopamine D2 and Serotonin 5-HT2A Receptor Antagonist-[20]

IV. Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which 2-aminothiophene-based drugs exert their effects is crucial for rational drug design. Below are visualizations of key signaling pathways modulated by compounds containing this scaffold.

A. COX Inhibition Pathway (Mechanism of Tinoridine)

The anti-inflammatory drug Tinoridine, which contains a thienopyridine core derived from a 2-aminothiophene, acts in part by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[4][12]

COX_Inhibition_Pathway COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Tinoridine Tinoridine Tinoridine->COX1_COX2 Inhibition

Caption: Tinoridine inhibits COX enzymes, blocking prostaglandin synthesis.

B. Nrf2 Signaling Pathway (Antioxidant Response)

Some 2-aminothiophene derivatives may exert protective effects through the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[1]

Nrf2_Signaling_Pathway Nrf2 Antioxidant Response Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes activates Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection Derivative 2-Aminothiophene Derivative Derivative->Keap1_Nrf2 may induce dissociation PI3K_MAPK_Pathways PI3K/AKT and MAPK Signaling Pathways cluster_membrane Cell Membrane cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway Receptor Dopamine/Serotonin Receptors PI3K PI3K Receptor->PI3K modulates RAS RAS Receptor->RAS modulates Olanzapine Olanzapine Olanzapine->Receptor Antagonism AKT AKT PI3K->AKT Cell_Survival Cell Survival & Growth AKT->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Differentiation ERK->Proliferation

References

An In-depth Technical Guide to the Theoretical and Resonance Structures of the Thiophene Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered heterocyclic aromatic compound with the chemical formula C₄H₄S, is a cornerstone in the fields of medicinal chemistry, materials science, and organic synthesis.[1][2][3][4][5] Its unique electronic and structural properties, largely dictated by its aromaticity and the nature of the sulfur heteroatom, make it a privileged scaffold in the design of novel therapeutic agents and functional organic materials.[3][4][5] This guide provides a comprehensive examination of the theoretical underpinnings of thiophene's structure, focusing on its resonance and molecular orbital theories, supported by quantitative data and an overview of key experimental determination methods.

Theoretical Framework of the Thiophene Ring

The chemical behavior and stability of thiophene are best understood through the lens of its aromatic character.

Aromaticity and Hückel's Rule

Thiophene is classified as an aromatic compound because it fulfills Hückel's criteria for aromaticity: it is a cyclic, planar, and fully conjugated system containing (4n+2) π-electrons.[4][6] The planar five-membered ring consists of four sp²-hybridized carbon atoms and one sp²-hybridized sulfur atom. Each carbon atom contributes one electron to the π-system, and the sulfur atom contributes a lone pair of electrons, resulting in a total of 6 π-electrons (where n=1 in Hückel's rule), which are delocalized across the ring.[1][6][7] This delocalization of π-electrons is the source of thiophene's aromatic stability.[7] The order of aromaticity among similar five-membered heterocyclic compounds is generally considered to be thiophene > pyrrole > furan, which is often attributed to the lower electronegativity of sulfur compared to nitrogen and oxygen, allowing for more effective delocalization of its lone pair.[4][8][9]

Resonance Structures

The delocalization of the 6 π-electrons in the thiophene ring can be represented by several resonance structures. The sulfur atom, with its ability to accommodate a positive charge and potentially utilize its 3d orbitals, contributes to a greater number of possible resonance structures compared to furan or pyrrole.[10] The resonance hybrid of thiophene is a weighted average of these contributing structures, with the uncharged structure being the most significant contributor to the overall electronic distribution. The delocalization of electrons results in a partial positive charge on the sulfur atom and a distribution of negative charge on the carbon atoms of the ring, particularly at the C2 and C5 positions.[11] This charge distribution dictates the regioselectivity of electrophilic substitution reactions, which preferentially occur at the α-carbons (C2 and C5).[10][11]

G Resonance Structures of Thiophene cluster_0 Major Contributor cluster_1 Minor Contributors a S (lone pair) b C a->b f S+ (lone pair) c C b->c = d C c->d e C d->e = e->a g C- f->g = k S+ (lone pair) h C g->h i C h->i = j C i->j j->f = l C k->l = p S+ (lone pair) m C- l->m n C m->n = o C n->o o->k = q C p->q = r C q->r = s C- r->s t C s->t t->p =

Fig. 1: Resonance structures of the thiophene ring.
Molecular Orbital Theory

A more sophisticated description of the electronic structure of thiophene is provided by molecular orbital (MO) theory. The π-system of thiophene is formed from the combination of the five p-orbitals of the ring atoms.[6] This combination results in the formation of five π molecular orbitals: three bonding (π₁, π₂, π₃) and two antibonding (π₄, π₅).[6][12] The 6 π-electrons of thiophene occupy the three bonding molecular orbitals, leaving the antibonding orbitals empty.[6] The complete filling of the bonding orbitals leads to a net stabilization of the molecule, which accounts for its aromaticity.[6] The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the reactivity of thiophene.

G Molecular Orbital Energy Levels of Thiophene (π-system) cluster_0 Energy cluster_1 Antibonding MOs cluster_2 Bonding MOs E pi5 π₅* E->pi5 pi4 π₄* E->pi4 pi3 π₃ (HOMO) E->pi3 pi2 π₂ E->pi2 pi1 π₁ E->pi1

Fig. 2: Molecular orbital energy levels of the thiophene π-system.

Quantitative Structural and Energetic Data

Experimental and computational studies have provided precise data on the geometry and stability of the thiophene ring.

ParameterValueMethodReference
Bond Lengths
C-S~1.70 - 1.78 ÅX-ray, Electron Diffraction, DFT[13][14][15][16]
Cα-Cβ~1.34 - 1.37 ÅX-ray, Electron Diffraction, DFT[13][14][15]
Cβ-Cβ'~1.41 - 1.42 ÅX-ray, Electron Diffraction, DFT[14][15]
Bond Angles
C-S-C~92° - 93°X-ray, Electron Diffraction, DFT[14][15][16]
S-C-C~109° - 112°X-ray, Electron Diffraction, DFT[14][15]
C-C-C~112° - 114°X-ray, Electron Diffraction, DFT[14][15]
Resonance Energy ~29 kcal/molCalculation[9]

Experimental Protocols for Structural Determination

The precise three-dimensional structure of thiophene and its derivatives is determined using various experimental techniques, with X-ray crystallography and gas-phase electron diffraction being paramount.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.

Generalized Experimental Workflow:

  • Crystal Growth: High-quality single crystals of the thiophene derivative are grown from a solution.[17]

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[17]

  • Data Processing: The intensities of the diffracted spots are measured and corrected for experimental factors.[17]

  • Structure Solution: The phases of the structure factors are determined, leading to an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.[17]

G X-ray Crystallography Workflow a Crystal Growth b X-ray Diffraction Data Collection a->b c Data Processing and Reduction b->c d Structure Solution (Phase Determination) c->d e Structure Refinement d->e f Final Structural Model e->f

Fig. 3: Generalized workflow for X-ray crystallography.
Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a technique used to determine the structure of molecules in the gaseous state, providing information about bond lengths, angles, and torsional angles.[18]

Generalized Experimental Workflow:

  • Sample Introduction: A gaseous sample of the thiophene derivative is introduced into a high-vacuum chamber.[18]

  • Electron Beam Interaction: A high-energy beam of electrons is fired at the gas molecules, and the scattered electrons are detected.[18]

  • Diffraction Pattern Recording: The scattered electron intensity is recorded as a function of the scattering angle.[18]

  • Data Analysis: The experimental scattering data is compared to theoretical scattering patterns calculated for different molecular geometries.

  • Structure Refinement: The molecular geometry is refined to obtain the best fit between the experimental and theoretical data.[18]

G Gas-Phase Electron Diffraction Workflow a Gaseous Sample Introduction b Electron Beam Scattering a->b c Diffraction Pattern Recording b->c d Data Analysis and Comparison c->d e Structural Model Refinement d->e f Final Molecular Structure e->f

Fig. 4: Generalized workflow for gas-phase electron diffraction.

Significance in Drug Development

The thiophene ring is a bioisostere of the benzene ring and is frequently incorporated into drug molecules to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[3] The unique electronic distribution and reactivity of the thiophene ring can be strategically utilized to enhance the pharmacological profile of a drug candidate.[3] Thiophene derivatives are found in a wide range of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and antibiotics.[1][11]

G Role of Thiophene in Drug Design a Thiophene Ring b Unique Electronic & Structural Properties a->b c Bioisosteric Replacement for Benzene b->c d Modulation of Physicochemical Properties b->d e Enhanced Pharmacological Profile c->e d->e f Improved Therapeutic Efficacy e->f

Fig. 5: Logical relationship of thiophene's properties in drug design.

Conclusion

The theoretical and structural aspects of the thiophene ring are fundamental to understanding its chemical reactivity and its utility in various scientific disciplines. Its aromaticity, arising from the delocalization of 6 π-electrons across the five-membered ring, is the primary determinant of its stability and chemical behavior. Resonance and molecular orbital theories provide robust frameworks for describing its electronic structure. The precise geometric parameters of the thiophene nucleus have been elucidated through sophisticated experimental techniques such as X-ray crystallography and gas-phase electron diffraction. A thorough comprehension of these principles is indispensable for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the thiophene scaffold in the design of novel molecules with desired functions.

References

The Pharmacological Potential of Substituted 2-Aminothiophenes: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-aminothiophenes represent a "privileged scaffold" in medicinal chemistry, forming the core of a vast array of pharmacologically active compounds. Their synthetic accessibility, primarily through the versatile Gewald reaction, and their ability to mimic phenyl groups while offering unique physicochemical properties, have established them as a cornerstone in the design of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological potential of substituted 2-aminothiophenes, with a focus on their anticancer, antimicrobial, and kinase inhibitory activities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Substituted 2-aminothiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis and the inhibition of key signaling pathways involved in tumor progression.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various substituted 2-aminothiophene derivatives is summarized in the table below, presenting their half-maximal inhibitory concentration (IC50) values against different human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
3b ThienopyrimidineHepG2 (Hepatocellular Carcinoma)3.105 ± 0.14DoxorubicinNot specified
PC-3 (Prostate Cancer)2.15 ± 0.12
4c Thieno[3,2-b]pyrroleHepG2 (Hepatocellular Carcinoma)3.023 ± 0.12DoxorubicinNot specified
PC-3 (Prostate Cancer)3.12 ± 0.15
6CN14 2-Aminothiophene DerivativeHeLa (Cervical Adenocarcinoma)~10-50DoxorubicinNot specified
PANC-1 (Pancreatic Adenocarcinoma)~10-50
7CN09 2-Aminothiophene DerivativeHeLa (Cervical Adenocarcinoma)~10-50DoxorubicinNot specified
PANC-1 (Pancreatic Adenocarcinoma)~10-50

Note: Data is compiled from multiple preclinical studies and serves as a comparative guide.[1][2][3]

Signaling Pathway: Induction of Apoptosis

Many anticancer compounds exert their effect by inducing programmed cell death, or apoptosis. Substituted 2-aminothiophenes have been shown to trigger this process, often through the intrinsic pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

cluster_0 Mitochondrial (Intrinsic) Pathway 2-Aminothiophene 2-Aminothiophene Bax/Bak Activation Bax/Bak Activation 2-Aminothiophene->Bax/Bak Activation Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->Bax/Bak Activation Mitochondrion Mitochondrion Bax/Bak Activation->Mitochondrion forms pores Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Apoptosome Formation Apoptosome Formation Apaf-1->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Simplified intrinsic apoptosis signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[4][5][6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted 2-aminothiophene compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiophene compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for 24 to 72 hours.

  • MTT Addition: Following the treatment period, add 10 µL of the MTT solution to each well. Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4][6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[4][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

The emergence of drug-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Substituted 2-aminothiophenes have been identified as a promising class of compounds with broad-spectrum activity against various bacterial and fungal strains.[8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency of 2-aminothiophene derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDDerivative ClassGram-positive BacteriaMIC (µg/mL)Gram-negative BacteriaMIC (µg/mL)FungiMIC (µg/mL)
Compound 4 3-Aminothiophene-2-carboxylateS. aureus10-20E. coli10-20--
Compound 5 3-Aminothiophene-2-carboxylateS. aureus10-20E. coli10-20A. niger10-20
C. albicans10-20
Compound 9 3-Aminothiophene-2-carboxylateS. aureus10-20E. coli10-20--
Compound 4 Thiophene DerivativeA. baumannii (Col-R)16 (MIC50)E. coli (Col-R)8 (MIC50)--
Compound 5 Thiophene DerivativeA. baumannii (Col-R)16 (MIC50)E. coli (Col-R)32 (MIC50)--
Compound 8 Thiophene DerivativeA. baumannii (Col-R)32 (MIC50)E. coli (Col-R)32 (MIC50)--

Note: Data compiled from various studies. "Col-R" indicates colistin-resistant strains.[9][10]

Experimental Workflow: MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11][12][13][14]

cluster_0 Broth Microdilution Workflow Prepare Compound Dilutions Prepare Compound Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Compound Dilutions->Inoculate Microtiter Plate Prepare Standardized Inoculum Prepare Standardized Inoculum Prepare Standardized Inoculum->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Workflow for MIC determination by broth microdilution.
Experimental Protocol: Broth Microdilution Method

Materials:

  • Test microorganisms (bacterial or fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Substituted 2-aminothiophene compounds

  • Sterile 96-well microtiter plates

  • Standardized inoculum (0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the 2-aminothiophene compound. Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.[12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]

  • Inoculation: Inoculate each well containing the diluted compound with the standardized inoculum. Include a growth control well (inoculum without compound) and a sterility control well (broth only).[12]

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.[15]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. Substituted 2-aminothiophenes have emerged as a valuable scaffold for the development of potent and selective kinase inhibitors.

Quantitative Data: Kinase Inhibition

The inhibitory activity of 2-aminothiophene derivatives against specific kinases is quantified by their IC50 values.

Compound IDDerivative ClassTarget KinaseIC50 (µM)
BT2 Benzothiophene-2-carboxylic acidBDK3.19
3b ThienopyrimidineVEGFR-20.126
AKT6.96
4c Thieno[3,2-b]pyrroleVEGFR-20.075
AKT4.60

Note: Data compiled from various studies. BDK: Branched-chain α-ketoacid dehydrogenase kinase; VEGFR-2: Vascular Endothelial Growth Factor Receptor 2; AKT: Protein Kinase B.[2][16]

Signaling Pathway: VEGFR-2/AKT Inhibition

The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Downstream of VEGFR-2, the PI3K/AKT pathway promotes cell survival and proliferation. Inhibition of this pathway is a key strategy in cancer therapy.

cluster_0 VEGFR-2/AKT Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds PI3K PI3K VEGFR-2->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation 2-Aminothiophene Derivative 2-Aminothiophene Derivative 2-Aminothiophene Derivative->VEGFR-2 inhibits 2-Aminothiophene Derivative->AKT inhibits

Inhibition of the VEGFR-2/AKT pathway.
Experimental Protocol: In Vitro Kinase Assay

An in vitro kinase assay measures the activity of a purified kinase and the inhibitory effect of a compound.[17][18][19][20][21]

Materials:

  • Purified target kinase (e.g., VEGFR-2, AKT)

  • Substrate (protein or peptide)

  • Substituted 2-aminothiophene compounds

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)

  • Kinase buffer

  • Detection reagents (e.g., for radioactivity or fluorescence)

Procedure:

  • Reaction Setup: In a microplate or microcentrifuge tubes, combine the kinase, its specific substrate, and the kinase buffer.

  • Compound Addition: Add varying concentrations of the 2-aminothiophene inhibitor or a vehicle control to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at a specific temperature (e.g., 30°C) for a defined period.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by denaturing the enzyme.

  • Detection of Phosphorylation: Measure the amount of phosphorylated substrate.

    • Radioactive Method: Separate the radiolabeled phosphorylated substrate from the unreacted [γ-³²P]ATP using methods like SDS-PAGE and autoradiography, or filter binding assays followed by scintillation counting.[20]

    • Non-Radioactive Methods: Use antibody-based detection (e.g., ELISA), fluorescence polarization, or luminescence-based assays that measure the amount of ATP consumed.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Synthesis

The Gewald reaction is the most prominent and versatile method for the synthesis of substituted 2-aminothiophenes. It is a multi-component reaction that typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[22][23][24][25][26]

Experimental Workflow: Gewald Synthesis

cluster_0 Gewald Synthesis Workflow Reactants Ketone/Aldehyde + Active Methylene Nitrile + Elemental Sulfur Reaction Mixture Reaction Mixture Reactants->Reaction Mixture Base Catalyst e.g., Morpholine, Diethylamine Base Catalyst->Reaction Mixture Reaction Stirring at specified temperature Reaction Mixture->Reaction Work-up Cooling, Precipitation, Filtration Reaction->Work-up Purification Recrystallization Work-up->Purification 2-Aminothiophene Product 2-Aminothiophene Product Purification->2-Aminothiophene Product

General workflow for the Gewald synthesis.
Experimental Protocol: Gewald Synthesis (General Procedure)

Materials:

  • A ketone or aldehyde

  • An active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine, diethylamine, triethylamine)

  • A suitable solvent (e.g., ethanol, methanol, DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the ketone/aldehyde, the active methylene nitrile, and elemental sulfur in the chosen solvent.

  • Catalyst Addition: While stirring, add the basic catalyst to the reaction mixture. The addition may be dropwise, and the reaction can be exothermic.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to reflux, depending on the specific substrates, for a period of 1 to several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. The product often precipitates from the solution. If not, the mixture may be poured into ice water to induce precipitation.

  • Isolation and Purification: Collect the solid product by filtration, wash it with a suitable solvent (e.g., cold ethanol or water), and dry it. Further purification can be achieved by recrystallization from an appropriate solvent.

This protocol is a general guideline, and specific conditions such as temperature, reaction time, and the choice of base and solvent may need to be optimized for different substrates.[22][26]

Conclusion

Substituted 2-aminothiophenes continue to be a highly fruitful area of research in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and kinase inhibitory agents, coupled with their synthetic tractability, ensures their place as a critical scaffold in the development of next-generation therapeutics. The data and protocols presented in this guide offer a foundation for researchers to explore and expand upon the vast pharmacological potential of this versatile heterocyclic core.

References

Methodological & Application

Application Notes and Protocols for the Gewald Synthesis of 4-Methylthiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald reaction is a versatile and efficient one-pot, multi-component synthesis of polysubstituted 2-aminothiophenes.[1][2][3] This reaction, first reported by Karl Gewald, has become a fundamental tool in heterocyclic chemistry due to its operational simplicity, mild reaction conditions, and the ready availability of starting materials.[4] The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. This document provides a detailed protocol for the synthesis of a specific derivative, 4-Methylthiophen-2-amine, a valuable building block in drug discovery and materials science.

Reaction Scheme

The synthesis of this compound via the Gewald reaction involves the condensation of propionaldehyde, an active methylene nitrile (such as malononitrile or cyanoacetamide), and elemental sulfur in the presence of a base.

Figure 1: Overall reaction for the Gewald synthesis of this compound.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

  • Propionaldehyde (1.0 equiv.)

  • Malononitrile (1.0 equiv.)

  • Elemental sulfur (1.1 equiv.)

  • Base: Morpholine or Triethylamine (0.2-0.5 equiv.)

  • Solvent: Ethanol or Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solvent (e.g., ethanol, 2-3 mL per mmol of aldehyde).

  • Addition of Reagents: To the stirred solvent, add propionaldehyde (1.0 equiv.), followed by malononitrile (1.0 equiv.), and finely powdered elemental sulfur (1.1 equiv.).

  • Initiation of Reaction: To the stirred suspension, add the base (e.g., morpholine or triethylamine, 0.2-0.5 equiv.) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from room temperature to 50°C.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Reaction Work-up:

    • Once the reaction is complete (as indicated by TLC, typically within a few hours), the reaction mixture is cooled to room temperature.

    • If a precipitate has formed, it can be collected by filtration, washed with cold ethanol, and dried.

    • If no precipitate forms, the solvent is removed under reduced pressure. The resulting residue can then be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters for the Gewald synthesis. Please note that specific yields for this compound may vary and should be determined empirically.

ParameterValue/Condition
Reactants
AldehydePropionaldehyde
Active Methylene NitrileMalononitrile
Sulfur SourceElemental Sulfur
Stoichiometry
Propionaldehyde1.0 equiv.
Malononitrile1.0 equiv.
Elemental Sulfur1.0 - 1.2 equiv.[3]
Base0.2 - 2.0 equiv.[3]
Reaction Conditions
SolventEthanol, Methanol, or DMF[3]
TemperatureRoom Temperature to 50°C[1]
Reaction Time2-24 hours (monitor by TLC)[1]
Yield Typically moderate to good

Mechanism of the Gewald Reaction

The mechanism of the Gewald reaction proceeds through three main stages:[1][2][3]

  • Knoevenagel Condensation: A base-catalyzed condensation between the aldehyde (propionaldehyde) and the active methylene nitrile (malononitrile) to form an α,β-unsaturated nitrile intermediate.[2]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate.

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring.

Visualizations

Experimental Workflow for the Gewald Synthesis of this compound

Gewald_Synthesis_Workflow start Start reagents Combine Propionaldehyde, Malononitrile, Sulfur in Solvent start->reagents add_base Add Base (e.g., Morpholine) reagents->add_base reaction Heat and Stir (RT - 50°C) Monitor by TLC add_base->reaction workup Reaction Work-up: Cool, Filter or Concentrate reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product This compound purification->product

A schematic overview of the experimental workflow for the synthesis of this compound.

Logical Relationship of the Gewald Reaction Mechanism

Gewald_Mechanism intermediate intermediate start_materials Propionaldehyde + Malononitrile + Base knoevenagel Knoevenagel Condensation start_materials->knoevenagel intermediate1 α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate1 sulfur_addition Sulfur Addition intermediate1->sulfur_addition + Sulfur intermediate2 Sulfur Adduct sulfur_addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Cyclized Intermediate cyclization->intermediate3 tautomerization Tautomerization intermediate3->tautomerization final_product This compound tautomerization->final_product

The key steps involved in the mechanism of the Gewald reaction.

References

Application Notes and Protocols: Multi-step Synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives. The synthesized compounds have demonstrated potential as analgesic and anti-inflammatory agents through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[1][2][3][4]

Introduction

Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][5] This protocol outlines the synthesis of a series of novel 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which have been investigated for their anti-inflammatory and analgesic properties. The synthetic strategy involves the initial formation of a core thiazole structure, which is subsequently modified to generate a library of derivatives.

Quantitative Data Summary

The synthesized derivatives (5a-5g) were evaluated for their in vitro inhibitory activity against COX-1, COX-2, and 5-LOX enzymes. The results, including IC50 values and selectivity indices for the most potent compounds, are summarized in the table below.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)5-LOX IC50 (μM)Selectivity Index (SI) for COX-2
5a >1009.01--
5b 31.980.76-42
5c >1008.53--
5d 126.011.1223.08112
5e 134.231.0838.46124
5f >1007.65--
5g >1008.82--
Aspirin 15.32---
Celecoxib -0.05--
Zileuton --11.00-

Data extracted from a study by Alshehri et al. (2024).[1][4]

Experimental Protocols

The synthesis is a multi-step procedure starting from 1-(4-chlorothiophen-2-yl)ethan-1-one.[1][2]

Step 1: Synthesis of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (2)
  • To a solution of 1-(4-chlorothiophen-2-yl)ethan-1-one (1 ) (1.0 equivalent) in diethyl ether (1.0 M), add bromine (Br₂) dropwise at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude brominated product 2 .

Step 2: Synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (3)
  • Dissolve the crude 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (2 ) (1.0 equivalent) in a suitable solvent.

  • Add thiourea (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 80°C and stir for 5 hours.[2]

  • After cooling, the product can be isolated by filtration and purified by recrystallization.

This reaction is a classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[5][6][7]

Step 3: Synthesis of Intermediate Compound (4)
  • Treat 4-(4-chlorothiophen-2-yl)thiazol-2-amine (3 ) (1.0 equivalent) with N-bromosuccinimide (NBS) (1.0 equivalent) at 0°C.

  • Following the bromination, add a primary or secondary amine (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to proceed for a time sufficient to ensure the completion of the nucleophilic substitution (approximately 24 hours).[1]

Step 4: Synthesis of Final Derivatives (5a-5g)
  • To the intermediate compound 4 (1.0 equivalent) dissolved in dimethylformamide (DMF) (1.0 M), add potassium carbonate (K₂CO₃) (0.5 equivalents).

  • Heat the reaction mixture to 70°C.

  • The reaction time will vary depending on the specific derivative being synthesized (typically around 24 hours).[1]

  • After completion, the final products (5a-5g) can be isolated and purified using standard techniques such as column chromatography.

Visualizations

Synthetic Workflow

Synthesis_Workflow A 1-(4-chlorothiophen-2-yl)ethan-1-one (1) B 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (2) A->B Br2, Ether, RT, 2h C 4-(4-chlorothiophen-2-yl)thiazol-2-amine (3) B->C Thiourea, 80°C, 5h D Intermediate (4) C->D 1. NBS, 0°C 2. Amine E Derivatives (5a-5g) D->E K2CO3, DMF, 70°C, 24h

Caption: Multi-step synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.

Inhibitory Signaling Pathway

Signaling_Pathway cluster_0 Arachidonic Acid Cascade AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX1->PGs COX2->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives (e.g., 5d, 5e) Inhibitor->COX1 Inhibition Inhibitor->COX2 Potent Inhibition Inhibitor->LOX Inhibition

Caption: Inhibition of COX and 5-LOX pathways by the synthesized derivatives.

References

Application of 4-Methylthiophen-2-amine Derivatives in the Synthesis of GLP-1R Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a cornerstone in the management of type 2 diabetes and obesity. The development of orally bioavailable, small-molecule GLP-1R modulators is a significant focus of current research. Among the promising scaffolds, 2-aminothiophene derivatives have emerged as effective positive allosteric modulators (PAMs) of GLP-1R.[1][2][3] While direct applications of 4-methylthiophen-2-amine are not explicitly detailed in the synthesis of these modulators, the structurally related 2-amino-4-methylthiophene core is a key pharmacophore. This document outlines the synthesis of such derivatives, leveraging the versatile Gewald reaction, and details the protocols for their biological evaluation.

Synthetic Approach: The Gewald Reaction

The synthesis of polysubstituted 2-aminothiophenes is readily achieved through the Gewald three-component reaction.[4][5][6] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[4][5][6] To generate derivatives featuring the this compound core, an appropriate ketone can be utilized as a starting material.

A proposed synthetic workflow for generating a library of 4-methyl-2-aminothiophene derivatives is depicted below.

G start Starting Materials: - Ketone (e.g., Acetone) - Active Methylene Nitrile - Elemental Sulfur - Base (e.g., Morpholine) reaction Gewald Three-Component Reaction start->reaction purification1 Purification (Crystallization/ Chromatography) reaction->purification1 intermediate Polysubstituted 2-Amino-4-methylthiophene Derivative diversification Further Chemical Modification (e.g., Acylation, Alkylation, etc.) intermediate->diversification analysis1 Structural Analysis (NMR, MS, etc.) intermediate->analysis1 purification2 Purification diversification->purification2 final_product Library of GLP-1R Modulator Candidates analysis2 Structural Analysis final_product->analysis2 purification1->intermediate purification2->final_product

Caption: Synthetic Workflow for 2-Amino-4-methylthiophene Derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate via Gewald Reaction

This protocol describes a general procedure for the synthesis of a 2-amino-4-methylthiophene derivative, a potential building block for GLP-1R modulators.

Materials:

  • Acetone (ketone)

  • Ethyl cyanoacetate (active methylene nitrile)

  • Elemental sulfur

  • Morpholine (base)

  • Ethanol (solvent)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add acetone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (1.5 eq) to the mixture.

  • Heat the reaction mixture to 50-60°C with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure ethyl 2-amino-4-methylthiophene-3-carboxylate.

  • Dry the purified product under vacuum.

  • Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Biological Evaluation

The synthesized 2-aminothiophene derivatives are evaluated for their ability to modulate GLP-1R activity. This is typically assessed through in vitro assays measuring downstream signaling events, such as cyclic AMP (cAMP) production and glucose-stimulated insulin secretion (GSIS).

GLP-1R Signaling Pathway

Activation of GLP-1R, a G-protein coupled receptor (GPCR), primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase (AC).[7][8][9] AC catalyzes the conversion of ATP to cAMP, which in turn activates Protein Kinase A (PKA).[7][8][9] PKA then phosphorylates various downstream targets, ultimately leading to the potentiation of glucose-dependent insulin secretion from pancreatic β-cells.[8][10]

G GLP1 GLP-1 or Exogenous Agonist GLP1R GLP-1 Receptor (GPCR) GLP1->GLP1R binds PAM 2-Aminothiophene PAM PAM->GLP1R binds allosterically Gas Gαs GLP1R->Gas activates AC Adenylyl Cyclase (AC) Gas->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin Potentiation of Glucose-Dependent Insulin Secretion PKA->Insulin leads to

Caption: Simplified GLP-1R Signaling Pathway.
Protocol 2: In Vitro cAMP Luciferase Assay

This assay measures the intracellular accumulation of cAMP, a key second messenger in the GLP-1R signaling cascade, using a luciferase-based reporter system (e.g., Promega's GloSensor™).[11][12]

Materials:

  • HEK293 cells stably expressing human GLP-1R and a cAMP-sensitive luciferase reporter.

  • Cell culture medium and supplements.

  • Test compounds (2-aminothiophene derivatives) and GLP-1 peptide.

  • GloSensor™ cAMP Reagent.

  • White, opaque 96-well or 384-well assay plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into white, opaque assay plates at an appropriate density and allow them to attach overnight.

  • Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

  • Reagent Incubation: Remove the cell culture medium and add the GloSensor™ cAMP Reagent to each well. Incubate for 2 hours at room temperature, protected from light.

  • Compound Addition: Prepare serial dilutions of the test compounds and the GLP-1 peptide. For PAM activity assessment, add the test compound at a fixed concentration followed by a dose-response of GLP-1.

  • Luminescence Measurement: Immediately after adding the compounds, measure the luminescence at various time points (kinetic reading) or after a fixed incubation period (e.g., 15-30 minutes) using a luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the EC50 values for the agonists in the presence and absence of the PAMs.

Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay determines the ability of the test compounds to potentiate insulin secretion in response to glucose in a pancreatic β-cell line, such as INS-1 832/13 cells.[13][14]

Materials:

  • INS-1 832/13 cells.

  • Cell culture medium and supplements.

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing low (e.g., 2.5 mM) and high (e.g., 16.7 mM) glucose concentrations.

  • Test compounds and GLP-1 peptide.

  • Insulin ELISA kit.

  • 24-well plates.

Procedure:

  • Cell Seeding: Seed INS-1 832/13 cells in 24-well plates and culture until they reach confluency.

  • Pre-incubation: Wash the cells twice with KRBH buffer containing low glucose. Then, pre-incubate the cells in the same buffer for 1-2 hours at 37°C.

  • Stimulation: Aspirate the pre-incubation buffer and add KRBH buffer containing low or high glucose, with or without the test compounds and/or GLP-1.

  • Incubation: Incubate the plates for 1-2 hours at 37°C.

  • Supernatant Collection: After incubation, collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Normalize the insulin secretion data to the total protein content of the cells in each well. Express the results as fold-increase in insulin secretion over the basal (low glucose) condition.

A generalized workflow for the biological evaluation of the synthesized compounds is presented below.

G start Synthesized 2-Amino-4-methylthiophene Derivatives cAMP_assay cAMP Luciferase Assay (HEK293-hGLP1R) start->cAMP_assay gsis_assay GSIS Assay (INS-1 Cells) start->gsis_assay data_analysis1 EC50 Determination (PAM Activity) cAMP_assay->data_analysis1 data_analysis2 Fold-Increase in Insulin Secretion gsis_assay->data_analysis2 lead_id Lead Compound Identification data_analysis1->lead_id data_analysis2->lead_id in_vivo In Vivo Studies (e.g., OGTT in mice) lead_id->in_vivo

References

Application Note: Step-by-Step Synthesis of Primary Amines Using Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Reductive amination is a highly versatile and powerful method for the synthesis of primary, secondary, and tertiary amines.[1] This application note focuses on the synthesis of primary amines from carbonyl compounds (aldehydes and ketones) using ammonia or an ammonia source. This process is fundamental in medicinal chemistry and drug development for introducing the primary amine moiety, a key functional group in many bioactive molecules.[2] The reaction typically proceeds in a one-pot fashion, converting a carbonyl group into an amine via an intermediate imine, which is then reduced in situ.[3][4] This method is often preferred due to its efficiency, high atom economy, and the use of readily available starting materials.[2]

General Principle and Mechanism

The reductive amination process for synthesizing primary amines occurs in two main steps under neutral or weakly acidic conditions:[3][5]

  • Imine Formation: A nucleophilic ammonia molecule attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form an imine intermediate.[6] The equilibrium of this step is driven forward by the removal of water.[3]

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond by a reducing agent present in the reaction mixture, yielding the final primary amine.[5][7] A key challenge is the selection of a reducing agent that selectively reduces the imine in the presence of the more reactive carbonyl starting material.[1]

Reductive_Amination_Mechanism carbonyl Aldehyde/Ketone (R-C(=O)-R') hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + NH₃ ammonia Ammonia (NH₃) imine Imine Intermediate hemiaminal->imine amine Primary Amine (R-CH(NH₂)-R') imine->amine reducer Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) reducer->amine

Figure 1. General mechanism of primary amine synthesis via reductive amination.

Key Reagents & Conditions

The success of a reductive amination reaction depends critically on the choice of the ammonia source, reducing agent, and reaction conditions.

1. Ammonia Source:

  • Aqueous Ammonia (NH₃ in H₂O): An easy-to-handle source of ammonia.[8]

  • Ammonium Acetate (NH₄OAc): A user-friendly solid that serves as the ammonia source.[9][10] It can also act as a mild acidic catalyst for imine formation.

  • Ammonium Formate (NH₄HCO₂): Can serve as both the nitrogen and hydrogen source in transfer hydrogenation reactions.[11]

2. Reducing Agents: A variety of reducing agents can be employed, each with specific advantages regarding selectivity, reactivity, and handling.

Reducing AgentCommon SolventsKey Characteristics & Considerations
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH)Mild and selective; reduces imines much faster than ketones or aldehydes, especially at mildly acidic pH (~5-7).[1][12] Allows for a one-pot procedure.[5] Caution: Can release toxic HCN gas under strongly acidic conditions.[13]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), Dichloroethane (DCE)A mild and selective reducing agent that does not require acidic conditions.[14] It is sensitive to water and not compatible with protic solvents like methanol.[14]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)A stronger reducing agent that can also reduce the starting carbonyl compound.[14] Typically added after sufficient time has been allowed for imine formation in a two-step, one-pot procedure.[1][11]
Hydrogen (H₂) with Metal Catalyst VariousA "green" chemistry approach using catalysts like Palladium (Pd), Nickel (Ni), Iron (Fe), or Cobalt (Co).[2][3][8] Often requires elevated temperature and pressure.[15] This method is highly atom-economical, producing only water as a byproduct.[16]

Experimental Protocols

Below are two representative protocols for the synthesis of primary amines from a ketone (acetophenone) as a model substrate.

Protocol 1: Reductive Amination Using Sodium Cyanoborohydride

This protocol describes a standard lab-scale synthesis using a common borohydride reagent.

Materials:

  • Acetophenone

  • Ammonium Acetate (NH₄OAc)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1.0 mmol) and a large excess of ammonium acetate (e.g., 10 mmol) in methanol (15 mL).

  • Addition of Reducing Agent: To the stirring solution, add sodium cyanoborohydride (1.5 mmol) portion-wise over 5 minutes. Safety Note: Perform in a well-ventilated fume hood.

  • Reaction: Attach a condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Quenching: After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl to a pH of ~2 to destroy any remaining NaBH₃CN. Stir for 1 hour.

  • Work-up: Make the solution basic (pH > 11) by adding aqueous NaOH solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude primary amine.

  • Purification: The crude product can be further purified by silica gel column chromatography if necessary.

Protocol 2: Iron-Catalyzed Reductive Amination with H₂

This protocol is based on a sustainable approach using an earth-abundant metal catalyst and molecular hydrogen.[8][17]

Materials:

  • Acetophenone

  • Iron Catalyst (e.g., Fe nanoparticles on N-doped SiC support)[8]

  • Aqueous Ammonia (25% solution)

  • Hydrogen Gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Charging: To a high-pressure autoclave, add the iron catalyst (e.g., 10 mol%), the ketone substrate (0.5 mmol), and aqueous ammonia (3.5 mL).[8][17]

  • Pressurization: Seal the reactor, purge with H₂ gas several times, and then pressurize to the desired pressure (e.g., 6.5 MPa).[8][17]

  • Reaction: Heat the reactor to the target temperature (e.g., 140°C) with vigorous stirring for the specified time (e.g., 20 hours).[8][17]

  • Cooling and Depressurization: After the reaction time, cool the reactor to room temperature and carefully vent the H₂ gas in a safe manner.

  • Isolation: Open the reactor, filter off the catalyst, and isolate the product from the aqueous solution. This may involve extraction with an organic solvent followed by drying and concentration. The product is often isolated as its hydrochloride salt.[8]

Quantitative Data Summary

The following table summarizes results for the iron-catalyzed reductive amination of various ketones to their corresponding primary amines, demonstrating the scope of the method.[8][17]

EntrySubstrate (Ketone)Product (Primary Amine)Yield (%)[8][17]
1Acetophenone1-Phenylethanamine99
24'-Methylacetophenone1-(p-tolyl)ethanamine96
34'-Methoxyacetophenone1-(4-methoxyphenyl)ethanamine93
44'-Chloroacetophenone1-(4-chlorophenyl)ethanamine85
5Propiophenone1-Phenylpropan-1-amine87
6CyclohexanoneCyclohexanamine75

Experimental Workflow

The general workflow for a reductive amination experiment, from setup to final product analysis, is outlined below.

Workflow start Start: Reagents & Glassware setup 1. Reaction Setup (Combine carbonyl, ammonia source, solvent) start->setup add_reductant 2. Add Reducing Agent (e.g., NaBH₃CN or pressuring with H₂) setup->add_reductant reaction 3. Reaction (Stir at specified temperature and time) add_reductant->reaction monitoring 4. Monitor Progress (e.g., TLC, GC-MS) reaction->monitoring monitoring->reaction Reaction incomplete workup 5. Quench & Work-up (Acid/base wash, extraction) monitoring->workup Reaction complete purification 6. Purification (e.g., Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS, etc.) purification->analysis end End: Pure Primary Amine analysis->end

Figure 2. General experimental workflow for reductive amination.

References

Characterization of 4-Methylthiophen-2-amine: Detailed Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 4-Methylthiophen-2-amine using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are essential for purity assessment, quantification, and structural confirmation of this compound in research and drug development settings.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. This method is suitable for determining the purity of the compound and for its quantification in various sample matrices.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Columns:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

3. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 240 nm

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

5. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in unknown samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance of this HPLC method.

ParameterValue
Retention Time (RT)~ 4.5 min
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Linearity (R²)> 0.999
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section describes a GC-MS method for the identification and confirmation of this compound. Due to the polar nature of the primary amine group, derivatization is often recommended to improve peak shape and thermal stability.

Experimental Protocol: GC-MS Analysis with Derivatization

1. Instrumentation:

  • A GC-MS system equipped with an autosampler, a split/splitless injector, and a mass selective detector.

2. Reagents and Materials:

  • Ethyl acetate (GC grade)

  • Pyridine

  • Acetic Anhydride

  • This compound standard

3. Sample Preparation and Derivatization:

  • Prepare a 1 mg/mL solution of this compound in ethyl acetate.

  • To 100 µL of the solution, add 50 µL of pyridine and 50 µL of acetic anhydride.

  • Cap the vial and heat at 60°C for 30 minutes.

  • After cooling, the sample is ready for injection.

4. GC-MS Conditions:

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40 - 400

5. Data Analysis:

  • The acetylated derivative of this compound will have a characteristic retention time and mass spectrum.

  • The mass spectrum should show a molecular ion peak corresponding to the derivatized compound and characteristic fragment ions.

Quantitative and Qualitative Data Summary (Hypothetical)
ParameterValue
Analyte (as acetyl derivative) N-(4-methylthiophen-2-yl)acetamide
Retention Time (RT) ~ 12.8 min
Molecular Ion (M+) m/z 169
Key Fragment Ions m/z 127, 111, 84, 43

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

Caption: HPLC analysis workflow for this compound.

Caption: GC-MS analysis workflow for this compound.

Application Notes and Protocols for ¹H and ¹³C NMR Spectral Analysis of Substituted Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are fundamental heterocyclic scaffolds in numerous pharmaceuticals and functional materials. A thorough understanding of their molecular structure is paramount for rational drug design and materials development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of these compounds. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of substituted thiophenes, including experimental protocols and data interpretation.

The chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The nature and position of substituents on the thiophene ring significantly influence the electron density distribution, and consequently, the resonance frequencies of the ring protons and carbons.[1] This sensitivity allows for detailed structural characterization.

Data Presentation: ¹H and ¹³C NMR of Substituted Thiophenes

The following tables summarize typical ¹H and ¹³C NMR chemical shifts and coupling constants for various substituted thiophene derivatives. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Selected Substituted Thiophenes in CDCl₃

SubstituentPositionH2H3H4H5Other ProtonsJ-Couplings (Hz)
Unsubstituted-7.186.996.997.18-J₂,₃ = 4.9, J₂,₄ = 1.0, J₂,₅ = 2.8, J₃,₄ = 3.5
2-Decyl2-6.896.957.152.78 (α-CH₂)J₃,₄ = 3.6, J₄,₅ = 5.1, J₃,₅ = 1.2
3-Methyl37.17-6.876.862.25 (CH₃)-
3-Bromo37.28-7.067.28--
3-Methoxy37.14-6.736.213.77 (OCH₃)-
Methyl (E)-3-(thiophen-2-yl)acrylate2-7.257.067.427.82 (Hβ), 6.29 (Hα), 3.79 (OCH₃)J₃,₄=3.6, J₄,₅=5.0, Jα,β=15.7
Methyl (E)-3-(thiophen-3-yl)acrylate37.50-7.29-7.347.29-7.347.68 (Hβ), 6.27 (Hα), 3.80 (OCH₃)Jα,β=16.0, J₂,₄=1.6

Note: Chemical shift values are approximate and can vary with solvent and concentration.[1]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted Thiophenes in CDCl₃

SubstituentPositionC2C3C4C5Other Carbons
Unsubstituted-125.6127.4127.4125.6-
2-Decyl2145.9127.3124.9123.131.9-22.7 (alkyl), 14.1 (CH₃)
3-Methyl3125.3138.4129.9121.015.6 (CH₃)
3-Bromo3122.9110.1129.0126.0-
3-Methoxy3121.7160.0101.4125.857.9 (OCH₃)
Methyl (E)-3-(thiophen-2-yl)acrylate2140.2128.4128.3132.0167.3 (C=O), 142.8 (Cβ), 118.0 (Cα), 51.7 (OCH₃)
Methyl (E)-3-(thiophen-3-yl)acrylate3125.2134.4127.1130.3167.5 (C=O), 143.5 (Cβ), 117.1 (Cα), 51.6 (OCH₃)

Experimental Protocols

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing samples of substituted thiophene derivatives for NMR analysis.

Materials:

  • Substituted thiophene derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2]

  • High-quality 5 mm NMR tubes and caps

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • Internal standard (e.g., TMS)

  • Glass Pasteur pipettes

  • Small vials

  • Filter material (e.g., glass wool or a small plug of Kimwipe)[3]

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the thiophene derivative into a clean, dry vial.[4]

  • Solvent Selection and Dissolution:

    • Choose a deuterated solvent that completely dissolves the sample and does not have signals that overlap with regions of interest. CDCl₃ is a common choice for many nonpolar organic compounds.[4]

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4]

    • If an internal standard is required, add a small drop of TMS to the solvent.

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Preparing the sample in a vial first is advantageous for compounds that are not easily solubilized.[2]

  • Filtering and Transfer:

    • Place a small, tight plug of glass wool or Kimwipe into a Pasteur pipette.[3]

    • Draw the sample solution into the pipette.

    • Carefully filter the solution directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.[5] The final solution should be transparent.[5]

  • Finalizing the Sample:

    • Ensure the solution height in the NMR tube is between 4.0 and 5.0 cm.[4]

    • Securely cap the NMR tube to prevent solvent evaporation.[4]

    • Wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent (e.g., isopropanol or ethanol) to remove any fingerprints or residues.[4]

    • Label the NMR tube clearly near the top.[3]

Protocol 2: ¹H and ¹³C NMR Data Acquisition

This protocol provides a general procedure for acquiring 1D ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., Bruker 400 MHz or equivalent).

Spectrometer Setup:

  • Sample Insertion: Insert the prepared NMR tube into a spinner and adjust its depth using a depth gauge. Place the sample into the magnet.

  • Locking: Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.

  • Tuning and Matching: Tune and match the probe for the nucleus being observed (¹H or ¹³C) to optimize signal reception.

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which results in sharp, well-resolved peaks.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.[6]

  • Spectral Width: Set a spectral width of approximately 10-12 ppm.[1]

  • Number of Scans (NS): Acquire 16 to 32 scans for a good signal-to-noise ratio.[1]

  • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds between scans.[1]

  • Acquisition Time (AQ): A typical acquisition time is around 4 seconds.[6]

¹³C NMR Acquisition Parameters:

  • Pulse Program: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.[6]

  • Spectral Width: Set a spectral width of approximately 220-240 ppm.

  • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[1]

  • Relaxation Delay (D1): Use a longer relaxation delay of 2-5 seconds to ensure full relaxation of carbon nuclei, especially quaternary carbons.[1]

  • Acquisition Time (AQ): A typical acquisition time is around 1 second.[6]

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm (for ¹H) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C).[6]

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.[1]

Visualizations

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Thiophene Derivative dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup acq_H1 ¹H NMR Acquisition setup->acq_H1 acq_C13 ¹³C NMR Acquisition setup->acq_C13 ft Fourier Transform acq_H1->ft acq_C13->ft phase Phase and Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate ¹H Spectrum calibrate->integrate analysis Analyze Chemical Shifts, Couplings, and Integrals integrate->analysis elucidation Structural Elucidation analysis->elucidation

Caption: Workflow for NMR data acquisition and analysis.

G cluster_thiophene Substituted Thiophene Ring cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) Thiophene S / \nC2-C3 ||  || C5-C4 EWG e.g., -NO₂, -CN, -COR EWG_effect Decreases electron density (Deshielding) EWG_shift Downfield Shift (Higher δ) EWG_effect->EWG_shift results in EWG_shift->Thiophene on ring atoms EDG e.g., -OCH₃, -CH₃, -NH₂ EDG_effect Increases electron density (Shielding) EDG_shift Upfield Shift (Lower δ) EDG_effect->EDG_shift results in EDG_shift->Thiophene on ring atoms

Caption: Influence of substituents on NMR chemical shifts.

References

Application Notes and Protocols: 4-Methylthiophen-2-amine Derivatives as Versatile Synthons for Thieno[2,3-d]pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core structural motif in a multitude of biologically active compounds. Its resemblance to the purine nucleobase makes it an attractive candidate for targeting various enzymes and receptors within cellular signaling pathways. Derivatives of 4-methylthiophen-2-amine are valuable synthons for the construction of 5-methylthieno[2,3-d]pyrimidines, which have demonstrated significant potential as inhibitors of key protein kinases implicated in cancer and other diseases. These application notes provide detailed protocols for the synthesis of ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates and discuss their application as tyrosine kinase inhibitors.

Synthetic Applications

Derivatives of this compound, particularly those with functional groups at the 3-position such as a nitrile or an ester, are key intermediates in the synthesis of thieno[2,3-d]pyrimidines. A common and effective method for this transformation is the cyclocondensation of a 2-aminothiophene derivative with a suitable one-carbon synthon, such as formamide or a nitrile, to form the fused pyrimidine ring.

A widely used precursor, ethyl 2-amino-4-methylthiophene-3-carboxylate, can be synthesized via the Gewald reaction. This precursor can then be cyclized to afford the thieno[2,3-d]pyrimidine core.

General Synthetic Workflow

The overall synthetic strategy involves a two-step process starting from the Gewald reaction to obtain the 2-aminothiophene intermediate, followed by cyclocondensation to form the final thieno[2,3-d]pyrimidine product.

G Start Starting Materials (Ketone, Acetonitrile, Sulfur) Gewald Gewald Reaction Start->Gewald Aminothiophene 2-Amino-4-methylthiophene Derivative Gewald->Aminothiophene Cyclocondensation Cyclocondensation (e.g., with Nitriles) Aminothiophene->Cyclocondensation Thienopyrimidine 4-Amino-5-methyl- thieno[2,3-d]pyrimidine Cyclocondensation->Thienopyrimidine End Final Product Thienopyrimidine->End

Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate

This protocol details the cyclocondensation of ethyl 2-amino-4-methyl-3-cyanothiophene with benzonitrile to yield the corresponding 2-phenyl-substituted thieno[2,3-d]pyrimidine.

Materials:

  • Ethyl 2-amino-4-methyl-3-cyanothiophene

  • Benzonitrile

  • Dry Dioxane

  • Dry Hydrogen Chloride (gas)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Ethanol

Procedure:

  • A solution of ethyl 2-amino-4-methyl-3-cyanothiophene (1.0 eq) and benzonitrile (1.0 eq) in dry dioxane is prepared in a three-necked flask equipped with a gas inlet tube and a condenser.

  • The solution is cooled in an ice bath, and a stream of dry hydrogen chloride gas is passed through the solution for 3-4 hours with constant stirring.

  • The reaction mixture is then stirred at room temperature for 24 hours.

  • The resulting precipitate is filtered, washed with diethyl ether, and then treated with a saturated solution of sodium bicarbonate.

  • The solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure ethyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate.

Data Presentation

CompoundR-group (at position 2)Yield (%)
1 Phenyl75
2 4-Chlorophenyl78
3 4-Methylphenyl72
4 4-Methoxyphenyl70

Applications in Drug Development: Tyrosine Kinase Inhibition

Thieno[2,3-d]pyrimidines derived from this compound have shown significant promise as inhibitors of various receptor tyrosine kinases (RTKs) that are often overexpressed or dysregulated in cancer. These include the Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor 1 (FGFR1), and Tie2.

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. 4-Amino-5-methylthieno[2,3-d]pyrimidines can act as ATP-competitive inhibitors, blocking the autophosphorylation of EGFR and subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ThienoPy Thieno[2,3-d]pyrimidine Inhibitor ThienoPy->EGFR

Caption: Inhibition of EGFR signaling by thieno[2,3-d]pyrimidines.

FGFR1 and Tie2 Signaling Pathway Inhibition

Similarly, these compounds have been shown to inhibit FGFR1 and Tie2, two other RTKs involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] By blocking these pathways, 5-methylthieno[2,3-d]pyrimidine derivatives can exert anti-angiogenic effects.

The FGFR1 pathway, upon activation, also triggers the RAS-MAPK and PI3K-AKT signaling cascades, leading to cell proliferation and survival. The Tie2 signaling pathway is crucial for vascular stabilization and maturation. Inhibition of Tie2 can lead to destabilized blood vessels within the tumor microenvironment.

RTK_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects FGFR1 FGFR1 RAS_MAPK RAS-MAPK Pathway FGFR1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR1->PI3K_AKT Tie2 Tie2 Tie2->PI3K_AKT Proliferation Proliferation Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis Vascular Stability PI3K_AKT->Angiogenesis ThienoPy Thieno[2,3-d]pyrimidine Inhibitor ThienoPy->FGFR1 ThienoPy->Tie2

Caption: Inhibition of FGFR1 and Tie2 signaling by thieno[2,3-d]pyrimidines.

Biological Activity Data

The following table summarizes the in vitro activity of a representative 4-amino-5-methylthieno[2,3-d]pyrimidine derivative against breast cancer cell lines and its inhibitory activity against relevant tyrosine kinases.

Cell LineIC50 (µM)Target KinaseIC50 (µM)
MCF-70.0091EGFR0.0018
MDA-MB-2310.028FGFR1Not Reported
--Tie-20.07

Data is illustrative and compiled from various sources for representative compounds.[1]

Conclusion

This compound derivatives are highly valuable and versatile synthons for the construction of biologically active 5-methylthieno[2,3-d]pyrimidines. The straightforward and efficient synthetic protocols, coupled with the significant potential of the resulting compounds as potent inhibitors of key oncogenic signaling pathways, underscore their importance in modern drug discovery and development. The provided protocols and data serve as a foundational guide for researchers aiming to explore this promising class of heterocyclic compounds for therapeutic applications.

References

Application Notes and Protocols for In Vitro COX/LOX Enzyme Inhibition Assays Using Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating promising potential as anti-inflammatory agents.[1][2][3][4][5] Their structural versatility allows for interaction with key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[1][2][3][4] These enzymes are pivotal in the metabolism of arachidonic acid, leading to the production of prostaglandins (PGs) and leukotrienes (LTs), respectively, which are potent inflammatory mediators.[2][4][6] The development of compounds that can inhibit one or both of these enzymes is a key strategy in the discovery of novel anti-inflammatory drugs with potentially improved efficacy and safety profiles.[1][4] This document provides detailed protocols for in vitro enzyme inhibition assays to screen and characterize thiophene-based compounds against COX and LOX enzymes.

Signaling Pathway: The Arachidonic Acid Cascade

The inhibition of COX and LOX enzymes interrupts the arachidonic acid cascade, a critical pathway in the inflammatory response. Understanding this pathway is fundamental to interpreting the results of inhibition assays.

Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA Cleavage COX_pathway Cyclooxygenase (COX) Pathway AA->COX_pathway LOX_pathway Lipoxygenase (LOX) Pathway AA->LOX_pathway PGG2 Prostaglandin G2 (PGG2) COX_pathway->PGG2 Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LOX_pathway->Leukotrienes PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation Allergic_Response Allergic & Anaphylactic Reactions Leukotrienes->Allergic_Response

Caption: The Arachidonic Acid Cascade illustrating the roles of COX and LOX.

Experimental Workflow

The general workflow for screening thiophene compounds for COX/LOX inhibitory activity involves preparation of the necessary reagents, performing the enzyme reaction in the presence and absence of the test compounds, and subsequent detection of the product.

Experimental Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Thiophene Compound) Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Thiophene Compound/Vehicle Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add Substrate) Incubate->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detection Detect Product Formation (Spectrophotometry, Fluorometry, ELISA) Stop_Reaction->Detection Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Detection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro COX/LOX inhibition assays.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected thiophene derivatives against COX-1, COX-2, and 5-LOX enzymes. This data is essential for structure-activity relationship (SAR) studies and for identifying promising lead compounds.

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
5b COX-25.45Celecoxib0.35
5-LOX4.33NDGA2.46
Licofelone COX-10.21Indomethacin-
COX-2---
5-LOX0.23--
Compound 5 COX0.1--
LOX0.56--

NDGA: Nordihydroguaiaretic Acid

Detailed Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay, which measures the peroxidase component of the COX enzyme. The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials and Reagents:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (Substrate)

  • TMPD (Colorimetric Substrate)

  • Thiophene compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a commercial kit, or based on established laboratory protocols. The final concentration of the thiophene compounds should be prepared by serial dilution.

  • Assay Plate Setup:

    • 100% Initial Activity (Control): Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of COX-1 or COX-2 enzyme solution. Add 10 µL of the vehicle (e.g., DMSO) used to dissolve the thiophene compounds.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of COX-1 or COX-2 enzyme solution, and 10 µL of the thiophene compound at various concentrations.

    • Background Wells: Add 160 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the vehicle.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells except the background wells.

  • Color Development: Add 10 µL of TMPD solution to all wells.

  • Incubation: Incubate the plate for 5-10 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the thiophene compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well - Absorbance of Background) / (Absorbance of 100% Activity Well - Absorbance of Background)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol 2: In Vitro Lipoxygenase (LOX) Inhibition Assay

This protocol describes a spectrophotometric assay for measuring the inhibition of 5-lipoxygenase (5-LOX) activity. The assay is based on the measurement of the formation of hydroperoxides from linoleic acid, which can be detected by an increase in absorbance at 234 nm.[7]

Materials and Reagents:

  • 5-Lipoxygenase (from soybean or human recombinant)

  • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0 or 0.2 M borate buffer, pH 9.0)[7][8]

  • Linoleic Acid (Substrate)

  • Thiophene compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Reference inhibitor (e.g., Zileuton or Nordihydroguaiaretic acid - NDGA)[9][10]

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation: Prepare all solutions as required. The substrate solution (linoleic acid) should be freshly prepared.

  • Assay Mixture:

    • In a UV-transparent cuvette or well, add the Assay Buffer.

    • Add the 5-LOX enzyme solution.

    • Add the thiophene compound at various concentrations or the vehicle for the control.

  • Pre-incubation: Incubate the mixture for 5-10 minutes at 25°C to allow the inhibitor to interact with the enzyme.[8]

  • Reaction Initiation: Add the linoleic acid solution to initiate the reaction.

  • Measurement: Immediately start monitoring the increase in absorbance at 234 nm for a defined period (e.g., 3-5 minutes) at 25°C.[7]

  • Data Analysis:

    • Determine the rate of the reaction (change in absorbance per minute) for the control and for each inhibitor concentration.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of Inhibitor Reaction / Rate of Control Reaction)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of thiophene compounds as inhibitors of COX and LOX enzymes. Consistent application of these methods will enable researchers to generate reliable and comparable data, facilitating the identification and optimization of novel anti-inflammatory drug candidates. Structure-activity relationship studies based on the generated data can guide the design of more potent and selective dual COX/LOX inhibitors.[1]

References

Application Notes and Protocols for the Iodination of Thiophene Derivatives Using N-Iodosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the iodination of thiophene derivatives utilizing N-Iodosuccinimide (NIS). The protocols outlined herein are based on established and efficient methodologies, offering a straightforward approach to the synthesis of mono- and di-iodinated thiophenes, which are valuable intermediates in the development of pharmaceuticals and organic electronic materials.[1]

Introduction

The iodination of thiophene rings is a critical transformation in organic synthesis. The resulting iodothiophenes serve as versatile building blocks for cross-coupling reactions, enabling the construction of complex molecular architectures. N-Iodosuccinimide has emerged as a preferred reagent for this purpose due to its ease of handling, mild reaction conditions, and high efficiency.[2] This protocol primarily focuses on a highly effective method employing NIS in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA), in a green solvent like ethanol.[1][3]

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of thiophene with N-iodosuccinimide proceeds through an electrophilic aromatic substitution (SEAr) mechanism. The reaction is typically initiated by the activation of NIS with an acid catalyst, which generates a more potent electrophilic iodine species ("I⁺").[4] The electron-rich thiophene ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma (σ) complex.[4] Finally, a weak base removes a proton from the σ-complex, restoring the aromaticity of the ring and yielding the iodinated thiophene product.[4]

SEAr_Mechanism Thiophene Thiophene Ring SigmaComplex Sigma Complex (Resonance Stabilized) Thiophene->SigmaComplex Attack by π-electrons Iplus Electrophilic Iodine (I⁺) Iplus->SigmaComplex Iodothiophene Iodinated Thiophene SigmaComplex->Iodothiophene Deprotonation Hplus H⁺ SigmaComplex->Hplus

Caption: General mechanism for the electrophilic iodination of thiophene.

Experimental Protocols

The following protocols are generalized procedures. Optimal conditions may vary depending on the specific thiophene derivative.

Materials and Reagents
  • Substituted or unsubstituted thiophene derivative

  • N-Iodosuccinimide (NIS)

  • p-Toluenesulfonic acid (PTSA) or other acid catalyst (e.g., trifluoroacetic acid, sulfuric acid)[3][5][6]

  • Ethanol (EtOH) or other suitable solvent (e.g., chloroform/acetic acid mixture)[3][7]

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc) or other extraction solvent

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

General Procedure for Mono-iodination
  • Reaction Setup: In a round-bottom flask, dissolve the thiophene derivative (1.0 equivalent) in ethanol.

  • Reagent Addition: Add N-iodosuccinimide (1.0-1.1 equivalents) to the solution, followed by a catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%).[3]

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 10-30 minutes.[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.[3][4]

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4][7]

  • Purification: The crude product can be purified by column chromatography on silica gel or recrystallization if necessary. In many cases, this procedure yields a pure product without the need for further purification.[3]

General Procedure for Di-iodination
  • Reaction Setup: Dissolve the thiophene derivative (1.0 equivalent) in ethanol in a round-bottom flask.

  • Reagent Addition: Add N-iodosuccinimide (2.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (10 mol%).[3]

  • Reaction: Stir the mixture at room temperature for approximately 10 minutes, monitoring by TLC.[3]

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the mono-iodination.

Experimental Workflow

The following diagram illustrates the general workflow for the iodination of thiophene derivatives using NIS.

Iodination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve Thiophene Derivative in Solvent AddReagents Add NIS and Acid Catalyst Dissolve->AddReagents Stir Stir at Specified Temperature AddReagents->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na₂S₂O₃ Solution Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product Pure Iodinated Thiophene Purify->Product

Caption: General experimental workflow for NIS-mediated iodination.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and reported yields for the iodination of various thiophene derivatives with N-iodosuccinimide.

Thiophene DerivativeProductNIS (equiv.)CatalystSolventTimeTemp.Yield (%)
Thiophene2-Iodothiophene1.1PTSAEtOH10 minRT-
Thiophene2,5-Diiodothiophene2.2PTSAEtOH10 minRT98
2-Methylthiophene5-Iodo-2-methylthiophene1.1PTSAEtOH10 minRT97
3-Methylthiophene2-Iodo-3-methylthiophene1.1PTSAEtOH10 minRT98
3-Hexylthiophene2-Iodo-3-hexylthiophene1.01-CHCl₃/AcOH1-6 h0 °C85
4-Bromo-2-methylthiophene4-Bromo-5-iodo-2-methylthiophene1.1PTSAEtOH10 minRT95
5-Hexyl-2,2'-bithiophene5'-Iodo-5-hexyl-2,2'-bithiophene1.1PTSAEtOH10 minRT96
[2,2'-Bithiophene]-5-carbaldehyde5'-Iodo-[2,2'-bithiophene]-5-carbaldehyde1.1PTSAEtOH10 minRT90

Note: The reaction conditions and yields are based on published literature and may require optimization for specific applications.[3][7]

Regioselectivity

The regioselectivity of the iodination is governed by the electronic properties of the substituents on the thiophene ring.

  • Electron-donating groups (e.g., alkyl, alkoxy) activate the ring towards electrophilic substitution and direct the iodination to the adjacent ortho and para positions (typically the 2- and 5-positions).

  • Electron-withdrawing groups (e.g., formyl, cyano) deactivate the ring, making the reaction more difficult. However, the reaction can still proceed, with iodination occurring at the positions least deactivated by the substituent. Thiophenes with powerful electron-withdrawing groups may not react under these conditions.[3]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-Iodosuccinimide is an oxidizing agent and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

References

Application Note: High-Resolution Mass Spectrometry for Structural Elucidation of Novel Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene moieties are crucial pharmacophores in a multitude of approved drugs, valued for their diverse biological activities.[1] The development of novel thiophene-containing compounds is a significant focus in medicinal chemistry and drug discovery. High-resolution mass spectrometry (HRMS) has become an indispensable tool for the structural elucidation of these new chemical entities. Its ability to provide highly accurate mass measurements enables the confident determination of elemental compositions, while tandem MS (MS/MS) experiments offer detailed structural insights through the analysis of fragmentation patterns. This application note provides a detailed protocol and workflow for the structural characterization of novel thiophenes using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Importance of Thiophene-Containing Compounds

Thiophenes are five-membered heterocyclic rings containing a sulfur atom, and their derivatives are known to exhibit a wide range of pharmacological properties.[1] Many thiophene-based drugs are metabolized by cytochrome P450 enzymes in the liver. For example, the antiplatelet drug clopidogrel is a prodrug that requires metabolic activation to its active thiol metabolite.[2][3][4][5] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation.[2][3] Understanding the structure of novel thiophenes and their potential metabolites is therefore critical for predicting their efficacy and safety.

High-Resolution Mass Spectrometry in Structural Elucidation

HRMS provides unambiguous elemental composition determination from accurate mass measurements of molecular ions.[6] When coupled with tandem mass spectrometry (MS/MS), it allows for the detailed characterization of molecular structures by analyzing the fragmentation patterns of precursor ions.[6] This is particularly valuable for distinguishing between isomers and identifying unknown compounds in complex mixtures.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality HRMS data. The following is a general protocol for the preparation of novel thiophene compounds for LC-HRMS analysis:

  • Solubilization: Dissolve the purified novel thiophene compound in a high-purity solvent (e.g., HPLC-grade acetonitrile or methanol) to a stock concentration of 1 mg/mL.

  • Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the initial mobile phase of the LC gradient.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC-MS system.

  • Internal Standard (Optional): For quantitative analysis, add an appropriate internal standard to the sample.

LC-HRMS Analysis

The following is a representative LC-HRMS method for the analysis of novel thiophene compounds. The parameters should be optimized for the specific analyte and instrument.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

High-Resolution Mass Spectrometry (HRMS) Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Analyzer Orbitrap or Time-of-Flight (TOF)
Scan Range (MS1) m/z 100-1000
Resolution (MS1) > 60,000
Data Acquisition Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)
TopN (for DDA) 3-5 most intense ions
Collision Energy (MS/MS) Stepped normalized collision energy (e.g., 20, 30, 40 eV)
Isolation Window 1-2 m/z

Data Presentation and Analysis

The acquired HRMS data is processed to identify the molecular formula and elucidate the structure of the novel thiophene compound.

Quantitative Data

The high mass accuracy of HRMS allows for the confident determination of the elemental composition of the molecular ion. The table below presents example data for a series of newly synthesized thiophene carboxamide compounds.[7]

Compound IDMolecular FormulaCalculated [M+H]⁺ (m/z)Measured [M+H]⁺ (m/z)Mass Error (ppm)
MB-D1 C₁₇H₁₄BrN₄O₂S433.0070433.0065-1.15
MB-D2 C₂₅H₂₀BrN₄O₂S535.0539535.0536-0.56
MB-D3 C₂₄H₁₇Br₂N₄O₂S612.9644612.9641-0.49
MB-D4 C₂₆H₂₃N₄O₄S503.1489503.1486-0.59
Data Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel thiophene using LC-HRMS data.

cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Structural Elucidation A LC-HRMS Analysis B MS1 Full Scan Data A->B C MS/MS Fragmentation Data A->C D Peak Detection & Deconvolution B->D H In-Silico Fragmentation C->H I Manual Spectral Interpretation C->I E Molecular Feature Finding D->E F Elemental Composition Determination E->F G Database Searching (e.g., ChemSpider, PubChem) F->G J Structure Proposal G->J H->J I->J

Caption: Experimental workflow for novel thiophene structural elucidation.

Signaling Pathway Visualization

To illustrate the biological context of thiophene-containing drugs, the metabolic activation pathway of clopidogrel is presented below. This diagram shows the key enzymes involved in the conversion of the prodrug to its active form, which then targets the P2Y12 receptor.

Clopidogrel Clopidogrel (Prodrug) Oxo_Clopidogrel 2-Oxo-clopidogrel Clopidogrel->Oxo_Clopidogrel CYP2C19, CYP1A2, CYP2B6 Inactive_Metabolite Inactive Carboxylic Acid Derivative Clopidogrel->Inactive_Metabolite Esterases (~85%) Active_Metabolite Active Thiol Metabolite Oxo_Clopidogrel->Active_Metabolite CYP2C19, CYP2C9, CYP2B6, CYP3A4 P2Y12 P2Y12 Receptor (on Platelet) Active_Metabolite->P2Y12 Irreversible Inhibition Platelet_Aggregation Platelet Aggregation P2Y12->Platelet_Aggregation ADP-mediated Activation

References

Green Synthesis of 2-Aminothiophenes in Aqueous Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of sustainable and environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. 2-Aminothiophene derivatives represent a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. This document provides detailed application notes and experimental protocols for the green synthesis of these valuable compounds in aqueous media, minimizing the use of hazardous organic solvents and promoting safer laboratory practices.

Application Notes

The synthesis of 2-aminothiophenes, most notably through the multicomponent Gewald reaction, has been adapted to aqueous conditions using various green chemistry principles. These approaches offer significant advantages, including reduced environmental impact, operational simplicity, and often, improved yields and reaction times. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and readily available nature.

Several strategies have emerged for conducting these syntheses in aqueous environments:

  • Catalyst-Free Synthesis: Under specific conditions, such as the use of ultrasound irradiation or sodium polysulfide, the Gewald reaction can proceed efficiently in water without the need for a catalyst.[1][2][3][4] This approach offers a high degree of atom economy and simplifies product purification.

  • Heterogeneous Catalysis: The use of solid-supported or nanoparticulate catalysts facilitates easy separation and recycling, aligning with green chemistry principles. Catalysts such as nano-structured Na2CaP2O7 have demonstrated good selectivity and catalytic activity in water.[5][6]

  • Homogeneous Catalysis in Aqueous Media: Water-soluble catalysts or the use of co-solvents like ethanol can promote the reaction in a homogeneous phase. For instance, piperidinium borate has been used in an ethanol/water mixture with excellent product yields.[7]

  • Ultrasound and Microwave Assistance: Non-conventional energy sources can significantly accelerate reaction rates and improve yields in aqueous media.[2][8][9][10][11][12][13] Ultrasound promotes acoustic cavitation, creating localized high temperatures and pressures that drive the reaction forward.[8]

  • Ionic Liquids in Aqueous Solutions: Basic ionic liquids can act as both catalyst and solvent, and their use in combination with water offers a greener alternative for the synthesis of 2-aminothiophenes.[2][14][15][16][17]

The choice of methodology will depend on the specific substrates, desired scale, and available laboratory equipment. The following tables summarize quantitative data from various reported green synthesis protocols for 2-aminothiophene derivatives in aqueous media, allowing for easy comparison of their efficacy.

Quantitative Data Summary

Table 1: Catalyst-Free Synthesis of 2-Aminothiophenes in Aqueous Media

Carbonyl CompoundActive Methylene CompoundSulfur SourceConditionsTime (h)Yield (%)Reference
Ketones (various)MalononitrileElemental SulfurWater, Ultrasound (40 kHz, 300 W), 70 °C0.5 - 142 - 90[2][4]
4-Thiazolidinone derivatives--Water, NaBH4, rt24High[1]
Ketones (various)Nitriles (various)Elemental SulfurTriethylamine/Water, rt-75 - 98[2]

Table 2: Catalyzed Synthesis of 2-Aminothiophenes in Aqueous Media

Carbonyl CompoundActive Methylene CompoundSulfur SourceCatalystSolventConditionsTime (h)Yield (%)Reference
Ketones/AldehydesMalononitrile/Ethyl CyanoacetateElemental SulfurNano-structured Na2CaP2O7WaterReflux-Good[5][6]
Ketones (various)Malononitrile/Ethyl CyanoacetateElemental SulfurPiperidinium borate (20 mol%)EtOH/H2O (9:1)100 °C-Excellent[7]
2,5-Dihydroxy-1,4-dithianeEthyl Cyanoacetate-Polyacrylonitrile fiber functionalized by 4-dimethylaminopyridineWater80 °C-92[2]
2,5-dihydroxy-1,4-dithianeSubstituted activated nitriles-[HOEmim]PF6:H2O (0.4:0.1)---55 - 98.1[15]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Catalyst-Free Synthesis of 2-Aminothiophenes

This protocol is adapted from the work of Liang and co-workers (2013).[2][4]

Materials:

  • Appropriate ketone (10 mmol)

  • Malononitrile (10 mmol)

  • Elemental sulfur (12 mmol)

  • Sodium polysulfide solution (prepared by dissolving sulfur (2.5 g) and sodium sulfide nonahydrate (7.5 g) in water (25 mL) and stirring for 2 h at 60 °C)

  • Water

  • Ethanol (for recrystallization)

Equipment:

  • Ultrasonic cleaning bath (40 kHz, 300 W)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a 100 mL round-bottom flask, add the ketone (10 mmol), malononitrile (10 mmol), elemental sulfur (12 mmol), and 20 mL of water.

  • Add 2 mL of the prepared sodium polysulfide solution to the mixture.

  • Place the flask in the ultrasonic bath, ensuring the water level in the bath is at the same level as the reaction mixture.

  • Turn on the ultrasound and heat the mixture to 70 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 to 1 hour.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene derivative.

Protocol 2: Heterogeneous Catalysis using Nano-structured Na2CaP2O7

This protocol is based on the synthesis of 2-aminothiophenes using a nano-structured catalyst in water.[5][6]

Materials:

  • Appropriate ketone or aldehyde (1 mmol)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1 mmol)

  • Elemental sulfur (1.2 mmol)

  • Nano-structured Na2CaP2O7 catalyst (0.2 g)

  • Water (10 mL)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the carbonyl compound (1 mmol), active methylene nitrile (1 mmol), elemental sulfur (1.2 mmol), nano-structured Na2CaP2O7 catalyst (0.2 g), and water (10 mL).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

  • The aqueous layer containing the catalyst can be separated and the catalyst can be recovered for reuse.

Visualizations

Gewald_Reaction_Workflow Reactants Reactants: - Carbonyl Compound - Active Methylene Nitrile - Elemental Sulfur Reaction One-Pot Reaction Reactants->Reaction Solvent Aqueous Medium (Water or Water/Co-solvent) Solvent->Reaction Conditions Reaction Conditions: - Catalyst (Optional) - Energy Source (Heat, US, MW) - Temperature - Time Conditions->Reaction Workup Work-up: - Filtration / Extraction Reaction->Workup Purification Purification: - Recrystallization / Chromatography Workup->Purification Product 2-Aminothiophene Derivative Purification->Product

Caption: General experimental workflow for the green synthesis of 2-aminothiophenes.

Gewald_Mechanism cluster_1 Knoevenagel Condensation cluster_2 Michael Addition cluster_3 Cyclization & Tautomerization A Carbonyl Compound + Active Methylene Nitrile B Knoevenagel Adduct A->B Base C Sulfur Addition B->C Elemental Sulfur D Thiolate Intermediate C->D E Intramolecular Cyclization D->E -H2S (or equivalent) F 2-Aminothiophene E->F Tautomerization

Caption: Simplified mechanism of the Gewald reaction for 2-aminothiophene synthesis.

References

Troubleshooting & Optimization

Troubleshooting low yields in the Gewald synthesis of 2-aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the Gewald synthesis of 2-aminothiophenes. Low yields can be a common issue in this multi-component reaction, and this guide offers solutions to overcome these challenges.

Troubleshooting Guide

Low product yield in the Gewald reaction can arise from several factors, including the quality of starting materials, suboptimal reaction conditions, and the formation of side products. This guide addresses common problems in a question-and-answer format to help diagnose and resolve issues in your experimental setup.

Q1: My reaction is not proceeding, or the yield is very low. What are the most critical initial steps to check?

A1: The initial and most crucial step of the Gewald reaction is the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this condensation fails, the subsequent steps leading to the thiophene ring cannot occur.

  • Verify Starting Material Quality: Ensure your ketone or aldehyde is free of impurities and that the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.

  • Base Selection is Crucial: The choice and amount of base are critical for the initial condensation. Secondary amines like morpholine and piperidine are often effective, with triethylamine also being a common choice.[1]

  • Initial Condensation Check: To confirm the initial step is working, consider running a small-scale reaction with only the carbonyl compound, the active methylene nitrile, and the base. The formation of the condensed product, an α,β-unsaturated nitrile, can be monitored by TLC or LC-MS before adding sulfur.[1]

Q2: I've confirmed the initial condensation is working, but the overall yield of the 2-aminothiophene is still poor. What should I investigate next?

A2: After the Knoevenagel condensation, the addition of sulfur and the subsequent cyclization are the next critical phases.[1] Issues in these stages often relate to reaction conditions and the reactivity of intermediates.

  • Suboptimal Temperature: The reaction temperature affects the rate of both sulfur addition and cyclization. While some reactions proceed at room temperature, others may require heating.[1] A temperature that is too low can lead to a sluggish reaction, while a temperature that is too high can promote side product formation. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates.[1]

  • Incorrect Solvent: The polarity of the solvent can significantly impact the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they can enhance the condensation of intermediates with sulfur.[1] The solubility of elemental sulfur in the chosen solvent is also a key factor.

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield of the 2-aminothiophene.[1] The formation of this dimer is highly dependent on the reaction conditions. Adjusting the temperature or the rate of addition of reagents may help minimize this side reaction.[1]

Q3: How does the choice of base affect the reaction yield, and are there alternatives to traditional amine bases?

A3: The base is crucial for catalyzing the initial Knoevenagel condensation. While secondary and tertiary amines are common, their basicity and nucleophilicity can influence the reaction outcome. In some cases, the amine can also act as a nucleophile to activate the elemental sulfur. If you are experiencing low yields, consider screening different amine bases. For instance, morpholine has been shown to give high yields in some cases.[2] Inorganic bases like sodium bicarbonate, potassium carbonate, and sodium hydroxide have been tested but in some solvent-free conditions, they did not yield any product.[2]

Q4: My product appears impure after workup. What are common impurities and how can I improve the purification process?

A4: Impurities in the Gewald synthesis can include unreacted starting materials, the intermediate Knoevenagel product, dimeric side products, and residual sulfur.

  • Residual Sulfur: Elemental sulfur can be challenging to remove completely. Recrystallization from a suitable solvent is often effective. Washing the crude product with a solvent in which sulfur is soluble but the product is not can also be beneficial.

  • Dimeric Byproducts: As mentioned, dimerization of the α,β-unsaturated nitrile can be a significant side reaction. Careful optimization of reaction conditions (temperature, concentration) can minimize its formation. Chromatographic purification may be necessary to separate the desired product from the dimer.

  • Purification Strategies: Standard purification techniques such as recrystallization and column chromatography are commonly employed. The choice of solvent for recrystallization is critical and may require some screening.

Frequently Asked Questions (FAQs)

Q5: What is the general mechanism of the Gewald reaction?

A5: The Gewald reaction is a one-pot synthesis that proceeds through three key steps: a Knoevenagel condensation, the addition of elemental sulfur, and a subsequent intramolecular cyclization followed by tautomerization.[3]

  • Knoevenagel Condensation: The reaction starts with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[3]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The exact mechanism of this step is complex and may involve polysulfide intermediates.

  • Cyclization and Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization where the sulfur attacks the cyano group, followed by tautomerization to yield the final, stable 2-aminothiophene ring.

Q6: Can microwave irradiation be used to improve the Gewald synthesis?

A6: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to improved yields and significantly reduced reaction times, especially for challenging substrates.[3]

Q7: What are the typical molar ratios of reactants used in the Gewald synthesis?

A7: Typically, the ketone or aldehyde, the active methylene nitrile, and elemental sulfur are used in equimolar amounts (1:1:1). The base, such as morpholine, can be used in catalytic or stoichiometric amounts, depending on the specific protocol.[2]

Data Summary

ParameterRecommended Range/ValueNotes
Molar Ratio
Carbonyl:Nitrile:Sulfur1:1:1 (typical)Stoichiometry is crucial for optimal yield.
Base (Amine)0.5 - 1.0 molar equivalentsCan be catalytic in some protocols.
Temperature Room Temperature to 70°COptimal temperature is substrate-dependent and requires screening.[1]
Solvent Ethanol, Methanol, DMFPolar solvents are generally preferred.[1]
Reaction Time Varies (minutes to hours)Can be significantly reduced with microwave irradiation.[3]

Detailed Experimental Protocol

This protocol outlines a general one-pot procedure for the Gewald synthesis using conventional heating.

Materials:

  • Ketone or aldehyde (10 mmol)

  • Active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) (10 mmol)

  • Elemental sulfur (10 mmol, 0.32 g)

  • Morpholine (10 mmol, 0.87 mL)

  • Ethanol (20-30 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (10 mmol), the active methylene nitrile (10 mmol), elemental sulfur (10 mmol), and ethanol (20-30 mL).

  • Stir the mixture at room temperature to ensure good suspension of the reagents.

  • Slowly add morpholine (10 mmol) to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (around 45-50°C) and monitor the progress of the reaction by TLC.

  • After the reaction is complete (typically 1-4 hours, as indicated by the disappearance of starting materials on TLC), cool the mixture to room temperature.

  • If a precipitate forms, collect the crude product by filtration. If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

  • Wash the collected solid with cold water and then with a small amount of cold ethanol to remove impurities.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yields cluster_condensation_issues Troubleshoot Condensation cluster_cyclization_issues Troubleshoot Cyclization cluster_purification Purification Strategies start Low or No Product Yield check_condensation Is the Knoevenagel Condensation Occurring? start->check_condensation condensation_no No check_condensation->condensation_no If not condensation_yes Yes check_condensation->condensation_yes If yes verify_materials Verify Starting Material Quality condensation_no->verify_materials optimize_base Optimize Base (Type and Amount) condensation_no->optimize_base check_cyclization Are Sulfur Addition and Cyclization Efficient? condensation_yes->check_cyclization verify_materials->check_condensation optimize_base->check_condensation cyclization_no No check_cyclization->cyclization_no If not cyclization_yes Yes check_cyclization->cyclization_yes If yes optimize_temp Optimize Temperature cyclization_no->optimize_temp optimize_solvent Optimize Solvent cyclization_no->optimize_solvent check_side_reactions Investigate Side Reactions (e.g., Dimerization) cyclization_no->check_side_reactions purification Impure Product? cyclization_yes->purification optimize_temp->check_cyclization optimize_solvent->check_cyclization check_side_reactions->check_cyclization purification_yes Yes purification->purification_yes If yes success Improved Yield purification->success If pure remove_sulfur Remove Residual Sulfur (Recrystallization/Washing) purification_yes->remove_sulfur remove_byproducts Remove Dimeric Byproducts (Chromatography) purification_yes->remove_byproducts remove_sulfur->success remove_byproducts->success

Caption: Troubleshooting workflow for low yields in the Gewald synthesis.

Gewald_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates ketone Ketone/ Aldehyde condensation_product α,β-Unsaturated Nitrile ketone->condensation_product nitrile Active Methylene Nitrile nitrile->condensation_product sulfur Sulfur (S₈) sulfur_adduct Sulfur Adduct sulfur->sulfur_adduct base Base base->condensation_product Catalyzes Knoevenagel Condensation condensation_product->sulfur_adduct side_product Dimeric Side Product condensation_product->side_product Dimerization (Side Reaction) product 2-Aminothiophene sulfur_adduct->product Cyclization & Tautomerization

Caption: Simplified reaction pathway of the Gewald synthesis.

References

Optimization of reaction conditions for synthesizing 2-amino-4-phenylthiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-amino-4-phenylthiophenes, a critical scaffold in medicinal chemistry.[1] This guide is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-amino-4-phenylthiophenes?

A1: The most widely used method is the Gewald reaction. This is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde, an active methylene compound (like a α-cyanoester or malononitrile), and elemental sulfur in the presence of a base.[2][3]

Q2: What is the general mechanism of the Gewald reaction?

A2: The reaction typically proceeds in three main stages:

  • Knoevenagel-Cope Condensation: A base catalyzes the condensation between the carbonyl compound and the active methylene compound to form an α,β-unsaturated nitrile intermediate.[2][4]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.[2][4][5]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes cyclization and tautomerization to form the final 2-aminothiophene product.[2][3]

Q3: What are the key advantages of the Gewald reaction?

A3: The Gewald reaction is favored for its operational simplicity, the ready availability of starting materials, and the use of mild reaction conditions.[1] It allows for the efficient, one-pot synthesis of polysubstituted 2-aminothiophenes.[2]

Troubleshooting Guide

Low or No Product Yield

Q4: My Gewald reaction is resulting in a very low yield or no product at all. What are the possible causes and how can I fix it?

A4: Low or no yield in a Gewald reaction can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Inefficient Knoevenagel-Cope Condensation: This initial step is critical.

    • Base Selection: The choice of base is crucial. For less reactive ketones, a stronger base might be necessary. It is advisable to screen bases like piperidine, morpholine, or triethylamine.[2]

    • Water Removal: The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.[2]

  • Poor Sulfur Solubility or Reactivity:

    • Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of sulfur.[2]

    • Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, be cautious as excessive heat can lead to side reactions.[2]

  • Steric Hindrance:

    • Modified Protocols: For sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[2]

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, especially for challenging substrates.[2][6]

  • Incorrect Stoichiometry or Purity of Reagents:

    • Ensure all starting materials are pure and dry.

    • Accurately measure all reagents.

Side Product Formation

Q5: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?

A5: The most common side product is the dimer of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization.

  • Mitigation Strategies:

    • Temperature Control: Adjusting the reaction temperature can help minimize this side reaction. A temperature that is too high can favor dimerization.[7]

    • Rate of Reagent Addition: Slowing down the rate of addition of the reagents can sometimes reduce the formation of side products.

    • Solvent: The choice of solvent can influence the reaction pathway. Experimenting with different polar solvents may help.[7]

Purification Challenges

Q6: I am having difficulty purifying my 2-amino-4-phenylthiophene product. What are the recommended purification methods?

A6: Purification of 2-amino-4-phenylthiophenes can sometimes be challenging due to the presence of unreacted starting materials, the Knoevenagel-Cope intermediate, or other byproducts.[2]

  • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A variety of solvent systems can be employed, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

  • Washing: If a precipitate forms upon cooling the reaction mixture, it can be collected by filtration and washed with a cold solvent like ethanol to remove impurities.[2]

Experimental Protocols

General One-Pot Synthesis of 2-Amino-4-phenylthiophenes

This is a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenyl ketone (10 mmol), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 10 mmol), and elemental sulfur (12 mmol, 0.38 g).[2]

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).[2]

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[2]

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[2]

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[2]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[2]

Data Presentation

Table 1: Effect of Different Bases on the Gewald Reaction

Carbonyl CompoundActive Methylene CompoundBaseSolventTemperature (°C)Time (h)Yield (%)
CyclohexanoneMalononitrileMorpholineEthanol50385
AcetoneEthyl CyanoacetatePiperidineMethanolRT1272
4-MethoxyacetophenoneMalononitrileTriethylamineDMF60678
2-PentanoneCyanoacetamideMorpholineEthanol50865

Data compiled from a representative technical guide.[2]

Table 2: Optimization of Reaction Conditions using Piperidinium Borate (Pip borate) as a Catalyst

EntryCatalyst Loading (mol%)Temperature (°C)TimeYield (%)
10RT24 hTrace
21010025 minVery Good
31510025 minVery Good
42010020 min96
520703 h84
620RT24 hTrace

Data adapted from a study on catalytic Gewald synthesis.[8]

Visualizations

Gewald_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_materials Phenyl Ketone Active Methylene Compound Elemental Sulfur reaction_setup Solvent + Base start_materials->reaction_setup condensation Knoevenagel-Cope Condensation reaction_setup->condensation cyclization Sulfur Addition & Cyclization condensation->cyclization workup Cooling / Filtration or Extraction cyclization->workup purification Recrystallization or Column Chromatography workup->purification product Pure 2-Amino-4- phenylthiophene purification->product

Caption: Experimental workflow for the Gewald synthesis.

Troubleshooting_Logic cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_optimization Optimization Strategies cluster_solutions Specific Solutions low_yield Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents optimize_condensation Optimize Knoevenagel-Cope Condensation check_reagents->optimize_condensation Reagents OK optimize_cyclization Optimize Sulfur Addition & Cyclization optimize_condensation->optimize_cyclization Condensation Optimized screen_bases Screen Different Bases optimize_condensation->screen_bases dehydrating_agent Use Dehydrating Agent optimize_condensation->dehydrating_agent alt_protocol Consider Alternative Protocol optimize_cyclization->alt_protocol Still Low Yield polar_solvent Use More Polar Solvent optimize_cyclization->polar_solvent optimize_temp Optimize Temperature optimize_cyclization->optimize_temp two_step Two-Step Synthesis alt_protocol->two_step microwave Microwave-Assisted alt_protocol->microwave

Caption: Troubleshooting logic for low product yield.

References

Purification of crude 4-Methylthiophen-2-amine by column chromatography vs. recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Methylthiophen-2-amine. This guide compares column chromatography and recrystallization, offering detailed protocols and addressing common issues to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Gewald reaction?

A1: The Gewald reaction, a common method for synthesizing 2-aminothiophenes, can result in several byproducts. While specific impurities for this compound are not extensively documented, analogous reactions suggest the following potential impurities: unreacted starting materials (a ketone/aldehyde, an active methylene nitrile, and elemental sulfur), byproducts from side reactions like Knoevenagel condensation, and other polysubstituted thiophenes.[1][2]

Q2: My this compound appears as a dark oil or solid. Is this normal?

A2: Crude this compound can often be a dark-colored oil or a low-melting solid due to the presence of impurities. Aromatic amines, in general, are susceptible to air oxidation, which can lead to discoloration. Proper purification should yield a significantly lighter-colored product.

Q3: How do I choose between column chromatography and recrystallization for purifying this compound?

A3: The choice depends on the impurity profile, the required purity, and the scale of your synthesis.

  • Column chromatography is generally effective for separating compounds with different polarities and is useful when dealing with a complex mixture of impurities or when the impurities have similar solubility to the product.[3]

  • Recrystallization is a more straightforward and often more scalable method, ideal for removing small amounts of impurities from a solid compound, provided a suitable solvent is found.[4] It is often used as a final polishing step after chromatography.

Q4: What are the key safety precautions when handling this compound and the solvents used for its purification?

A4: this compound and its derivatives should be handled with care. Assume it is harmful if swallowed, in contact with skin, or if inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The organic solvents used in both purification methods are flammable and may have their own specific hazards. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected outcomes for the purification of this compound by column chromatography and recrystallization. These values are estimates based on typical results for similar aromatic amines and may vary depending on the initial purity of the crude material and the specific experimental conditions.

ParameterColumn ChromatographyRecrystallization
Typical Starting Purity 60-85%80-95%
Expected Final Purity >98%>99%
Typical Yield 70-90%60-85%
Primary Application Removal of a wide range of impuritiesFinal purification/polishing step
Scalability Less scalableMore scalable
Solvent Consumption HighModerate
Time Requirement LongerShorter

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel chromatography.

1. TLC Analysis:

  • Objective: To determine the optimal mobile phase for column chromatography.

  • Procedure:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

    • Gradually increase the polarity of the mobile phase (e.g., from 9:1 hexanes:ethyl acetate to 7:3 hexanes:ethyl acetate).

    • Due to the basic nature of the amine, streaking on the TLC plate might occur. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.

    • The ideal mobile phase will give your product an Rf value of approximately 0.2-0.4.

2. Column Preparation:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Procedure:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

    • Add a layer of sand to the top of the silica gel to prevent disturbance.

3. Sample Loading:

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Alternatively, for better separation, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

    • Carefully apply the sample to the top of the column.

4. Elution and Fraction Collection:

  • Procedure:

    • Begin eluting with the mobile phase determined from the TLC analysis.

    • Collect fractions and monitor their composition by TLC.

    • A gradual increase in the polarity of the mobile phase (gradient elution) may be necessary to elute the product efficiently.

    • Combine the fractions containing the pure product.

5. Product Isolation:

  • Procedure:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

1. Solvent Selection:

  • Objective: To find a solvent or solvent system in which this compound is soluble when hot but insoluble when cold.

  • Procedure:

    • Place a small amount of the crude product in several test tubes.

    • Add a small amount of different solvents to each tube (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes).

    • Observe the solubility at room temperature.

    • Gently heat the test tubes in a water bath to observe solubility at elevated temperatures.

    • The ideal solvent will dissolve the compound completely when hot and allow for the formation of crystals upon cooling. A common and effective system for 2-aminothiophenes is a mixture of ethyl acetate and hexanes.[1]

2. Recrystallization Procedure:

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove it.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once crystal formation appears to be complete at room temperature, place the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Guides

Column Chromatography Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Product does not elute from the column Mobile phase is not polar enough. The amine is strongly adsorbed to the acidic silica gel.Gradually increase the polarity of the mobile phase. Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce the interaction with silica gel.
Poor separation of product and impurities Inappropriate mobile phase. Column was overloaded. Column was not packed properly.Re-optimize the mobile phase using TLC. Use less crude material for the amount of silica gel. Repack the column carefully to avoid channels.
Product elutes as a streak rather than a band The compound is interacting too strongly with the silica gel. The sample was overloaded.Add a basic modifier (e.g., triethylamine) to the mobile phase. Use a more dilute sample for loading.
Recrystallization Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used. The solution is not saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Oiling out instead of crystallization The compound is melting before it dissolves. The solution is supersaturated, and the compound's solubility is exceeded too rapidly.Add more solvent before heating. Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Consider using a different solvent system.
Low recovery of purified product Too much solvent was used. The crystals are partially soluble in the cold solvent. Premature crystallization during hot filtration.Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the wash solvent is ice-cold and use a minimal amount. Ensure the filtration apparatus is pre-heated before hot filtration.

Visualization of Workflows

experimental_workflow cluster_start Start cluster_decision Decision Point cluster_chromo Column Chromatography cluster_recryst Recrystallization cluster_end End start Crude this compound decision Purity Requirement & Impurity Profile start->decision tlc TLC Analysis decision->tlc Complex Mixture / High Purity Needed solvent Solvent Screening decision->solvent Solid / Final Polishing pack Pack Column tlc->pack load Load Sample pack->load elute Elute & Collect Fractions load->elute isolate_c Isolate Product elute->isolate_c end_product Pure this compound isolate_c->end_product dissolve Dissolve in Hot Solvent solvent->dissolve cool Cool to Crystallize dissolve->cool filter Filter & Dry cool->filter filter->end_product troubleshooting_workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_chromo_ts Chromatography Issues cluster_recryst_ts Recrystallization Issues cluster_solution Solution problem Low Purity or Yield check_method Review Purification Method problem->check_method check_mobile_phase Check Mobile Phase check_method->check_mobile_phase Chromatography check_solvent Check Solvent Choice check_method->check_solvent Recrystallization optimize Optimize & Repeat check_mobile_phase->optimize check_loading Check Sample Loading check_loading->optimize check_packing Check Column Packing check_packing->optimize check_solvent->optimize check_cooling Check Cooling Rate check_cooling->optimize check_concentration Check Concentration check_concentration->optimize

References

Strategies to minimize side product formation in amine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for common amine synthesis reactions. It is intended for researchers, scientists, and drug development professionals to help minimize side product formation and optimize reaction outcomes.

Section 1: Direct N-Alkylation of Amines

Direct alkylation is a fundamental method for forming C-N bonds, but it is often plagued by a lack of selectivity.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a secondary amine from a primary amine and an alkyl halide, but I am getting a mixture of secondary, tertiary, and even quaternary ammonium salts. Why does this happen?

A1: This issue, known as over-alkylation or polyalkylation, is a common side reaction in direct alkylation. It occurs because the product of the initial alkylation (the secondary amine) is often more nucleophilic than the starting primary amine. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the newly formed secondary amine more reactive towards the alkylating agent than the primary amine it was formed from. This leads to a "runaway" reaction that is difficult to control, resulting in a complex mixture of products.

Q2: How can I prevent over-alkylation and achieve selective mono-alkylation?

A2: Several strategies can be employed to control over-alkylation:

  • Stoichiometric Control: Use a large excess (5-10 fold) of the starting amine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting amine, minimizing the formation of poly-alkylated products. This method is most practical when the amine is inexpensive and readily available.

  • Use of Protecting Groups: Employ a protecting group on the nitrogen to prevent multiple alkylations. A classic example is the Gabriel synthesis, which uses a phthalimide group to form primary amines without the risk of over-alkylation.

  • Alternative Synthetic Methods: Switch to a more selective method like reductive amination. This approach avoids the issue of increasing nucleophilicity and offers much greater control over the degree of alkylation.

Troubleshooting Guide
Problem Probable Cause Recommended Solution
Significant formation of tertiary amine and quaternary salt.The secondary amine product is more nucleophilic than the starting primary amine.Increase the molar ratio of the starting amine to the alkylating agent (e.g., 5:1 or 10:1).
Low yield of the desired mono-alkylated product.Reaction conditions favor over-alkylation.Consider an alternative method such as reductive amination or the Gabriel synthesis for primary amines.
Difficulty in separating the product mixture.Products have similar physical properties.Utilize pH-controlled extraction or specialized chromatography (e.g., amine-functionalized silica) for purification.

Section 2: Reductive Amination

Reductive amination is a highly versatile and controllable method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds.

Frequently Asked Questions (FAQs)

Q1: What is reductive amination, and why is it often preferred over direct alkylation?

A1: Reductive amination is a two-step, one-pot process that involves the reaction of an amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. This method is often preferred because it avoids the over-alkylation problems associated with direct alkylation with alkyl halides.

Q2: Which reducing agent should I choose for my reductive amination?

A2: The choice of reducing agent is critical for the success of the reaction.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and highly selective reagent that is particularly effective for the reductive amination of a wide range of ketones and aldehydes. It is less reactive than other borohydrides and will not significantly reduce the starting carbonyl compound, but it readily reduces the intermediate iminium ion.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the iminium ion over the carbonyl group, especially under mildly acidic conditions (pH 6-7). However, it is highly toxic and can generate cyanide byproducts, so appropriate safety precautions must be taken.

  • Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can reduce both the imine intermediate and the starting aldehyde or ketone. To avoid reducing the starting material, a stepwise procedure is often recommended where the imine is formed first, followed by the addition of NaBH₄.

Troubleshooting Guide
Problem Probable Cause Recommended Solution
Formation of a tertiary amine byproduct when synthesizing a secondary amine.The secondary amine product reacts with another equivalent of the aldehyde.Perform the reaction in a stepwise manner: form the imine first (e.g., in methanol, with molecular sieves), then add the reducing agent. Using a less reactive reducing agent like NaBH(OAc)₃ can also help.
Reduction of the starting aldehyde/ketone to an alcohol.The reducing agent is too reactive or the imine formation is slow.Use a milder reducing agent like NaBH(OAc)₃. Ensure the reaction is at an appropriate pH (typically mildly acidic) to facilitate imine formation.
Low conversion or slow reaction.The amine is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups).NaBH(OAc)₃ in 1,2-dichloroethane (DCE) with acetic acid is often effective for weakly basic amines.
Data Presentation: Comparison of Reducing Agents
Carbonyl Compound Amine Reducing Agent Product Yield (%)
CycloheptanoneCycloheptylamineNaBH(OAc)₃Dicycloheptylamine96
4-Piperidone HClBenzylamineNaBH(OAc)₃1-Benzyl-4-aminopiperidine88
CyclohexanoneAnilineNaBH₃CNN-Cyclohexylaniline85
BenzaldehydeMorpholineNaBH(OAc)₃4-Benzylmorpholine95

Data compiled from various examples. Yields are indicative and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃

  • To a solution of the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in a suitable solvent (e.g., 1,2-dichloroethane or THF), add acetic acid (1.0 equiv).

  • Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography if necessary.

Workflow Diagram

Reductive_Amination_Workflow cluster_start Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_workup Step 3: Workup & Purification start Mix Aldehyde/Ketone + Amine in Solvent (e.g., DCE) add_acid Add Acetic Acid (optional, but common) start->add_acid stir_imine Stir at RT (20-60 min) add_acid->stir_imine add_stab Add NaBH(OAc)3 portion-wise stir_imine->add_stab Proceed to reduction stir_reaction Stir at RT (1-24h) add_stab->stir_reaction monitor Monitor by TLC/LC-MS stir_reaction->monitor quench Quench with aq. NaHCO3 monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify end_product Isolated Amine Product purify->end_product Gabriel_Synthesis_Logic start Primary Alkyl Halide (R-X) intermediate N-Alkylphthalimide start->intermediate SN2 Reaction phthalimide Potassium Phthalimide phthalimide->intermediate product Primary Amine (R-NH2) intermediate->product Deprotection hydrazine Hydrazine (N2H4) hydrazine->product byproduct Phthalhydrazide (Precipitate) product->byproduct formed alongside Buchwald_Hartwig_Troubleshooting start Low Yield of Aryl Amine side_product_check Significant Hydrodehalogenation Byproduct Observed? start->side_product_check optimize_ligand Optimize Ligand: - Use bulky, electron-rich ligand - Try bidentate ligand (e.g., BINAP) side_product_check->optimize_ligand Yes check_conditions Check Other Parameters: - Catalyst Loading - Solvent Purity - Inert Atmosphere side_product_check->check_conditions No optimize_temp Lower Reaction Temperature optimize_ligand->optimize_temp end_node Improved Yield check_conditions->end_node optimize_base Screen Different Bases (e.g., NaOtBu, K3PO4) optimize_temp->optimize_base optimize_base->end_node Amide_Reduction_Safety cluster_reaction Reaction Setup cluster_workup Workup Procedure dry_glass Use Oven-Dried Glassware inert_atm Maintain Inert Atmosphere (N2 or Ar) dry_glass->inert_atm anhydrous Use Anhydrous Solvents (e.g., THF, Et2O) inert_atm->anhydrous cool Cool Reaction to 0 °C anhydrous->cool Reaction Complete quench Slow, Dropwise Addition of H2O / aq. NaOH (CAUTION: Exothermic, H2 Evolution) cool->quench

Technical Support Center: Overcoming Challenges in the Purification of Hygroscopic Amine Salts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of hygroscopic amine salts.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of hygroscopic amine salts so challenging?

Hygroscopic amine salts readily absorb moisture from the atmosphere, which can lead to handling difficulties, inaccurate weighing, and the formation of oils or syrups instead of crystalline solids.[1][2][3] This affinity for water complicates purification techniques like crystallization and chromatography and makes complete drying of the product a critical, often difficult, final step.

Q2: My amine salt "oils out" during crystallization instead of forming crystals. What can I do?

"Oiling out" is a common issue where the solute separates as a liquid phase instead of a solid. This often happens when the solution is supersaturated too quickly or at a temperature above the melting point of the solvated solid.

Troubleshooting Steps:

  • Reduce the rate of cooling: Slow cooling allows for the orderly arrangement of molecules into a crystal lattice. A sudden drop in temperature can crash the compound out as an oil.

  • Use a co-solvent system: Adding a less polar "anti-solvent" in which the amine salt is insoluble can often induce crystallization. This should be done slowly at an elevated temperature until slight turbidity is observed, which is then cleared by adding a small amount of the primary solvent before cooling.

  • Scratch the flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of the pure crystalline product, adding a "seed crystal" can initiate crystallization.

Q3: I am struggling to remove water from my final product. What are the most effective drying methods?

For hygroscopic amine salts, standard oven drying is often insufficient and can lead to decomposition if the salt is thermally labile.[2] More rigorous drying methods are necessary.

Effective Drying Techniques:

  • High-Vacuum Drying: Placing the sample under a high vacuum for an extended period can effectively remove residual water and volatile solvents.[1][4]

  • Azeotropic Distillation: This technique involves dissolving the amine salt in a solvent that forms an azeotrope with water (e.g., toluene, heptane).[4][5] The azeotrope has a lower boiling point than either component, allowing for the removal of water through distillation.

  • Lyophilization (Freeze-Drying): This is a gentle and highly effective method for removing water from thermally sensitive compounds.[6][7] The sample is frozen and then placed under a vacuum, causing the water to sublimate directly from a solid to a gas. This technique can yield amorphous solids with high surface area.[6]

  • Drying Agents: Using chemical drying agents like anhydrous magnesium sulfate or sodium sulfate can remove bulk water from an organic solution of the amine before concentration.[4]

Q4: How can I accurately determine the water content of my hygroscopic amine salt?

Karl Fischer titration is the gold standard for determining the water content of hygroscopic materials.[8][9] This method is specific to water and can detect moisture levels down to the parts-per-million (ppm) range.[9][10] It is crucial to handle the sample carefully in a dry environment (e.g., a glove box) to prevent atmospheric moisture absorption during measurement.[1]

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause(s) Troubleshooting Suggestions
Failure to Crystallize - Solution is not sufficiently supersaturated.- Impurities are inhibiting crystal formation.- Concentrate the solution further.- Add an anti-solvent slowly.- Cool to a lower temperature.- Attempt purification by chromatography first.
Formation of a Persistent Oil - Cooling too rapidly.- Solvent system is not optimal.- Presence of impurities.- Allow the solution to cool slowly to room temperature, then to a lower temperature.- Redissolve the oil and try a different solvent or co-solvent system.- Scratch the flask or add a seed crystal.
Product is still impure after recrystallization - Inappropriate solvent choice (impurities co-crystallize).- Insufficient washing of crystals.- Select a solvent where the impurity is highly soluble even at low temperatures.- Wash the filtered crystals with a small amount of cold, fresh solvent.
Chromatography Issues
Problem Possible Cause(s) Troubleshooting Suggestions
Poor Separation of Amine Salt from Impurities - Incorrect stationary or mobile phase.- Co-elution of compounds with similar polarities.- For normal phase chromatography, increase the polarity of the mobile phase gradually.[11]- For reverse phase, consider using a mixed-mode column that combines reversed-phase and ion-exchange mechanisms.[12]- Use a gradient elution instead of an isocratic one.[11]
Tailing of the Amine Salt Peak - Strong interaction with the stationary phase (e.g., acidic silica gel).- Column overloading.- Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the mobile phase to mask active sites on the silica gel.[13]- Reduce the amount of sample loaded onto the column.
Amine Salt Does Not Elute from the Column - The mobile phase is not polar enough to displace the highly polar salt from the stationary phase.- Switch to a more polar mobile phase system, such as methanol in dichloromethane.[13]- Consider using Hydrophilic Interaction Chromatography (HILIC), which is well-suited for very polar compounds.[12]

Experimental Protocols

Protocol 1: Recrystallization of a Hygroscopic Amine Hydrochloride Salt
  • Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of the crude amine salt in a minimal amount of a polar solvent (e.g., methanol, ethanol, or isopropanol) with gentle heating.

  • Induce Precipitation: Slowly add a less polar anti-solvent (e.g., diethyl ether, ethyl acetate, or acetone) dropwise while stirring until a persistent cloudiness appears.[14]

  • Dissolution: Add a few drops of the polar solvent back into the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For highly soluble salts, further cooling in an ice bath or freezer may be necessary.

  • Isolation: Collect the crystals by vacuum filtration, preferably using a Schlenk filter or in a glove box to minimize exposure to atmospheric moisture.[1]

  • Washing: Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents and absorbed water.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel as a slurry in a nonpolar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude amine salt in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Start with a mobile phase of low polarity (e.g., 100% ethyl acetate).[13]

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol in dichloromethane.[13] A common gradient is from 0% to 10% methanol in dichloromethane. For particularly stubborn amines, a mobile phase containing a small percentage of ammonia in methanol can be effective.[13]

  • Fraction Collection: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Drying: Dry the purified amine salt under high vacuum.

Protocol 3: Azeotropic Drying of an Amine Salt
  • Setup: Place the hygroscopic amine salt in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus or a Soxhlet extractor filled with a drying agent (e.g., molecular sieves).

  • Solvent Addition: Add a solvent that forms a water azeotrope, such as toluene or heptane.[5]

  • Heating: Heat the mixture to reflux. The water-solvent azeotrope will distill off and be collected in the side arm of the Dean-Stark trap. In the case of a Soxhlet setup, the solvent will continuously cycle over the drying agent.

  • Completion: Continue the process until no more water is collected.

  • Solvent Removal: Cool the flask and remove the solvent under reduced pressure to yield the dry amine salt.

Visual Guides

TroubleshootingCrystallization Troubleshooting Crystallization of Hygroscopic Amine Salts start Crude Amine Salt Solution cool Cool Solution start->cool observe Observe Outcome cool->observe oil Oils Out observe->oil Yes no_xtal No Crystals Form observe->no_xtal No xtal Crystals Form observe->xtal Yes reheat Re-heat and add more solvent oil->reheat concentrate Concentrate Solution no_xtal->concentrate filter_dry Filter and Dry Crystals xtal->filter_dry slow_cool Cool Slowly reheat->slow_cool add_anti_solvent Add Anti-solvent reheat->add_anti_solvent scratch Scratch Flask reheat->scratch seed Add Seed Crystal reheat->seed slow_cool->observe add_anti_solvent->observe scratch->observe seed->observe concentrate->cool

Caption: Troubleshooting workflow for crystallization issues.

PurificationWorkflow General Purification Workflow for Hygroscopic Amine Salts start Crude Amine Salt purification_choice Choose Purification Method start->purification_choice crystallization Crystallization / Recrystallization purification_choice->crystallization High Purity Crude chromatography Column Chromatography purification_choice->chromatography Complex Mixture isolation Isolate Purified Salt (Filtration / Solvent Evaporation) crystallization->isolation chromatography->isolation drying_choice Choose Drying Method isolation->drying_choice high_vac High-Vacuum Oven drying_choice->high_vac Thermally Stable azeotrope Azeotropic Distillation drying_choice->azeotrope High Water Content lyophilization Lyophilization (Freeze-Drying) drying_choice->lyophilization Thermally Sensitive characterization Characterize Product (NMR, MS, Karl Fischer) high_vac->characterization azeotrope->characterization lyophilization->characterization storage Store in Desiccator or Inert Atmosphere characterization->storage

Caption: General purification and drying workflow.

References

Optimizing chiral resolution of racemic thiophene amines using diastereomeric salts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Chiral Resolution of Racemic Thiophene Amines

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of racemic thiophene amines using diastereomeric salts.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind chiral resolution using diastereomeric salts?

A: Chiral resolution via diastereomeric salt formation is a classical and widely used method for separating enantiomers. The core principle involves reacting a racemic mixture of a chiral amine (a 50:50 mixture of two enantiomers) with a single enantiomer of a chiral acid, known as a resolving agent.[1] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most notably solubility in a given solvent system. This difference in solubility allows for the separation of the less soluble diastereomeric salt through fractional crystallization.[2] Once the less soluble salt is isolated, the enantiomerically pure amine can be recovered by treating the salt with a base to neutralize the resolving agent.

Q2: How do I select an appropriate resolving agent for my racemic thiophene amine?

A: The selection of a suitable resolving agent is a critical step and often requires screening several candidates.[3] Commonly used resolving agents for amines are chiral carboxylic acids.[1][2] Derivatives of tartaric acid, such as O,O'-dibenzoyltartaric acid and O,O'-di-p-toluoyltartaric acid, are often effective.[4] Other options include mandelic acid, malic acid, and camphor sulphonic acid.[3] The ideal resolving agent will form a crystalline salt with one enantiomer of the thiophene amine that is significantly less soluble than the salt formed with the other enantiomer in a particular solvent.[5]

Q3: What are the key parameters to consider when choosing a solvent for crystallization?

A: Solvent selection is crucial for achieving efficient separation. The ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts.[5] It is common to screen a range of solvents with varying polarities. For the resolution of a key intermediate of Apremilast, a range of solvents including alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and nitriles (acetonitrile), as well as their mixtures with water, were considered.[6] The goal is to find a solvent system where one diastereomeric salt preferentially crystallizes while the other remains in the mother liquor.

Q4: What is the typical stoichiometry of the resolving agent to the racemic amine?

A: The stoichiometry can vary. While a 1:1 molar ratio of resolving agent to the desired enantiomer (i.e., 0.5 molar equivalents with respect to the racemate) is a common starting point, this is not always optimal.[3] For the resolution of the racemic amine intermediate for Apremilast, it was found that using 0.5 to 0.65 molar equivalents of the resolving agent was sufficient to achieve high yield and isomeric purity.[6] Experimenting with different molar ratios can be beneficial for optimizing the resolution.

Troubleshooting Guides

Problem 1: Low or No Crystal Formation

Possible Cause Troubleshooting Step
Inappropriate Solvent The diastereomeric salts may be too soluble in the chosen solvent. Screen a variety of solvents with different polarities. Sometimes, a mixture of solvents can provide the optimal solubility characteristics.[5]
Solution is Undersaturated Concentrate the solution by slowly evaporating the solvent. Seeding the solution with a small crystal of the desired diastereomeric salt can help induce crystallization.
Formation of an Oil or Amorphous Solid This can occur if the solution is too concentrated or cooled too quickly. Try using a more dilute solution or a slower cooling rate. Adding a co-solvent in which the salt is less soluble can also promote crystallization.

Problem 2: Poor Enantiomeric Excess (e.e.) of the Resolved Amine

Possible Cause Troubleshooting Step
Co-crystallization of Diastereomers The solubilities of the two diastereomeric salts may be too similar in the chosen solvent. Re-screen for a more selective solvent system. Multiple recrystallizations of the isolated salt may be necessary to improve the diastereomeric excess.
Incomplete Separation of Crystals from Mother Liquor Ensure the crystals are thoroughly washed with a small amount of cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.
Racemization of the Amine or Resolving Agent This can occur under harsh conditions (e.g., high temperature or extreme pH). Ensure the conditions for salt formation and decomposition are mild.

Problem 3: Low Yield of the Desired Enantiomer

Possible Cause Troubleshooting Step
Suboptimal Resolving Agent or Solvent The solubility difference between the diastereomeric salts may not be large enough, leading to significant loss of the desired product in the mother liquor. A thorough screening of both resolving agents and solvents is recommended.[5]
Crystallization Time is Too Short or Too Long Allow sufficient time for the less soluble salt to crystallize. However, excessively long crystallization times can sometimes lead to the crystallization of the more soluble diastereomer, reducing the overall purity and yield of the desired product.
Losses during Isolation and Purification Minimize mechanical losses during filtration and washing steps. Use minimal amounts of cold solvent for washing to avoid dissolving the product.

Quantitative Data

The following tables provide examples of quantitative data from chiral resolution experiments on amines, which can serve as a reference for optimizing the resolution of thiophene amines.

Table 1: Example of Chiral Resolution of 1-(4-methylphenyl)ethylamine [2]

ParameterValue
Racemic Amine1-(4-methylphenyl)ethylamine
Resolving Agent(S)-Mandelic acid
SolventMethanol (MeOH)
Yield of (S)-amine salt51% (based on 50% of starting amine)
Enantiomeric Excess (e.e.)97.7%

Table 2: Chiral Resolving Agents for Amines [3][4]

Resolving AgentChemical Class
(+)- and (-)-Tartaric acidCarboxylic Acid
(+)- and (-)-Dibenzoyltartaric acidCarboxylic Acid
(+)- and (-)-Di-p-toluoyltartaric acidCarboxylic Acid
(+)- and (-)-Malic acidCarboxylic Acid
(+)- and (-)-Mandelic acidCarboxylic Acid
(+)- and (-)-Camphor sulphonic acidSulfonic Acid

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization

This protocol is a general guideline and may require optimization for specific thiophene amines.

  • Dissolution: In a suitable flask, dissolve the racemic thiophene amine (1.0 eq.) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or isopropanol) with gentle heating if necessary.

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., (R,R)-tartaric acid, 0.5-1.0 eq.) in the same solvent, also with gentle heating if necessary.

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with constant stirring. The formation of a precipitate may be observed.

  • Crystallization: If a precipitate forms, gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can be used to maximize crystal formation. If no precipitate forms upon mixing, slowly cool the solution to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove impurities and the more soluble diastereomeric salt.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Liberation of the Enantiomerically Enriched Thiophene Amine

  • Dissolution of Salt: Suspend the dried diastereomeric salt in water.

  • Basification: Add a base (e.g., 1 M NaOH or Na2CO3 solution) dropwise with stirring until the solution is basic (pH > 10). This will neutralize the chiral acid and liberate the free amine.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether) multiple times.

  • Drying: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the enantiomerically enriched thiophene amine.

  • Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral HPLC or polarimetry.[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Diastereomeric Salt Formation cluster_separation Separation cluster_isolation Isolation racemic_amine Racemic Thiophene Amine dissolve Dissolve in Suitable Solvent racemic_amine->dissolve resolving_agent Chiral Resolving Agent resolving_agent->dissolve mix Mix Solutions dissolve->mix crystallize Fractional Crystallization mix->crystallize filtrate Filtration crystallize->filtrate less_soluble Less Soluble Diastereomeric Salt filtrate->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtrate->more_soluble Liquid decompose Decompose Salt (add Base) less_soluble->decompose extract Extract Free Amine decompose->extract pure_enantiomer Enantiomerically Pure Amine extract->pure_enantiomer

Caption: Experimental Workflow for Chiral Resolution.

Troubleshooting_Logic cluster_no_crystals Troubleshoot: No Crystals cluster_low_ee Troubleshoot: Low e.e. cluster_low_yield Troubleshoot: Low Yield start Start Resolution Experiment check_crystals Crystals Formed? start->check_crystals check_ee High e.e.? check_crystals->check_ee Yes change_solvent Change Solvent/ Solvent Ratio check_crystals->change_solvent No check_yield High Yield? check_ee->check_yield Yes recrystallize Recrystallize Salt check_ee->recrystallize No success Successful Resolution check_yield->success Yes optimize_conditions Optimize Crystallization Time/Temperature check_yield->optimize_conditions No concentrate Concentrate Solution change_solvent->concentrate seed Add Seed Crystals concentrate->seed seed->check_crystals rescreen_solvent Re-screen Solvents recrystallize->rescreen_solvent check_conditions Check for Racemization rescreen_solvent->check_conditions check_conditions->check_ee rescreen_agent Re-screen Resolving Agent optimize_conditions->rescreen_agent improve_handling Improve Isolation Technique rescreen_agent->improve_handling improve_handling->check_yield

Caption: Troubleshooting Logic for Chiral Resolution.

References

Technical Support Center: Catalyst Selection for Thiophene Synthesis via Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiophenes using multicomponent reactions (MCRs). The focus is on catalyst selection and optimization to improve reaction efficiency, yield, and selectivity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work, with a focus on catalyst-related problems.

Issue 1: Low or No Product Yield in Gewald Reactions

Q1: My Gewald reaction is resulting in a low yield or failing to proceed. What are the likely catalyst-related causes and how can I troubleshoot this?

A1: Low yields in the Gewald reaction are frequently linked to the catalyst choice, catalyst loading, or reaction conditions. The Gewald reaction, which synthesizes 2-aminothiophenes, typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base catalyst.[1][2]

Here is a step-by-step troubleshooting guide:

  • Catalyst Selection: The choice of base catalyst is critical. While stoichiometric amounts of bases have been traditionally used, truly catalytic amounts of a conjugate acid-base pair, such as piperidinium borate, have shown excellent results.[3] Organic catalysts like L-proline have also proven effective and offer a greener alternative.[2] If you are using a simple amine base like piperidine or morpholine, ensure it is of high purity and not degraded.

  • Catalyst Loading: Insufficient catalyst loading can lead to a stalled reaction. For instance, with piperidinium borate, a loading of 20 mol% was found to achieve complete conversion in 20 minutes.[3] Conversely, excessive catalyst loading can sometimes lead to side reactions. It is crucial to optimize the catalyst amount for your specific substrates.

  • Solvent and Temperature: The solvent plays a significant role in the solubility of reactants, especially sulfur, and can influence the reaction rate.[4] Ethanol and DMF are commonly used solvents.[2][4] The reaction temperature also needs optimization. For example, using piperidinium borate, only trace amounts of product were observed at room temperature, whereas higher temperatures significantly improved the yield.[3] For L-proline catalyzed reactions, 60°C was identified as an optimal temperature.[2]

  • Reactant Quality: Ensure the purity of your ketone/aldehyde and active methylene nitrile. Impurities can interfere with the initial Knoevenagel condensation step, which is crucial for the subsequent reaction cascade.[3]

Issue 2: Catalyst Deactivation and Poor Reusability (Heterogeneous Catalysts)

Q2: My heterogeneous catalyst (e.g., supported nanoparticle, zeolite) is losing activity quickly when synthesizing thiophenes. What are the causes and how can I address this?

A2: Rapid deactivation of heterogeneous catalysts is a common problem and is often caused by poisoning, coking, or structural degradation.[5][6]

Here are some troubleshooting steps:

  • Check Feedstock Purity: Impurities in reactants or solvents are a primary cause of catalyst poisoning. Water is particularly detrimental to Lewis acid catalysts, causing hydrolysis and inactivation.[5] Sulfur compounds in the feedstock can also poison solid acid catalysts like zeolites.[5] Ensure all reactants and solvents are rigorously dried and purified.

  • Identify and Mitigate Coking: "Coke" refers to carbonaceous deposits that form on the catalyst surface, blocking active sites and pores.[5] It often results from the polymerization of reactants or products, which can be accelerated by high temperatures.[5] A visual darkening of the catalyst can indicate coking.[5] To mitigate this, try running the reaction at a lower temperature or reducing the reaction time.

  • Catalyst Regeneration: If coking has occurred, the catalyst can often be regenerated. A common method is oxidative regeneration, where the coked catalyst is heated in a stream of air or a dilute oxygen/nitrogen mixture to burn off the carbonaceous deposits.[5] The temperature for this process must be carefully controlled to avoid thermal damage to the catalyst.[5] After regeneration, the catalyst's activity should be re-tested to determine the effectiveness of the procedure.[5]

  • Catalyst Support and Structure: The choice of support material is crucial for catalyst stability. Materials like silica, alumina, and magnetic nanoparticles are often used.[6][7] Ensure the support is stable under your reaction conditions. For nanoparticle catalysts, aggregation can lead to a loss of surface area and activity. Proper surface functionalization can help prevent this.

Issue 3: Poor Selectivity and Formation of Byproducts

Q3: My multicomponent reaction is producing multiple, difficult-to-separate byproducts instead of the desired thiophene derivative. How can I improve selectivity?

A3: Poor selectivity in MCRs can be a significant challenge, often stemming from suboptimal reaction parameters that allow competing reaction pathways to dominate.[8]

Here are some optimization strategies:

  • Catalyst Choice: The nature of the catalyst (acidic, basic, Lewis acid, etc.) can dramatically influence the reaction pathway.[8][9] For instance, in a Hantzsch-type synthesis of thiophene-containing dihydropyridines, a catalyst like ceric ammonium nitrate (CAN) can provide high yields under mild, solvent-free conditions.[10][11] Experiment with different classes of catalysts to find one that favors the desired product.

  • Solvent Screening: The solvent can affect the stability of intermediates and transition states, thereby influencing selectivity.[8] It is advisable to screen a range of solvents with varying polarities.

  • Adjust Stoichiometry and Reagent Addition: Carefully controlling the ratio of reactants is crucial.[8] Additionally, the slow, dropwise addition of one of the reactants can help maintain a low concentration of reactive intermediates, thus suppressing the formation of side products.[8]

  • Temperature Control: Reaction temperature can have a significant impact on selectivity. Lowering the temperature may favor the thermodynamically more stable product and reduce the rate of side reactions.

Frequently Asked Questions (FAQs)

Q4: What are the main advantages of using heterogeneous catalysts over homogeneous catalysts for thiophene synthesis?

A4: Heterogeneous catalysts offer several key advantages, primarily related to process efficiency and sustainability.[12][13] The most significant benefit is the ease of separation of the catalyst from the reaction mixture, which is typically done by simple filtration.[14] This simplifies product purification and allows for the catalyst to be easily recovered and reused for multiple reaction cycles, reducing waste and cost.[6][15] In contrast, separating homogeneous catalysts from the product can be difficult and expensive.[13][14] Heterogeneous catalysts are also generally more stable at higher temperatures.[14]

Q5: What role do ionic liquids (ILs) play as catalysts or media in thiophene MCRs?

A5: Ionic liquids can serve as both the reaction medium and the catalyst in multicomponent reactions.[16][17][18] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, make them attractive "green" solvent alternatives.[18] As catalysts, specific functional groups can be incorporated into the cation or anion of the IL to create task-specific catalysts (e.g., Brønsted acidic ILs).[6] This can enhance reaction rates and yields. The use of ILs can also simplify catalyst recycling, as the product can often be extracted with a conventional organic solvent, leaving the catalyst-containing IL phase to be reused.[19]

Q6: For the Paal-Knorr thiophene synthesis, what are the recommended sulfur sources and catalysts?

A6: The classical Paal-Knorr synthesis of thiophenes involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[1][20][21] Common reagents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent act as both sulfur sources and dehydrating agents.[21] These reactions often require high temperatures and can produce toxic hydrogen sulfide (H₂S) as a byproduct.[21] More modern variations may use other sulfur sources in combination with an acid catalyst.[1]

Q7: Can nanoparticle-based catalysts improve the efficiency of MCRs for thiophene synthesis?

A7: Yes, nanoparticle catalysts, particularly magnetic nanoparticles (MNPs), are showing great promise in enhancing the efficiency of MCRs.[6][7] Their high surface-area-to-volume ratio provides a large number of accessible active sites, often leading to higher catalytic activity and shorter reaction times.[7] MNPs offer the additional advantage of being easily separable from the reaction mixture using an external magnet, which simplifies workup and catalyst recycling.[7] Various functionalized MNPs have been developed as efficient catalysts for the synthesis of diverse heterocyclic scaffolds, including those containing the thiophene moiety.[7][22]

Data Presentation: Catalyst Performance in Thiophene MCRs

Table 1: Catalyst Screening for the Gewald Synthesis of 2-Aminothiophene [3]

Reaction Conditions: Cyclohexanone (1 mmol), malononitrile (1 mmol), sulfur (1 mmol), catalyst (20 mol%), Ethanol, 60°C.

EntryCatalystTime (min)Yield (%)
1Pyrrolidinium borate3090
2Piperidinium borate2096
3Morpholinium borate4088
4None24 h0

Table 2: Effect of Catalyst Loading on the Gewald Reaction Using Piperidinium Borate [3]

Reaction Conditions: Cyclohexanone (1 mmol), malononitrile (1 mmol), sulfur (1 mmol), Ethanol, 60°C.

EntryCatalyst Loading (mol%)Time (min)Yield (%)
1104090
2153092
3202096

Table 3: Catalyst Performance in Hantzsch Synthesis of Thiophene-based 1,4-Dihydropyridines [10][11]

Reaction Conditions: 5-bromothiophene-2-carboxaldehyde, 1,3-dione, ammonium acetate, Ceric Ammonium Nitrate (CAN) catalyst, room temperature, solvent-free.

Entry1,3-DioneTime (h)Yield (%)
1Ethyl acetoacetate1.592
2Methyl acetoacetate1.590
3Acetylacetone2.088
4Dimedone2.595

Experimental Protocols

Protocol 1: General Procedure for L-Proline Catalyzed Gewald Synthesis of 2-Aminothiophenes [2]

  • Reactant Preparation: In a round-bottom flask, combine the ketone (1.0 mmol), the active methylene nitrile (e.g., malononitrile) (1.0 mmol), elemental sulfur (1.2 mmol), and L-proline (10 mol%).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) (3 mL) to the flask.

  • Reaction: Stir the mixture at 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired 2-aminothiophene.

Protocol 2: Testing and Regeneration of a Heterogeneous Catalyst [5]

  • Initial Activity Test: Perform the multicomponent reaction using a fresh batch of the heterogeneous catalyst under optimized conditions. After the reaction, analyze the product mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and yield. This serves as the baseline activity.

  • Catalyst Recovery and Reuse: After the first reaction cycle, recover the solid catalyst by filtration. Wash the recovered catalyst with a suitable solvent (e.g., ethanol or ethyl acetate) to remove any adsorbed reactants and products. Dry the catalyst thoroughly under vacuum.

  • Reusability Test: Use the recovered and dried catalyst for a subsequent reaction under the identical conditions as the initial test. Analyze the product mixture and compare the conversion and yield to the baseline to quantify the extent of deactivation. Repeat this cycle several times to observe the deactivation trend.

  • Catalyst Regeneration (for coked catalysts):

    • After use, recover and wash the coked catalyst as described above.

    • Place the dried catalyst in a tube furnace.

    • Pass a slow stream of dry air or a 5-10% oxygen in nitrogen mixture over the catalyst bed.

    • Slowly increase the temperature to a target regeneration temperature (typically 400-550°C, this must be optimized for the specific catalyst) and hold for several hours until the dark color of the coke disappears.

    • Cool the catalyst to room temperature under an inert gas flow (e.g., nitrogen).

    • Test the activity of the regenerated catalyst using the procedure in step 1 to evaluate the effectiveness of the regeneration.

Mandatory Visualization

G General Troubleshooting Workflow for Low Yield in Thiophene MCRs start Low Yield / Poor Selectivity cause1 Catalyst-Related Issue? start->cause1 cause2 Suboptimal Reaction Conditions? start->cause2 cause3 Reactant Quality Issue? start->cause3 subcause1a Incorrect Catalyst Choice cause1->subcause1a subcause1b Insufficient Loading / Deactivation cause1->subcause1b subcause2a Incorrect Temperature cause2->subcause2a subcause2b Inappropriate Solvent cause2->subcause2b subcause3a Impure Reagents / Solvents cause3->subcause3a solution1a Screen different catalysts (Acidic, Basic, Metal, etc.) subcause1a->solution1a solution1b Optimize catalyst loading Test for deactivation & regenerate subcause1b->solution1b solution2a Optimize reaction temperature subcause2a->solution2a solution2b Screen different solvents subcause2b->solution2b solution3a Purify/dry reactants and solvents subcause3a->solution3a

Caption: Troubleshooting workflow for low yield in thiophene MCRs.

G Catalyst Selection Logic for Thiophene MCRs start Define Synthetic Goal: Target Thiophene Structure & MCR Type cat_type Choose Catalyst Type start->cat_type homogeneous Homogeneous Catalysts (e.g., L-proline, Bases, Ionic Liquids) cat_type->homogeneous Focus on high selectivity, lab-scale synthesis heterogeneous Heterogeneous Catalysts (e.g., Nanoparticles, Zeolites, MOFs) cat_type->heterogeneous Focus on sustainability, scalability, reusability homo_pros Pros: + High Activity/Selectivity + Milder Conditions homogeneous->homo_pros homo_cons Cons: - Difficult to Separate - Poor Reusability homogeneous->homo_cons optimize Optimize Reaction Conditions (Loading, Temp, Solvent) homogeneous->optimize hetero_pros Pros: + Easy Separation + Reusable & Stable heterogeneous->hetero_pros hetero_cons Cons: - Lower Activity - Potential Leaching heterogeneous->hetero_cons heterogeneous->optimize

Caption: Logic diagram for selecting a catalyst for thiophene MCRs.

G Simplified Catalytic Pathway of the Gewald Reaction reactants Ketone/Aldehyde + Active Methylene Nitrile knoevenagel Knoevenagel Condensation reactants->knoevenagel catalyst Base Catalyst (e.g., Piperidine) catalyst->knoevenagel Catalyzes intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 michael Michael Addition of Sulfur intermediate1->michael sulfur Elemental Sulfur (S₈) sulfur->michael intermediate2 Thiolate Intermediate michael->intermediate2 cyclization Ring Closure & Tautomerization intermediate2->cyclization product 2-Aminothiophene cyclization->product

Caption: Key steps in the base-catalyzed Gewald reaction pathway.

References

Managing violent or exothermic reactions in amine synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for managing violent or exothermic reactions commonly encountered during amine synthesis. It is intended for researchers, scientists, and drug development professionals to ensure safer and more controlled experimental outcomes.

Troubleshooting Exothermic Reactions

Q1: My reaction temperature is rising uncontrollably. What should I do?

A1: An uncontrolled rise in temperature indicates a potential thermal runaway. Immediate action is required to prevent loss of containment or explosion.

  • Step 1: Emergency Cooling. Immediately apply external cooling. If not already in place, immerse the reaction vessel in an ice-water bath. For very vigorous exotherms, a dry ice/acetone bath can be used, but be cautious of solvent freezing.[1]

  • Step 2: Stop Reagent Addition. If reagents are being added, stop the addition immediately.

  • Step 3: Enhance Stirring. Increase the stirring rate to improve heat transfer to the cooling bath and prevent localized hot spots.

  • Step 4: Dilution. If safe and feasible, add a cold, inert solvent to dilute the reaction mixture and absorb heat.

  • Step 5: Quenching (Last Resort). If the temperature continues to rise despite these measures, a pre-planned quenching procedure should be initiated. This typically involves the slow addition of a reagent that will safely neutralize a reactive intermediate.

Q2: I'm planning a Grignard reaction to form an amine. How can I prevent a violent exotherm?

A2: Grignard reactions are notoriously exothermic, often with an induction period followed by a rapid temperature increase.[2]

  • Initiation: Ensure all glassware is rigorously dried to prevent reaction with water, which can be violent. A small crystal of iodine can be used to activate the magnesium surface and initiate the reaction smoothly.[2]

  • Controlled Addition: Add the alkyl or aryl halide solution dropwise to the magnesium suspension. The addition rate should be controlled to maintain a gentle reflux.[2]

  • Monitoring: Continuously monitor the internal reaction temperature. A sudden increase indicates the reaction has initiated. Be prepared to slow or stop the addition and apply external cooling if the reaction becomes too vigorous.

  • Solvent: Use a sufficient amount of an appropriate anhydrous ether solvent (e.g., diethyl ether, THF) to help dissipate the heat generated.

Q3: My reductive amination is showing a significant exotherm. Is this normal and how can I control it?

A3: Yes, reductive amination can be significantly exothermic, with a calculated reaction enthalpy of around -15 kcal/mol.[3] Control is crucial, especially on a larger scale.

  • Reagent Addition: Add the reducing agent portion-wise or as a solution via a syringe pump at a controlled rate. This is particularly important with powerful reducing agents like sodium borohydride.[4]

  • Temperature Control: Perform the reaction in a cooling bath (ice-water) to dissipate the heat generated.

  • pH Control: Maintain the appropriate pH for the reaction. For reductive aminations using sodium cyanoborohydride, a slightly acidic pH (around 5-6) is often optimal for imine formation and reduction, which can also help control the reaction rate.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common amine synthesis reactions that pose a risk of violent exotherms?

A1: The most common include:

  • Grignard reactions: The formation of the Grignard reagent itself is highly exothermic.[2]

  • Reductive amination: The reaction of a carbonyl compound with an amine followed by reduction can release significant heat.[3][6]

  • Neutralization of amines with strong acids: This acid-base reaction is inherently exothermic.

  • Reactions involving highly reactive reagents: The use of reagents like lithium aluminum hydride for amide reduction requires careful temperature control.

Q2: What are the key parameters to monitor during an exothermic amine synthesis?

A2: Continuous monitoring is critical for safety. Key parameters include:

  • Internal Reaction Temperature: Use a thermocouple or thermometer to get an accurate reading.

  • Reagent Addition Rate: Ensure a slow and controlled addition.

  • Stirring Rate: Maintain efficient agitation to ensure homogeneity and effective heat transfer.

  • Pressure: In a closed system, monitor for any pressure buildup which could indicate gas evolution or a runaway reaction.

Q3: What should be included in a pre-reaction safety plan for an exothermic synthesis?

A3: A comprehensive safety plan should include:

  • Hazard Assessment: Identify all potential hazards, including the reactivity of all reagents and the potential for thermal runaway.

  • Engineering Controls: Use of a fume hood, blast shield, and appropriate cooling equipment.[1]

  • Personal Protective Equipment (PPE): Ensure appropriate gloves, eye protection, and a flame-resistant lab coat are worn.

  • Emergency Procedures: Clearly define the steps to be taken in case of a thermal runaway, including emergency cooling and quenching protocols.[1][7]

  • Scale Considerations: Start with a small-scale reaction to assess the exotherm before scaling up.

Quantitative Data for Exothermic Reaction Management

The following tables provide data to aid in the planning and execution of amine synthesis reactions.

Table 1: Enthalpy of Reaction for Common Exothermic Processes in Amine Synthesis

Reaction TypeExampleApproximate Enthalpy of Reaction (ΔH)Citation
Reductive AminationAldehyde + Diethylamine~ -15 kcal/mol (~ -63 kJ/mol)[3]
Grignard Reagent FormationBromobenzene + MgVaries, but highly exothermic[2]

Table 2: Specific Heat Capacity of Common Organic Solvents

SolventFormulaSpecific Heat Capacity (J/g·K)
Tetrahydrofuran (THF)C₄H₈O1.76
Diethyl Ether(C₂H₅)₂O2.33
TolueneC₇H₈1.70
MethanolCH₃OH2.53
Dichloromethane (DCM)CH₂Cl₂1.21

Note: This data is approximate and can vary with temperature.

Experimental Protocols

Protocol 1: Controlled Reductive Amination of an Aldehyde

This protocol describes a general procedure for the reductive amination of an aldehyde with a primary amine using sodium borohydride, with measures to control the exotherm.

Materials:

  • Aldehyde (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • Methanol (as solvent)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask equipped with a dropping funnel and a temperature probe

Procedure:

  • Combine the aldehyde, primary amine, and methanol in the round-bottom flask.

  • Place the flask in an ice-water bath and begin stirring. Allow the mixture to stir for 15-30 minutes to facilitate imine formation.

  • Dissolve the sodium borohydride in a small amount of cold methanol and add it to the dropping funnel.

  • Add the sodium borohydride solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional hour, then slowly warm to room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride while cooling in an ice bath.

Protocol 2: Safe Execution of a Grignard Reaction for Amine Synthesis Precursor

This protocol details the formation of a Grignard reagent and its subsequent reaction with an imine, a key step in certain amine syntheses.

Materials:

  • Magnesium turnings (1.2 eq)

  • Alkyl or aryl halide (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (catalytic amount)

  • Imine (0.9 eq)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Flame-dry all glassware and allow it to cool under an inert atmosphere.

  • Place the magnesium turnings and a small iodine crystal in the reaction flask.

  • Add a small portion of the anhydrous solvent.

  • Dissolve the alkyl or aryl halide in the remaining anhydrous solvent and add it to the dropping funnel.

  • Add a small amount of the halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. Use the heating mantle only if necessary to sustain the reaction.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution in an ice bath.

  • Dissolve the imine in anhydrous solvent and add it to the dropping funnel.

  • Add the imine solution dropwise to the cold Grignard reagent, maintaining a low temperature.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the reaction is complete.

  • Quench the reaction by the very slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.

Visualizations

ExothermicReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_control Control & Troubleshooting cluster_workup Workup a Hazard Assessment b Assemble Apparatus with Cooling a->b c Charge Initial Reagents b->c d Start Stirring and Cooling c->d e Slowly Add Limiting Reagent d->e f Monitor Temperature Continuously e->f g Temperature Stable? f->g h Continue Addition g->h Yes i Temperature Rising? g->i No h->e j Stop Addition & Increase Cooling i->j Yes l Controlled Quench i->l No j->f k Emergency Quench j->k m Product Isolation l->m

Caption: Workflow for managing exothermic reactions.

TroubleshootingTree start Uncontrolled Temperature Rise? stop_addition Stop Reagent Addition start->stop_addition Yes increase_cooling Increase Cooling stop_addition->increase_cooling increase_stirring Increase Stirring increase_cooling->increase_stirring dilute Dilute with Cold Solvent (if safe) increase_stirring->dilute temp_controlled Temperature Controlled? dilute->temp_controlled resume_monitoring Resume Monitoring temp_controlled->resume_monitoring Yes emergency_quench Initiate Emergency Quench Protocol temp_controlled->emergency_quench No

References

Methods for isolating and purifying naturally occurring thiophenes from plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the isolation and purification of naturally occurring thiophenes from plant extracts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow.

Problem / Observation Potential Cause Recommended Solution & Troubleshooting Steps
Low or No Thiophene Yield in Crude Extract 1. Incorrect Plant Material: Thiophenes are often localized in specific plant organs. For many species in the Asteraceae family, such as Tagetes, the roots are the primary site of thiophene biosynthesis and accumulation.[1][2][3]1. Verify Plant Part: Ensure you are using the correct plant part (typically roots). Extracts from leaves or flowers may contain little to no thiophenes.[1]
2. Inefficient Extraction Method: The chosen solvent or extraction technique may not be optimal for your target thiophenes.2. Optimize Extraction: - Solvent Choice: Ethanol (95%) is an effective solvent for many thiophenes.[1] A mixture of methanol and dichloromethane (1:1 v/v) is also commonly used.[4] - Method Selection: Ultrasonic extraction is often efficient and reduces the risk of thermal degradation.[1] Compare results with maceration or Soxhlet extraction, but be aware that prolonged heating can degrade some thiophenes.[1][5]
3. Compound Degradation: Thiophenes can be sensitive to heat and light.3. Minimize Degradation: Avoid prolonged exposure to high temperatures during extraction (e.g., reflux or Soxhlet).[1] Store extracts in amber vials and protect them from direct light.
Poor Separation / Co-elution in Chromatography (TLC/HPLC) 1. Inappropriate Solvent System: The polarity of the mobile phase is not suitable for separating the target compounds from impurities.1. Systematic Solvent Screening: - TLC: Test various solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). - HPLC: Perform gradient optimization. A common gradient for C18 columns is water and acetonitrile, starting from a lower concentration of acetonitrile and increasing it over time.[1]
2. Column Overloading: Too much sample has been loaded onto the chromatographic column.2. Reduce Sample Concentration: Dilute the sample before injection. It is often better to perform multiple injections of a more dilute sample.[6]
Precipitation of Sample During HPLC Injection 1. Solvent Incompatibility: The solvent used to dissolve the sample is significantly stronger (less polar for reversed-phase) than the initial mobile phase.1. Match Solvents: Ideally, dissolve the sample in the initial mobile phase.[6] If solubility is an issue, use the minimum amount of a stronger solvent to dissolve the sample, then dilute it with the mobile phase before injection.[6]
Inconsistent Quantification Results (HPLC/GC) 1. Method Not Validated: The analytical method lacks sufficient precision, accuracy, or linearity.1. Validate the Method: Perform a full method validation including linearity, sensitivity (LOD/LOQ), precision (repeatability), and accuracy (recovery studies).[1]
2. Standard Degradation: The reference standard used for the calibration curve has degraded.2. Use Fresh Standards: Prepare fresh calibration standards for each analytical run from a properly stored stock solution.
3. Matrix Effects (GC-MS): Other co-eluting compounds from the complex plant matrix are interfering with the ionization of the target analyte.3. Use an Internal Standard: Spike samples and standards with an internal standard (a structurally similar compound not present in the sample) to correct for variations in injection volume and matrix effects.

Frequently Asked Questions (FAQs)

Q1: Which plants are the best sources for naturally occurring thiophenes? A: Thiophenes are characteristic secondary metabolites of the Asteraceae family.[7][8][9] The genus Tagetes (marigolds) is particularly well-known for producing a variety of thiophenes, including 5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT) and α-terthienyl (α-T).[4][10] Other genera such as Echinops, Artemisia, and Pluchea also contain these compounds.[7][9]

Q2: What is the best method for initial extraction of thiophenes from plant material? A: Ultrasonic-assisted extraction is a highly effective and widely used method.[1][4] It offers good extraction efficiency, often in a shorter time and at a lower temperature than traditional methods like Soxhlet extraction, which helps minimize the thermal degradation of sensitive compounds.[1] Using 95% ethanol as a solvent with powdered root material for 2 hours has been shown to be an optimal strategy.[1]

Q3: My crude extract is a complex mixture. What is a good strategy for purification? A: A multi-step chromatographic approach is typically required. A general workflow is:

  • Initial Fractionation: Use Medium-Pressure Liquid Chromatography (MPLC) with a reversed-phase C18 column to separate the crude extract into several less complex fractions.[1]

  • Screening: Analyze the collected fractions using Thin-Layer Chromatography (TLC) or analytical HPLC to identify which ones contain your target thiophenes.[1][10]

  • Final Purification: Purify the target compounds from the enriched fractions using preparative HPLC, often with an isocratic mobile phase to achieve high purity.[1]

Q4: How can I identify the thiophenes in my purified fractions? A: Spectroscopic methods are essential for structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying known thiophenes by comparing their mass spectra and retention times to libraries and standards.[2][4][11] For novel compounds or unambiguous confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) is required.[1]

Q5: At what wavelength should I monitor my HPLC analysis for thiophenes? A: Thiophenes typically have strong UV absorbance. A detection wavelength of 340 nm is commonly used and provides good sensitivity for many bithiophenes and terthiophenes found in Tagetes species.[1]

Data Presentation

Table 1: Quantitative Occurrence of a Key Thiophene in Tagetes patula

Compound Plant Species Plant Part Concentration (µg/g dry weight) Analytical Method Reference
5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT) Tagetes patula Roots 1200 GLC-MS [4]

| 5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT) | Tagetes patula | Aerial Parts | 350 | GLC-MS |[4] |

Table 2: Comparison of Extraction Parameters for Thiophenes from Tagetes erecta Roots

Extraction Method Solvent Time Relative Yield Reference
Reflux 95% Ethanol 3 h Good [1]
Ultrasonic 95% Ethanol 2 h Optimal [1]

| Maceration | 95% Ethanol | 3 days | Lower than Ultrasonic/Reflux |[1] |

Table 3: Example HPLC-PDA Method Validation Parameters for Thiophene Quantification

Parameter Compound 1 (BBTOH) Compound 2 (BBTOAc) Compound 3 (BBT) Reference
Linearity (R²) > 0.999 > 0.999 > 0.999 [1]
Range (µg/mL) 1.0–8.0 15.0–120.0 5.0–80.0 [1]
Precision (RSD) < 1% < 1% < 1% [1]

| Accuracy (Recovery) | 93.20%–105.24% | 93.20%–105.24% | 93.20%–105.24% |[1] |

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of Thiophenes

This protocol is adapted from methodologies for extracting thiophenes from Tagetes roots.[1][4]

  • Sample Preparation:

    • Thoroughly clean fresh plant roots to remove soil and debris.

    • Chop the roots into small pieces and allow them to air-dry in a shaded, well-ventilated area or use a lyophilizer.

    • Grind the dried root material into a fine powder using a blender or mill.[4]

  • Extraction:

    • Weigh 5-10 g of the dried root powder and place it into a 250 mL Erlenmeyer flask.[4]

    • Add 100 mL of 95% ethanol (or a 1:1 v/v mixture of methanol:dichloromethane).[1][4] The recommended sample-to-solvent ratio is between 1:10 and 1:20 (g/mL).

    • Place the flask in an ultrasonic bath.

    • Sonicate the mixture for 30 minutes to 2 hours at room temperature.[1][4]

    • Filter the mixture through a Büchner funnel with filter paper to separate the extract from the plant residue.[4]

    • Optional but recommended: Repeat the extraction process on the plant residue two more times with fresh solvent to maximize yield.

  • Solvent Removal:

    • Combine all filtered extracts in a round-bottom flask.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature no higher than 40°C to prevent thermal degradation.[4]

    • The resulting crude extract can be dissolved in a minimal amount of dichloromethane or methanol and dried over anhydrous sodium sulfate to remove residual water.[4]

Protocol 2: Analytical HPLC-PDA for Thiophene Quantification

This protocol is a representative method for the analysis of thiophenes from Tagetes erecta.[1]

  • Instrumentation:

    • HPLC system equipped with a photodiode array (PDA) detector.

    • Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: Water (A) and acetonitrile (B).

    • Gradient: Start at 30% B, increase linearly to 100% B over 60 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 340 nm.

    • Injection Volume: 10-20 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the crude extract by dissolving a known mass in the mobile phase (or a compatible solvent). Filter through a 0.45 µm syringe filter before injection.

    • Prepare a series of calibration standards of purified thiophenes (e.g., BBT, BBTOAc) in a suitable concentration range (e.g., 1 to 100 µg/mL).

  • Quantification:

    • Generate a calibration curve by plotting the peak area against the concentration for each reference standard.

    • Identify thiophenes in the sample extract by comparing retention times and UV spectra with the standards.[1]

    • Quantify the amount of each thiophene in the extract using the linear regression equation from the calibration curve.

Visualizations

G cluster_prep Preparation cluster_extract Extraction cluster_purify Purification & Analysis plant Plant Material (Roots) powder Drying & Grinding plant->powder extraction Ultrasonic Extraction powder->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude Crude Thiophene Extract evaporation->crude mplc MPLC Fractionation crude->mplc hplc Preparative HPLC mplc->hplc pure Pure Thiophenes hplc->pure analysis Analysis (HPLC, GC-MS, NMR) pure->analysis

Caption: General workflow for isolating thiophenes from plant material.

G start Low Thiophene Yield Observed check_plant Was the correct plant part used (e.g., roots)? start->check_plant check_solvent Is the extraction solvent optimal (e.g., 95% Ethanol)? check_plant->check_solvent Yes re_extract Action: Re-extract using the correct plant part. check_plant->re_extract No check_method Was an efficient method used (e.g., Ultrasonic)? check_solvent->check_method Yes test_solvents Action: Test different solvents or solvent mixtures. check_solvent->test_solvents No check_temp Was excessive heat avoided during extraction/drying? check_method->check_temp Yes test_methods Action: Compare with ultrasonic or other methods. check_method->test_methods No use_low_temp Action: Use low-temperature drying (≤40°C). check_temp->use_low_temp No success Yield Improved check_temp->success Yes re_extract->success test_solvents->success test_methods->success use_low_temp->success

Caption: Troubleshooting logic for diagnosing low thiophene yield.

G oleic Oleic Acid poly Polyacetylenes oleic->poly Desaturation & Chain Shortening thiophene_ring Thiophene Ring Formation poly->thiophene_ring side_chain Side Chain Modification thiophene_ring->side_chain sulfur Sulfur Incorporation sulfur->thiophene_ring bbt 5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT) side_chain->bbt

Caption: Proposed biosynthetic pathway of a natural thiophene (BBT).[4]

References

Addressing incomplete reactions and product degradation in pyrazine synthesis (analogous issues)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges in the synthesis of pyrazines and related heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazine derivatives?

A1: The classical and most common method for synthesizing pyrazine derivatives is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This reaction proceeds through a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[1] Other notable methods include:

  • Dehydrogenative coupling of β-amino alcohols: This method utilizes catalysts like manganese or ruthenium pincer complexes to produce symmetrical 2,5-substituted pyrazines.[1][2]

  • From α-halo ketones: These can be reacted with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation.[1]

  • From α-azido or α-nitroso ketones: Reduction of the azide or nitroso group, followed by spontaneous cyclization and oxidation, can also yield pyrazine derivatives.[1]

Q2: My pyrazine synthesis is resulting in a very low yield. What are the primary factors to investigate?

A2: Low yields in pyrazine synthesis can be attributed to several factors. The most critical areas to investigate are:

  • Incomplete Reaction: The condensation or cyclization may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is crucial. The yield can be significantly impacted by these parameters.[1]

  • Side Reactions: The formation of unwanted side products can consume starting materials, thereby reducing the yield of the desired product.

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions, such as extreme pH or high temperatures.[1]

  • Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions and a decrease in yield.

Q3: My reaction mixture has turned dark brown or black. What is the likely cause?

A3: A dark coloration in the reaction mixture often indicates the formation of polymeric byproducts or degradation of the starting materials or the final product. This is commonly caused by:

  • Excessive Heat: Overheating the reaction can lead to decomposition and polymerization.

  • Air Oxidation: Some intermediates in pyrazine synthesis are sensitive to air oxidation, which can result in complex side reactions and discoloration.

  • Aldol Condensation: If the solvent or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation side reactions can occur, leading to colored byproducts.

Q4: What are the most common byproducts in pyrazine synthesis and how can I minimize them?

A4: Common byproducts depend on the synthetic route. In the Maillard reaction, Strecker aldehydes are frequent byproducts.[3] In reactions involving cellulosic-derived sugars and ammonium hydroxide, imidazole derivatives can be significant impurities.[3][4][5] To minimize byproduct formation:

  • Optimize Temperature: Excessively high temperatures can lead to pyrazine degradation and byproduct formation. For instance, temperatures exceeding 450°C can cause the pyrazine ring to break down.[3]

  • Choice of Catalyst: The use of a selective catalyst, such as copper oxide/copper chromite, can yield pyrazine with high selectivity.[3]

  • Purification Strategy: Effective purification methods like liquid-liquid extraction with a non-polar solvent (e.g., hexane) or column chromatography can separate pyrazines from more polar impurities like imidazoles.[4][5]

Troubleshooting Guides

Issue 1: Incomplete Reaction

Q: My reaction is not going to completion, as indicated by TLC/GC-MS analysis showing significant amounts of starting material. What steps should I take?

A: Incomplete reactions are a common issue. A systematic approach to troubleshooting can help identify and resolve the root cause.

Troubleshooting Workflow for Incomplete Reaction

Start Problem: Incomplete Reaction (Starting Material Remains) Check_Conditions Review Reaction Conditions Start->Check_Conditions Increase_Time Extend Reaction Time Check_Conditions->Increase_Time Time? Increase_Temp Increase Temperature Moderately Check_Conditions->Increase_Temp Temp? Check_Reagents Verify Reagent Purity & Stoichiometry Check_Conditions->Check_Reagents Reagents? Check_Catalyst Evaluate Catalyst Activity Check_Conditions->Check_Catalyst Catalyst? Optimize_Solvent Consider Solvent Effects Check_Conditions->Optimize_Solvent Solvent? Solution Reaction Goes to Completion Increase_Time->Solution Increase_Temp->Solution Check_Reagents->Solution Check_Catalyst->Solution Optimize_Solvent->Solution

Caption: A logical workflow for troubleshooting incomplete pyrazine synthesis.

Detailed Steps:

  • Extend Reaction Time: Monitor the reaction at regular intervals using TLC or GC-MS. If the reaction is progressing, albeit slowly, extending the reaction time may be sufficient to drive it to completion.

  • Increase Temperature: A moderate increase in temperature can significantly increase the reaction rate. However, be cautious as excessive heat can lead to product degradation and byproduct formation.[3] It is advisable to increase the temperature in small increments (e.g., 10-20 °C) and monitor the effect.

  • Verify Reagent Purity and Stoichiometry: Impurities in starting materials can inhibit the reaction. Ensure that your reagents are of high purity. Also, verify that the stoichiometry of the reactants is correct.

  • Evaluate Catalyst Activity: If you are using a catalyst, ensure that it is active and used in the correct loading. In some cases, the catalyst may need to be activated or a different catalyst may be more effective.

  • Consider Solvent Effects: The choice of solvent can influence the reaction rate and equilibrium. Consider screening different solvents to find the optimal one for your specific reaction.

Issue 2: Product Degradation

Q: I am observing the formation of unknown impurities and a decrease in the concentration of my desired pyrazine product over time. What could be causing this degradation and how can I prevent it?

A: Product degradation can occur during the reaction, workup, or purification, especially under harsh conditions.

Factors Leading to Product Degradation:

  • pH: Pyrazines can be unstable under strongly acidic or basic conditions.[6] The pyrazine ring can be cleaved by reagents like hydriodic acid, which first reduces the pyrazine to a dihydropyrazine that is then readily hydrolyzed.

  • Temperature: High temperatures, particularly during prolonged heating, can cause thermal decomposition of the pyrazine ring.[3][7][8]

  • Oxidation: Some pyrazine derivatives may be susceptible to oxidation, especially in the presence of air and certain catalysts.

  • Photodegradation: Aromatic compounds, including pyrazines, can be sensitive to UV light, which can lead to degradation.[6][9]

Preventative Measures:

  • Milder Reaction Conditions: Use the mildest possible reaction conditions (temperature, pH) that still allow for a reasonable reaction rate.

  • Inert Atmosphere: If your product is sensitive to oxidation, perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).

  • Careful Workup: Avoid strongly acidic or basic conditions during extraction and washing steps. If pH adjustment is necessary, do it carefully and at low temperatures.

  • Protection from Light: Store the reaction mixture and the purified product in amber vials or protected from light.[6]

  • Minimize Purification Time: Prolonged exposure to silica gel or other purification media can sometimes lead to degradation. Optimize your purification protocol to be as efficient as possible.

Troubleshooting Workflow for Product Degradation

Start Problem: Product Degradation (Formation of Unknown Impurities) Identify_Source Identify Source of Degradation Start->Identify_Source During_Reaction During Reaction Identify_Source->During_Reaction During_Workup During Workup/Purification Identify_Source->During_Workup Lower_Temp Lower Reaction Temperature During_Reaction->Lower_Temp Milder_Catalyst Use Milder Catalyst During_Reaction->Milder_Catalyst Inert_Atmosphere Use Inert Atmosphere During_Reaction->Inert_Atmosphere Neutralize_pH Neutralize pH Carefully During_Workup->Neutralize_pH Avoid_Strong_Acid_Base Avoid Strong Acids/Bases During_Workup->Avoid_Strong_Acid_Base Protect_Light Protect from Light During_Workup->Protect_Light Solution Stable Product Lower_Temp->Solution Milder_Catalyst->Solution Inert_Atmosphere->Solution Neutralize_pH->Solution Avoid_Strong_Acid_Base->Solution Protect_Light->Solution

Caption: A decision tree for troubleshooting product degradation in pyrazine synthesis.

Data Presentation

Table 1: Effect of Solvent on the Yield of 2,5-Diphenylpyrazine Synthesis

EntrySolventYield (%)
1Toluene99
2THF90
31,4-Dioxane95

Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst (2 mol %), base (3 mol %), 150 °C, 24 h, solvent (2 mL). Data from[2].

Table 2: Effect of Base on the Yield of Pyrazine Synthesis

EntryBaseYield (%)
1KH99
2NaOEt10
3tBuOK15
4NaOMe10

Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst (2 mol %), base (3 mol %), 150 °C, 24 h, toluene (2 mL). Data from[2].

Table 3: Effect of Temperature and Reaction Time on Pyrazine Yield

EntryTemperature (°C)Time (h)Yield (%)
11502499
212524100
315012100

Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst (2 mol %), KH (3 mol %), toluene (2 mL). Data from[2].

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethylpyrazine from L-threonine (Whole-Cell Biocatalysis)

This protocol describes the use of Bacillus subtilis for the conversion of L-threonine to 2,5-dimethylpyrazine.[7]

1. Inoculum Preparation: a. Prepare Luria-Bertani (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl). b. Inoculate 10 mL of sterile LB medium with a single colony of B. subtilis from an agar plate. c. Incubate overnight at 37°C with shaking at 200 rpm.

2. Bioconversion Reaction: a. Prepare the production medium: LB medium supplemented with L-threonine (e.g., 5 g/L). b. Inoculate the production medium with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1. c. Incubate at 37°C with shaking at 200 rpm for 48-72 hours. d. Monitor the production of 2,5-dimethylpyrazine periodically by taking samples from the culture.

3. Product Extraction and Analysis: a. Centrifuge the culture sample to pellet the cells. b. Extract the supernatant with an equal volume of dichloromethane or ethyl acetate. c. Vortex thoroughly and centrifuge to separate the phases. d. Collect the organic phase and analyze using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purification of Pyrazine Derivatives by Column Chromatography

This protocol is suitable for removing polar impurities, such as imidazoles, from a pyrazine product mixture.[1][4][5]

Materials:

  • Crude pyrazine extract in a suitable solvent (e.g., dichloromethane)

  • Silica gel

  • Eluent: A mixture of hexane and ethyl acetate (e.g., 90:10 v/v)

  • Glass column

  • Collection vials

Procedure:

  • Column Packing: Pack a glass column with silica gel slurried in the eluent.

  • Sample Loading: Concentrate the crude pyrazine extract and load it onto the top of the silica gel column.

  • Elution: Elute the column with the hexane/ethyl acetate mixture, collecting fractions in separate vials.

  • Fraction Analysis: Analyze the collected fractions by TLC or GC-MS to identify the fractions containing the purified pyrazine derivative.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 3: Monitoring Pyrazine Synthesis by GC-MS

This protocol provides a general method for monitoring the progress of a pyrazine synthesis reaction.

1. Sample Preparation: a. Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. b. Quench the reaction by diluting the aliquot with a suitable solvent (e.g., ethyl acetate). c. If necessary, filter the sample to remove any solid material.

2. GC-MS Analysis: a. Injector: Set the injector temperature to 250°C. b. Column: Use a suitable capillary column (e.g., DB-5ms). c. Oven Program:

  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: Increase to 250°C at a rate of 10°C/min.
  • Hold: Hold at 250°C for 5 minutes. d. Mass Spectrometer: Scan in the range of m/z 40-400.

3. Data Analysis: a. Identify the peaks corresponding to the starting materials, product, and any byproducts by comparing their mass spectra with a library or known standards. b. Quantify the relative amounts of each component by integrating the peak areas.

Experimental Workflow for Pyrazine Synthesis and Purification

Start Start: Pyrazine Synthesis Reaction_Setup 1. Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Reaction_Monitoring 2. Reaction Monitoring (TLC, GC-MS) Reaction_Setup->Reaction_Monitoring Workup 3. Reaction Workup (Extraction, Washing) Reaction_Monitoring->Workup Purification 4. Purification (Column Chromatography, Distillation) Workup->Purification Analysis 5. Product Analysis (NMR, MS, m.p.) Purification->Analysis End End: Purified Pyrazine Analysis->End

References

Technical Support Center: Enhancing the Stability of 2-Aminothiophene Derivatives for Pharmacological Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of 2-aminothiophene derivatives. Our focus is on enhancing the chemical stability of these compounds to ensure reliable and reproducible results in pharmacological studies.

Frequently Asked Questions (FAQs)

Q1: My 2-aminothiophene derivative shows inconsistent activity in my biological assays. Could this be a stability issue?

A1: Yes, inconsistent biological activity is a common indicator of compound instability. 2-Aminothiophene derivatives, while generally stable as crystalline solids, can be susceptible to degradation in solution, particularly under acidic conditions.[1] This degradation can lead to a lower effective concentration of your active compound and the formation of potentially interfering byproducts, resulting in variable assay results. It is crucial to assess the stability of your compound under the specific conditions of your biological assay (e.g., buffer pH, temperature, and incubation time).

Q2: What are the common degradation pathways for 2-aminothiophene derivatives?

A2: A primary degradation pathway, especially for derivatives synthesized via the Gewald reaction, is acid-catalyzed hydrolysis.[2] This often results in the cleavage of the molecule back to its original synthetic precursors. For instance, 2-aminothiophene-indole hybrids have been observed to degrade back to the corresponding 2-aminothiophene and indole aldehyde starting materials at a low pH.[2] Other potential degradation pathways, especially under forced conditions, can include oxidation and photodecomposition.

Q3: How can I improve the aqueous solubility of my 2-aminothiophene derivative for in vitro assays without compromising its stability?

A3: Poor aqueous solubility is a frequent challenge that can lead to compound precipitation in biological assays.[3] Several strategies can be employed to enhance solubility:

  • Co-solvents: Using a small percentage of a water-miscible organic solvent, such as DMSO, in your final assay buffer can help maintain solubility. However, it is critical to keep the final DMSO concentration low (typically ≤1%) to avoid artifacts in your biological system.[3]

  • pH Adjustment: For basic 2-aminothiophene derivatives, lowering the pH of the buffer can increase solubility by promoting the formation of the more soluble protonated form. However, this must be balanced with the potential for acid-catalyzed degradation.

  • Use of Excipients: Complexation with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to significantly increase the apparent solubility of 2-aminothiophene derivatives.[4]

  • Formulation Strategies: For in vivo studies, formulation approaches like solid dispersions with hydrophilic polymers can enhance solubility and dissolution rates.[5]

Q4: What are bioisosterism and prodrug strategies, and can they enhance the stability of my compounds?

A4: Both are medicinal chemistry strategies that can be used to improve the physicochemical properties of a compound, including its stability.

  • Bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties like metabolic stability.[6] For example, the bioisosteric replacement of sulfur with selenium (S/Se) in the thiophene ring has been explored to modulate the activity of 2-aminothiophene derivatives.[2]

  • A Prodrug Strategy involves chemically modifying the active drug into an inactive form (the prodrug) that is converted back to the active parent drug in the body through enzymatic or chemical reactions.[7] This approach can be used to mask a chemically labile functional group, protecting it from degradation until it reaches the target site. For amines, N-acylation is a common prodrug approach.[8]

Troubleshooting Guides

Issue 1: Compound Degradation Observed During Stability Studies

Problem: Analysis of my 2-aminothiophene derivative after storage in solution (e.g., in an acidic buffer) shows the appearance of new peaks in the chromatogram and a decrease in the main peak area.

Possible Cause: The compound is likely undergoing hydrolysis, breaking down into its synthetic precursors.[2]

Troubleshooting Steps:

  • Characterize Degradants: Use analytical techniques such as HPLC-MS to identify the degradation products.[2] Comparing their mass-to-charge ratio (m/z) with those of the starting materials used in the synthesis is a key step.

  • pH Optimization: Determine the pH profile of your compound's stability. If degradation is significant at low pH, consider using a buffer system with a pH closer to neutral for your experiments, if compatible with your assay.

  • Structural Modification:

    • Prodrug Approach: Consider derivatizing the 2-amino group to form a more stable amide or carbamate prodrug that can be cleaved enzymatically in vivo.[8]

    • Bioisosteric Replacement: Investigate if replacing the thiophene ring with a more stable isostere could be a viable option without losing biological activity.

  • Formulation: For in vivo applications, consider formulations that protect the drug from the acidic environment of the stomach, such as enteric-coated tablets.

Issue 2: Low Yield or Impurities During Gewald Synthesis

Problem: The Gewald synthesis of my substituted 2-aminothiophene is resulting in a low yield of the desired product, or significant byproducts are being formed.

Possible Cause: Suboptimal reaction conditions, purity of starting materials, or inefficient purification.

Troubleshooting Steps:

  • Reaction Conditions:

    • Base Selection: The choice of base (e.g., morpholine, piperidine, triethylamine) is critical for the initial Knoevenagel condensation. Consider screening different bases.

    • Temperature: Gently heating (40-60 °C) can improve the solubility and reactivity of sulfur, but excessive heat can promote side reactions.

    • Solvent: Polar solvents like ethanol or DMF are generally preferred to enhance the solubility of reactants.

  • Starting Materials: Ensure that the ketone/aldehyde and the active methylene nitrile are of high purity and dry.

  • Purification:

    • Recrystallization: Screen different solvent systems to find optimal conditions for recrystallization.

    • Column Chromatography: If recrystallization is ineffective, use column chromatography. A common issue is peak tailing, which can be addressed by adjusting the mobile phase polarity or adding a small amount of a modifier (e.g., triethylamine for basic compounds).

Issue 3: Compound Precipitation in In Vitro Assays

Problem: My 2-aminothiophene derivative, dissolved in a DMSO stock, precipitates when diluted into the aqueous assay buffer.

Possible Cause: The compound has low aqueous solubility, and the change in solvent polarity upon dilution causes it to crash out of solution.

Troubleshooting Steps:

  • Lower Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤ 0.5%).

  • Modify the Buffer:

    • pH Adjustment: If your compound is a weak base, slightly lowering the buffer pH may increase its solubility.

    • Solubilizing Agents: Consider adding a low concentration of a non-ionic surfactant or a cyclodextrin to the assay buffer.

  • Acoustic Mixing: Use an acoustic mixer to aid in the dissolution of the compound in the assay plate.

  • Kinetic Solubility Assay: Perform a kinetic solubility assessment to determine the solubility limit of your compound under the specific assay conditions.

Data Presentation

Table 1: Solubility Enhancement of a 2-Aminothiophene Derivative (6CN10) with HP-β-Cyclodextrin [4]

ParameterValueFold Increase
Apparent Solubility of 6CN10--
Apparent Solubility with HP-β-CD-> 29-fold
Antifungal Activity (IC50 vs. C. neoformans)
Free 6CN10166.66-333.33 µg/mL-
6CN10-HP-β-CD Complex46.66 µg/mL~3.6-7.1-fold
CompoundpHTemperature (°C)Half-life (t½, hours)Degradation Rate Constant (k, h⁻¹)
Parent Drug2.037[Experimental Data][Experimental Data]
Parent Drug7.437[Experimental Data][Experimental Data]
Prodrug2.037[Experimental Data][Experimental Data]
Prodrug7.437[Experimental Data][Experimental Data]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline for stress testing to identify potential degradation products and establish the stability-indicating nature of an analytical method.[9][10]

  • Sample Preparation: Prepare stock solutions of the 2-aminothiophene derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at 60°C for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC-UV method.[11] Use mass spectrometry (LC-MS) to identify the mass of any degradation products.

Protocol 2: Long-Term Stability Study

This protocol follows general ICH guidelines for determining the shelf-life of a drug substance.[12][13]

  • Batch Selection: Use at least one representative batch of the purified 2-aminothiophene derivative.

  • Storage Conditions: Store samples in tightly sealed containers that mimic the proposed long-term storage, protected from light.

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

    • Accelerated: Test at 0, 3, and 6 months.

  • Analytical Tests: At each time point, analyze the samples for:

    • Appearance (physical description)

    • Assay (quantification of the active substance)

    • Purity (detection and quantification of impurities/degradants)

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Expose to Stress Thermal Thermal (Solid & Solution, 80°C) Prep->Thermal Expose to Stress Photo Photostability (UV/Vis Light) Prep->Photo Expose to Stress HPLC HPLC-UV Analysis (Quantify Degradation) Acid->HPLC Analyze Samples at Time Points Base->HPLC Analyze Samples at Time Points Oxidation->HPLC Analyze Samples at Time Points Thermal->HPLC Analyze Samples at Time Points Photo->HPLC Analyze Samples at Time Points LCMS LC-MS Analysis (Identify Degradants) HPLC->LCMS Characterize Peaks

Caption: Workflow for a forced degradation study of 2-aminothiophene derivatives.

Signaling_Pathway_Tubulin_Inhibition cluster_cell Cellular Processes Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle MT->Spindle Formation M_Phase Mitosis (M-Phase) Spindle->M_Phase Enables Proliferation Cell Proliferation M_Phase->Proliferation j1 M_Phase->j1 Mitotic Arrest Apoptosis Apoptosis Compound 2-Aminothiophene Derivative Compound->Tubulin Inhibits Polymerization j1->Apoptosis

Caption: Inhibition of tubulin polymerization by 2-aminothiophene derivatives.

PI3K_Akt_mTOR_Pathway_Inhibition cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth Compound 2-Aminothiophene Derivative Compound->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Validation & Comparative

A Comparative Guide to Spectroscopic Data for the Structural Validation of 4-Methylthiophen-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data used for the structural validation of 4-Methylthiophen-2-amine derivatives. It is intended for researchers, scientists, and professionals in drug development who are working with similar heterocyclic compounds. The guide outlines the key spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a framework for structural confirmation and comparison with alternative compounds.

Comparative Spectroscopic Data

The structural elucidation of novel this compound derivatives relies on a combination of spectroscopic techniques. Below is a comparison of expected and observed spectral data for a representative derivative against a common alternative, such as an aniline derivative.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound Derivative (Example) 7.15 (s, 1H, Th-H), 6.94 (s, 1H, Th-H), 4.50 (br s, 2H, NH₂), 2.20 (s, 3H, CH₃)[1]147.0 (Th-C-NH₂), 137.5 (Th-C), 124.0 (Th-C-CH₃), 122.0 (Th-CH), 15.5 (CH₃)[1][2]
4-Methylaniline (Alternative) 7.00 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 3.55 (br s, 2H, NH₂), 2.25 (s, 3H, CH₃)145.0 (Ar-C-NH₂), 130.0 (Ar-CH), 128.0 (Ar-C-CH₃), 115.0 (Ar-CH), 20.5 (CH₃)

Note: The chemical shifts are typical and can vary based on the solvent and specific substitutions on the derivative.

Table 2: IR and Mass Spectrometry Data Comparison

Compound IR Spectroscopy (cm⁻¹) Mass Spectrometry (m/z)
This compound Derivative (Example) 3400-3300 (N-H stretch, two bands for -NH₂), 2950-2850 (C-H stretch), 1620 (N-H bend), 1550 (C=C stretch, thiophene ring)[3][4]M⁺ (molecular ion peak), fragments from α-cleavage next to the amine and loss of the methyl group.[5][6]
4-Methylaniline (Alternative) 3450-3350 (N-H stretch, two bands for -NH₂), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1620 (N-H bend), 1600, 1500 (C=C stretch, aromatic ring)[3][7]M⁺ (molecular ion peak), characteristic benzylic fragmentation.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are typically acquired on a 400 or 500 MHz spectrometer.[8][9]

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans is usually required compared to ¹H NMR. Typical parameters include a spectral width of 200-240 ppm and a relaxation delay of 2-5 seconds.

2.2 Infrared (IR) Spectroscopy IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.[10] A background spectrum is first collected and then automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is often performed using techniques like Electrospray Ionization (ESI).[8]

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Ionization and Analysis: Introduce the sample solution into the ESI source where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).[11] The detector records the abundance of each ion.[11]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural validation of a this compound derivative.

G cluster_synthesis Synthesis cluster_validation Structural Validation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structural Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis final_structure final_structure data_analysis->final_structure Validated Structure

References

Comparative Analysis of Anti-inflammatory Activity in Thiophene vs. Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anti-inflammatory properties of two prominent five-membered heterocyclic compounds: thiophene and furan. Both scaffolds are considered "privileged structures" in medicinal chemistry, frequently appearing in commercially available drugs and novel therapeutic candidates.[1][2][3][4] This analysis is based on experimental data from peer-reviewed studies, focusing on their mechanisms of action, inhibitory concentrations, and the signaling pathways they modulate.

Introduction to Heterocycles in Anti-inflammatory Drug Discovery

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are the most commonly prescribed treatments, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[1][2] However, their use can be associated with significant side effects.[1][2] This has driven the search for new anti-inflammatory agents with improved efficacy and safety profiles. Thiophene and furan derivatives have emerged as promising candidates, demonstrating a wide range of biological activities.[5][6] Their structural flexibility allows for modifications that can fine-tune their interaction with key inflammatory targets.[7]

Mechanism of Action: Targeting Key Inflammatory Mediators

Both thiophene and furan derivatives exert their anti-inflammatory effects by modulating several key enzymes and signaling pathways involved in the inflammatory cascade.

Common Targets:

  • Cyclooxygenase (COX) Enzymes: Both classes of compounds have been extensively studied as inhibitors of COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[7][8] Selective inhibition of the inducible COX-2 isoform is a primary goal for modern anti-inflammatory drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9]

  • Lipoxygenase (LOX) Enzymes: LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators.[1][2] Several thiophene and furan derivatives have been identified as LOX inhibitors, with some acting as dual COX/LOX inhibitors, which may offer a broader spectrum of anti-inflammatory activity.[7][10][11]

  • Nitric Oxide Synthase (NOS): Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) contributes to inflammation and cellular damage.[12] Derivatives of both heterocycles have shown the ability to inhibit NOS, particularly the neuronal (nNOS) and inducible isoforms.[13][14]

  • Pro-inflammatory Cytokines: Both thiophene and furan derivatives can suppress the production and expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][15]

Signaling Pathway Modulation:

The anti-inflammatory effects of these compounds are often traced back to their ability to interfere with intracellular signaling cascades that regulate the expression of inflammatory genes. The NF-κB and MAPK pathways are central to this regulation.

  • Thiophene derivatives have been shown to inhibit the activation of ERK, p38, and NF-ĸB.[1][15]

  • Furan derivatives can modify signaling pathways such as MAPK and PPAR-ɣ (peroxisome proliferator-activated receptor gamma).[16][17]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the anti-inflammatory activity of selected thiophene and furan derivatives, focusing on their inhibitory concentrations (IC50) against key enzymes.

Table 1: Cyclooxygenase (COX) Inhibition Data
Compound ClassDerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Thiophene 2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa)19.50.2967.24[9]
Thiophene Thiophene Pyrazole Hybrid15.20.8517.9[8]
Thiophene Tetrahydrobenzothiophene5.80.3118.7[8]
Furan Furanone Derivative>1000.06>1667[8]
Furan Rofecoxib (Vioxx)500.0182778[8]
Furan Pyridazinone Derivative (5b)>100.04>250[18]
Furan Pyridazinone Derivative (8b)>100.04>250[18]
Furan Pyridazinone Derivative (8c)>100.04>250[18]
ControlCelecoxib14.20.4233.8[9]
ControlDiclofenac Sodium--1.80[9]

Note: A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1.

Table 2: Lipoxygenase (LOX) and Other Anti-inflammatory Activities
Compound ClassDerivativeTargetActivity MetricValueReference
Thiophene Compound 15-LOXIC5029.2 µM[1]
Furan Pyridazinone Derivative (5b)15-LOX% Inhibition @ 10 µM74.30%[18]
Furan Pyridazinone Derivative (8b)15-LOX% Inhibition @ 10 µM75.10%[18]
Furan Furan Hybrid (H1)Albumin DenaturationIC50114.31 µg/mL[19]
Furan Furan Hybrid (H2)Albumin DenaturationIC50116.14 µg/mL[19]
Furan Lignan (Kobusin) from MagnoliaNitric Oxide ProductionIC5021.8 µg/mL[14]
Furan Lignan (Aschantin) from MagnoliaNitric Oxide ProductionIC5014.8 µg/mL[14]
Furan Lignan (Fargesin) from MagnoliaNitric Oxide ProductionIC5010.4 µg/mL[14]
ControlKetoprofenAlbumin DenaturationIC50126.58 µg/mL[19]

Summary of Activity

The available data indicates that both furan and thiophene scaffolds are versatile cores for developing potent anti-inflammatory agents.[8] Furanone derivatives, in particular, have demonstrated exceptionally high selectivity for COX-2.[8] Thiophene-based compounds have also been developed as potent and selective COX-2 inhibitors.[8][9] The choice between the heterocycles often depends on the desired selectivity profile and the overall physicochemical properties of the target molecule.[8] For instance, some studies suggest thiophene analogs may possess greater metabolic stability.[8]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX enzymes.

  • Enzymes and Reagents: Purified ovine COX-1 and human recombinant COX-2 enzymes, reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Procedure: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer containing heme.

  • Initiation: The reaction is initiated by adding arachidonic acid.

  • Measurement: The peroxidase activity is determined by monitoring the oxidation of the chromogenic substrate, which results in a color change. The rate of color development is measured spectrophotometrically.

  • Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a vehicle control. IC50 values are then determined from concentration-response curves.

Inhibition of Albumin Denaturation (IAD) Assay

This assay assesses anti-inflammatory activity by measuring the ability of a compound to inhibit heat-induced protein denaturation, a well-documented cause of inflammation.[19]

  • Reagents: Bovine serum albumin (BSA) solution (e.g., 1%), phosphate-buffered saline (PBS, pH 6.4), and the test compound.

  • Procedure: The reaction mixture consists of the test compound at various concentrations and the BSA solution. A control group consists of BSA solution and the vehicle.

  • Denaturation: The mixtures are incubated at a physiological temperature (e.g., 37°C) for 20 minutes and then heated to induce denaturation (e.g., 70°C for 5-10 minutes).

  • Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • Analysis: The percentage of inhibition of denaturation is calculated. IC50 values are determined from the dose-response curve.[19]

Nitric Oxide (NO) Production Inhibition Assay

This assay is used to screen for inhibitors of NO production in cell culture, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) or microglial cells.[14]

  • Cell Culture: Cells are plated in multi-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a set period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding an inflammatory stimulus like LPS.

  • Incubation: The cells are incubated for a longer period (e.g., 24 hours) to allow for the production of NO.

  • Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a purple azo compound, and the absorbance is read at ~540 nm.

  • Analysis: The amount of nitrite is calculated from a standard curve of sodium nitrite. The percentage of inhibition of NO production is determined relative to the LPS-stimulated control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Anti_Inflammatory_Signaling_Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling Cascades cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_inhibition Site of Action cluster_response Inflammatory Response LPS LPS p38 p38 LPS->p38 ERK ERK LPS->ERK IKK IKK LPS->IKK Gene_Expression Gene Expression p38->Gene_Expression ERK->Gene_Expression IκB-α\nDegradation IκB-α Degradation IKK->IκB-α\nDegradation activates NFkB NFkB IκB-α\nDegradation->NFkB activates NFkB->Gene_Expression translocates to nucleus Thiophene_Deriv Thiophene Derivatives Thiophene_Deriv->p38 inhibit Thiophene_Deriv->ERK inhibit Thiophene_Deriv->NFkB inhibit Furan_Deriv Furan Derivatives Furan_Deriv->p38 inhibit Furan_Deriv->ERK inhibit COX2 COX-2 Gene_Expression->COX2 iNOS iNOS Gene_Expression->iNOS Cytokines TNF-α, IL-6 Gene_Expression->Cytokines

Caption: Key inflammatory signaling pathways (NF-κB and MAPK) modulated by thiophene and furan derivatives.

Experimental_Workflow cluster_design Compound Selection & Synthesis cluster_invitro In Vitro Screening cluster_analysis Data Analysis cluster_invivo In Vivo Validation (Lead Compounds) start Library of Thiophene & Furan Derivatives assay_enzyme Enzyme Inhibition Assays (COX-1, COX-2, LOX) start->assay_enzyme assay_cell Cell-Based Assays (NO, Cytokine Production) start->assay_cell calc Calculate IC50 Values & Selectivity Indices assay_enzyme->calc assay_cell->calc sar Structure-Activity Relationship (SAR) Analysis calc->sar animal Animal Models of Inflammation (e.g., Paw Edema) sar->animal

Caption: General experimental workflow for evaluating anti-inflammatory candidates.

References

2-Aminothiophene Analogs as Kinase Inhibitors: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminothiophene scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiophene analogs, focusing on their inhibitory activity against key kinase targets implicated in cancer and other diseases. The information presented herein is supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

The 2-aminothiophene core is a versatile building block in medicinal chemistry, amenable to diverse substitutions that can be fine-tuned to achieve desired potency and selectivity against various kinases.[1] Numerous studies have highlighted the potential of this scaffold in developing inhibitors for a range of kinase families, including atypical Protein Kinase C (aPKC), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora kinases.[2][3][4][5]

Comparative Inhibitory Activity of 2-Aminothiophene Analogs

The inhibitory potency of 2-aminothiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the SAR for different series of 2-aminothiophene analogs against various kinase targets.

Atypical Protein Kinase C (aPKC) Inhibition

A study on 2-amino-3-carboxy-4-phenylthiophenes identified several potent inhibitors of aPKC isoforms. The SAR analysis revealed that electron-donating substituents on the C-4 aryl moiety are crucial for inhibitory activity.[2][6]

Compound IDR (C-4 Phenyl)% Inhibition at 30 µMIC50 (µM)
1 H1000.05
2 4-OCH31000.03
3 4-CH31000.04
4 4-F85-
5 4-Cl60-
6 4-CF320-
Data sourced from a study on 2-amino-3-carboxy-4-phenylthiophene analogs as aPKC inhibitors.[2]
Epidermal Growth Factor Receptor (EGFR) and HER2 Inhibition

Thiophene-based derivatives have also been explored as dual inhibitors of EGFR and HER2. A series of thieno[2,3-d][1][2][7]triazine and acetamide derivatives demonstrated potent activity against the H1299 lung cancer cell line.[8]

Compound IDStructureIC50 vs. EGFR (nM)IC50 vs. HER2 (nM)
21a 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide0.470.14
Gefitinib (Reference)1.9-
Data from a study on thiophene scaffold-based dual EGFR/HER2 inhibitors.[8]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Thienopyrimidine and thienopyridine classes of compounds have been identified as potent inhibitors of VEGFR-2 kinase. SAR studies have focused on optimizing substitutions to enhance potency and selectivity.[4]

Compound IDR1R2VEGFR-2 IC50 (µM)EGFR IC50 (µM)
35 H4-F-Ph0.080.003
36 H2-Thiophene0.1320.001
41 CH2CH2N(Me)24-F-Ph0.0040.005
Data from a study on thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase.[4]

Experimental Protocols

The determination of kinase inhibitory activity is a critical step in SAR studies. Below are detailed methodologies for common in vitro kinase inhibition assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., Aurora A, EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (2-aminothiophene analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted compound or DMSO control.

    • Add the kinase to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Atypical Protein Kinase C (aPKC) Inhibition Assay

The following is a specific protocol for determining the inhibitory activity against aPKCζ.

Materials:

  • Recombinant human aPKCζ

  • Myelin basic protein (MBP) as substrate

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • The kinase reaction is initiated by adding [γ-³²P]ATP to a mixture containing the kinase, substrate, and test compound in kinase buffer.

  • The reaction is allowed to proceed for a set time at 30°C and then stopped by spotting the reaction mixture onto phosphocellulose paper.

  • The paper is washed to remove unincorporated [γ-³²P]ATP.

  • The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[2]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by these inhibitors and the workflow of SAR studies is crucial for rational drug design.

PI3K/Akt/mTOR Signaling Pathway

Many receptor tyrosine kinases, including EGFR and VEGFR, activate the PI3K/Akt/mTOR pathway, which is critical for cell proliferation, survival, and growth. 2-aminothiophene analogs that inhibit these upstream kinases can effectively block this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 2-Aminothiophene Analog Inhibitor->RTK Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminothiophene analogs.

Atypical PKC (aPKC) and NF-κB Signaling

Atypical PKCs are involved in various signaling pathways, including the NF-κB pathway, which plays a key role in inflammation and cell survival. Inhibition of aPKC can disrupt these processes.[2]

aPKC_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus aPKC aPKC IKK IKK Complex aPKC->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_inactive NF-κB-IκB (Inactive) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Releases Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_active->Gene_Transcription Promotes Inhibitor 2-Aminothiophene Analog Inhibitor->aPKC Inhibits

Caption: aPKC-mediated NF-κB signaling and its inhibition by 2-aminothiophene analogs.

Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study involves a logical sequence of steps from compound design to biological evaluation.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Design Compound Design (Scaffold Hopping, Substituent Modification) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Kinase Screening Purification->Primary_Screening IC50_Determination IC50 Determination Primary_Screening->IC50_Determination SAR_Analysis SAR Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization (Potency, Selectivity, ADME Properties) SAR_Analysis->Lead_Optimization Identifies Leads Lead_Optimization->Design Iterative Design

Caption: A typical experimental workflow for structure-activity relationship (SAR) studies.

Conclusion

The 2-aminothiophene scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. The structure-activity relationships highlighted in this guide demonstrate that careful modulation of substituents on the thiophene ring and its appendages can lead to potent and selective inhibitors of various kinases. The provided experimental protocols offer a foundation for the in vitro evaluation of these compounds, while the signaling pathway and workflow diagrams provide a conceptual framework for ongoing and future research in this exciting area of drug discovery. Further exploration of this versatile scaffold is warranted to develop next-generation kinase inhibitors with improved therapeutic profiles.

References

Novel Thiophene Derivatives Demonstrate Potent Analgesic and Anti-inflammatory Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent in vivo studies have validated the significant analgesic and anti-inflammatory properties of a new class of thiophene derivatives. These novel compounds have shown efficacy comparable, and in some cases superior, to established non-steroidal anti-inflammatory drugs (NSAIDs) and centrally acting analgesics. This comparison guide provides an objective overview of the performance of these novel thiophenes, supported by experimental data, for researchers, scientists, and drug development professionals.

The development of new anti-inflammatory and analgesic agents is crucial to address the side effects and limitations of current therapies.[1] Thiophene-based compounds are considered privileged structures in medicinal chemistry for the design of new anti-inflammatory agents.[1][2]

Comparative Efficacy of Novel Thiophene Derivatives

The analgesic and anti-inflammatory effects of novel thiophene derivatives have been evaluated in various well-established animal models. The data presented below summarizes the quantitative outcomes of these studies, comparing the novel compounds to standard drugs such as Indomethacin, Celecoxib, and Morphine.

Table 1: Anti-inflammatory Activity of Novel Thiophene Derivatives in the Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Time (h)% Inhibition of EdemaReference Drug% Inhibition of Edema (Reference)
Compound 1550358.46%[2]Indomethacin47.73%[2]
Compounds 29a-d--Superior to Celecoxib[2]Celecoxib-
Compound 21--More effective than Celecoxib[2]Celecoxib-

Table 2: Analgesic Activity of Novel Thiophene Derivatives in Various Pain Models

CompoundTest ModelDose (mg/kg)% Inhibition / EffectReference Drug% Inhibition / Effect (Reference)
Compound 31Acetic Acid Writhing50 & 100Significant reduction in writhes[2]--
Compound 31Formalin Test (Phase 1 & 2)50 & 100Significant reduction in licking time[2]--
Compound 32Hot Plate Test-Significant increase in latency time[2]--
2-chlorothiopheneFormalin Test (Late Phase)2052.63%[3]Aspirin47.37%[3]
7CN03Formalin Test (Neurogenic Phase)0.01, 0.1, 1Up to 56% reduction[4]Morphine (20 mg/kg)-
7CN03Formalin Test (Inflammatory Phase)132% reduction[4]Morphine (20 mg/kg)67% reduction[4]
Compound 33Formalin Test (Phase 1)4534% reduction[5]--
Compound 33Formalin Test (Phase 2)4553.3% reduction[5]--

Key Signaling Pathways

The anti-inflammatory effects of many novel thiophene derivatives are attributed to their inhibition of key enzymes in the inflammatory cascade, primarily cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[1][2]

COX2_Pathway AA Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thiophenes Novel Thiophene Derivatives Thiophenes->COX2

Figure 1: Simplified COX-2 signaling pathway and the inhibitory action of novel thiophene derivatives.

LOX5_Pathway AA Arachidonic Acid LOX5 5-LOX (5-Lipoxygenase) AA->LOX5 HPETE 5-HPETE LOX5->HPETE LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 Leukotrienes Leukotrienes (LTB4, etc.) LTA4->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Thiophenes Novel Thiophene Derivatives Thiophenes->LOX5

Figure 2: Simplified 5-LOX signaling pathway and the inhibitory action of novel thiophene derivatives.

Experimental Workflow

The in vivo validation of these novel compounds typically follows a standardized workflow to assess their analgesic and anti-inflammatory properties.

Experimental_Workflow A Animal Acclimatization B Grouping of Animals (Control, Standard, Test) A->B C Administration of Test Compound/Vehicle/Standard B->C D Induction of Pain/ Inflammation C->D E Behavioral Assessment & Data Collection D->E F Data Analysis & Statistical Evaluation E->F

Figure 3: General experimental workflow for in vivo analgesic and anti-inflammatory studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are outlines of the key protocols used in the cited studies.

Carrageenan-Induced Paw Edema

This model is widely used to assess the anti-inflammatory activity of novel compounds.

  • Animals: Typically, Wistar or Sprague-Dawley rats (150-200g) are used.

  • Procedure:

    • Animals are divided into control, standard (e.g., Indomethacin), and test groups.

    • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound, standard drug, or vehicle is administered, usually intraperitoneally (i.p.) or orally (p.o.).

    • After a set time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[6]

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[3]

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test

This test is a chemical pain model used to screen for analgesic activity.

  • Animals: Swiss albino mice (20-25g) are commonly used.

  • Procedure:

    • Animals are divided into control, standard (e.g., Aspirin), and test groups.

    • The test compound, standard drug, or vehicle is administered.

    • After a specific period (e.g., 30-60 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.[7]

    • Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a set duration (e.g., 10-20 minutes).[7]

  • Data Analysis: The percentage of analgesic activity is calculated as: % Analgesia = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Hot Plate Test

This is a thermal nociception model used to evaluate centrally acting analgesics.

  • Animals: Mice are frequently used for this assay.

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • The reaction time of each animal is measured by placing it on the hot plate and observing for behaviors such as paw licking or jumping. This is the basal reaction time.

    • Animals are then treated with the test compound, a standard drug (e.g., Morphine), or a vehicle.

    • The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

    • A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

  • Data Analysis: An increase in the reaction time compared to the basal reading indicates an analgesic effect.

Formalin Test

This model is unique as it allows for the assessment of both neurogenic (early phase) and inflammatory (late phase) pain.

  • Animals: Mice or rats can be used.

  • Procedure:

    • Animals are pre-treated with the test compound, standard drug, or vehicle.

    • After a set time, a dilute solution of formalin (e.g., 20 µL of 1-5% formalin) is injected into the plantar surface of a hind paw.

    • The amount of time the animal spends licking or biting the injected paw is recorded.

    • Observations are made during two distinct phases:

      • Phase 1 (Early Phase): 0-5 minutes post-formalin injection (neurogenic pain).

      • Phase 2 (Late Phase): 15-30 minutes post-formalin injection (inflammatory pain).[5]

  • Data Analysis: The total time spent licking or biting in each phase is compared between the treated and control groups to determine the analgesic effect.

References

Comparing the efficacy of 2-aminothiophene derivatives with standard NSAIDs like celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of emerging 2-aminothiophene derivatives against the standard non-steroidal anti-inflammatory drug (NSAID), celecoxib. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to offer an objective assessment for drug development and research professionals.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the available quantitative data comparing the anti-inflammatory and analgesic efficacy of various 2-aminothiophene derivatives with the standard NSAID, celecoxib.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib39.8 (nmol/L)4.8 (nmol/L)8.3[1]
2-aminothiophene derivative (PC-406)>1000 (nmol/L)8.9 (nmol/L)>112.2[1]
2-aminothiophene derivative (PC-407)27.5 (nmol/L)1.9 (nmol/L)14.4[1]
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b)45.625.458.37[2]
Celecoxib (comparative)--15.44[2]

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Paw Edema Inhibition (%)Time Point (h)Reference
2-amino-3-ethoxycarbonyl thiophene derivativesNot specifiedWeak anti-edema activityNot specified[3]
CelecoxibNot specifiedStandard referenceNot specified[2]
Thiophene derivative (5b)Not specifiedMost active among tested thiophene derivativesNot specified[2]

Table 3: In Vivo Analgesic Activity

Test ModelCompoundDose (mg/kg)ED50 (mg/kg)Reference
Acetic Acid-Induced Writhing Test (Mice)Celecoxib-94.2[1]
2-aminothiophene derivative (PC-406)-67.9[1]
2-aminothiophene derivative (PC-407)-63.3[1]
Hot Plate Test (Mice)Celecoxib-60.7[1]
2-aminothiophene derivative (PC-406)-56.7[1]
2-aminothiophene derivative (PC-407)-86.2[1]
Hot Tail-Flick Test (Mice)Celecoxib-104.7[1]
2-aminothiophene derivative (PC-406)-89.1[1]
2-aminothiophene derivative (PC-407)-30.0[1]
Formalin Test (Mice)Celecoxib-67.1[1]
2-aminothiophene derivative (PC-406)-55.8[1]
2-aminothiophene derivative (PC-407)-68.8[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Ovine COX-1 and recombinant ovine or human COX-2 are commonly used.

  • Assay Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at a specific wavelength (e.g., 590 nm).

  • Procedure:

    • The reaction mixture typically contains a buffer (e.g., Tris-HCl), heme, and the respective COX enzyme.

    • Test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

    • The reaction is initiated by the addition of arachidonic acid.

    • The rate of color development is measured using a plate reader.

    • The percentage of inhibition is calculated relative to a control without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.[5][6][7]

  • Drug Administration: Test compounds, a positive control (e.g., celecoxib or indomethacin), and a vehicle control are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[5]

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[5][6]

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.

Hot Plate Test for Analgesia in Mice

Objective: To assess the central analgesic activity of test compounds.

Methodology:

  • Animals: Male BALB/c mice are commonly used.[4]

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.[8]

  • Procedure:

    • Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded.[9]

    • A cut-off time (e.g., 30 or 60 seconds) is set to prevent tissue damage.

    • Baseline latency is determined before drug administration.

    • Test compounds, a positive control (e.g., morphine or celecoxib), and a vehicle control are administered, and the latency is measured at different time points (e.g., 30, 60, 90, and 120 minutes) after administration.[10][11]

  • Data Analysis: The increase in latency time is calculated, and the ED50 (the dose that produces a 50% maximal effect) can be determined.[4]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known and proposed signaling pathways for celecoxib and 2-aminothiophene derivatives in the context of inflammation.

celecoxib_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins catalysis Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 inhibition COX_Independent COX-2 Independent Pathways Celecoxib->COX_Independent Apoptosis Apoptosis COX_Independent->Apoptosis induction Angiogenesis Angiogenesis COX_Independent->Angiogenesis inhibition

Caption: Signaling pathway of Celecoxib.

aminothiophene_pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, ILs) NFkB_Pathway->Proinflammatory_Cytokines transcription Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Aminothiophene 2-Aminothiophene Derivatives Aminothiophene->NFkB_Pathway inhibition COX2 COX-2 Aminothiophene->COX2 inhibition NRF2_Pathway NRF2 Pathway Aminothiophene->NRF2_Pathway activation NRF2_Pathway->NFkB_Pathway inhibition Antioxidant_Response Antioxidant Response NRF2_Pathway->Antioxidant_Response

References

A Comparative Guide to the Cytotoxicity of Thiophene-Based Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various thiophene-based compounds on different cancer cell lines, supported by experimental data and detailed methodologies. The information presented here aims to assist researchers in identifying promising candidates for further investigation in the field of oncology drug discovery.

Data Presentation: Comparative Cytotoxicity of Thiophene Derivatives

The cytotoxic potential of thiophene-based compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected thiophene derivatives against a panel of human cancer cell lines, offering a quantitative comparison of their potency.

CompoundCancer Cell LineIC50 (µM)Reference
Thienopyrimidine and Thieno[3,2-b]pyrrole Derivatives
Compound 3b (a thienopyrimidine derivative)HepG2 (Liver)3.105 ± 0.14[3]
PC-3 (Prostate)2.15 ± 0.12[3]
Compound 4c (a thieno[3,2-b]pyrrole derivative)HepG2 (Liver)3.023 ± 0.13[3]
PC-3 (Prostate)3.12 ± 0.15[3]
Tetrahydrobenzo[b]thiophene Derivatives
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)A549 (Lung)9.00[3]
Compound 1HepG2 (Liver)16.0 ± 1.2[4]
MCF7 (Breast)12.0 ± 0.9[4]
HCT116 (Colon)14.0 ± 1.1[4]
Compound 5HepG2 (Liver)8.0 ± 0.6[4]
MCF7 (Breast)6.0 ± 0.5[4]
HCT116 (Colon)7.0 ± 0.5[4]
Compound 12HepG2 (Liver)10.0 ± 0.8[4]
MCF7 (Breast)8.0 ± 0.6[4]
HCT116 (Colon)9.0 ± 0.7[4]
Other Thiophene Derivatives
Compound 1312SGC-7901 (Gastric)0.340[5]
HT-29 (Colon)0.360[5]
EC-9706 (Esophageal)3.170[5]
Compound 11bMCF7 (Breast)6.55[6]
HCT116 (Colon)8.20[6]
Compound 15MCF7 (Breast)9.35[6]
HCT116 (Colon)8.76[6]

Experimental Protocols: Cytotoxicity Assessment

The determination of the cytotoxic effects of thiophene derivatives is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

MTT Assay Protocol

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • The plate is incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

2. Compound Treatment:

  • The thiophene-based compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations.

  • The medium from the cell plates is removed, and 100 µL of the medium containing the different concentrations of the test compounds is added to the respective wells.

  • Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.

  • The plate is then incubated for a specific period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[3]

  • The plate is incubated for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[7]

4. Solubilization of Formazan:

  • The medium containing MTT is carefully removed from each well.

  • 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, is added to each well to dissolve the formazan crystals.[3][8]

5. Absorbance Measurement:

  • The plate is gently shaken for approximately 15 minutes to ensure complete dissolution of the formazan.[8]

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm may be used to reduce background noise.[8]

6. Data Analysis:

  • The cell viability is calculated as a percentage of the control (untreated cells).

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The anticancer activity of thiophene derivatives is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Additionally, a standardized experimental workflow is crucial for the systematic evaluation of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Thiophene Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture treatment Treatment with Thiophene Compounds cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis ic50->cell_cycle

Caption: Experimental workflow for evaluating the anticancer potential of thiophene derivatives.

Several thiophene-based compounds have been shown to exert their anticancer effects by inhibiting crucial signaling pathways such as the VEGFR-2/AKT and Wnt/β-catenin pathways, or by interfering with tubulin polymerization.

vegfr2_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Thiophene Thiophene Derivative Thiophene->VEGFR2 Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes wnt_beta_catenin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits Thiophene Thiophene Derivative Thiophene->DestructionComplex Modulates BetaCatenin β-catenin DestructionComplex->BetaCatenin Degrades TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates & Activates GeneTranscription Target Gene Transcription (Proliferation) TCF_LEF->GeneTranscription Promotes tubulin_polymerization TubulinDimers α/β-Tubulin Dimers Microtubules Microtubules TubulinDimers->Microtubules Polymerization MitoticArrest Mitotic Arrest & Apoptosis TubulinDimers->MitoticArrest Inhibition of Polymerization leads to Microtubules->MitoticArrest Depolymerization leads to Thiophene Thiophene Derivative Thiophene->TubulinDimers Binds to Colchicine Site

References

Unveiling the Potential of 2-Aminothiophene Derivatives as Dual Inhibitors of COX-2 and LOX Enzymes: A Comparative Docking Study Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-aminothiophene derivatives as potential inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. Through a meticulous compilation of data from various docking studies, this document offers insights into their binding affinities and inhibitory potential, supported by detailed experimental protocols and visual representations of key biological pathways and computational workflows.

The quest for safer and more effective anti-inflammatory agents has led to the exploration of compounds capable of dually inhibiting both COX-2 and LOX enzymes. This dual inhibition is a promising strategy to overcome the gastrointestinal and cardiovascular side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target the COX pathway.[1][2] 2-Aminothiophene derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory properties.[3][4][5] This guide synthesizes findings from molecular docking studies to evaluate and compare the potential of various 2-aminothiophene derivatives as dual inhibitors of these key inflammatory enzymes.

Comparative Docking Performance of 2-Aminothiophene Derivatives

The following tables summarize the quantitative data from various docking studies, presenting the binding energies, inhibition constants (Ki), and IC50 values of different 2-aminothiophene derivatives against COX-2 and LOX enzymes. This data provides a clear comparison of their potential efficacy.

Table 1: Docking Performance of 2-Aminothiophene Derivatives against COX-2

Compound ID/SeriesPDB ID of COX-2Docking SoftwareBinding Energy (kcal/mol)Key Interacting ResiduesReference CompoundReference Binding Energy (kcal/mol)IC50 (µM)Selectivity Index (COX-1/COX-2)
2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives (e.g., VIIa)3LN1MOENot explicitly stated, but showed high affinityNot explicitly statedCelecoxibNot explicitly stated0.29 (for VIIa)67.24 (for VIIa)[1][2]
Thiophene scaffolds (6a-6l)Not specifiedQuantum 3.3.0Not explicitly statedArg 513, Val 523, Phe 51, Asn 382, His 386, Gln 454, Trp 387, His 90NSAIDsNot explicitly statedNot availableNot available[6][7]
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b)Not specifiedNot specifiedNot explicitly statedBinds similarly to celecoxibCelecoxibNot explicitly stated5.458.37[8]
Thiophene and annulated thiophene pyrazole hybrids3LN1Not specifiedComparable to celecoxibNot explicitly statedCelecoxibNot explicitly statedVariesVaries[9]

Table 2: Docking Performance of 2-Aminothiophene Derivatives against LOX

Compound ID/SeriesPDB ID of LOXDocking SoftwareBinding Energy (kcal/mol)Key Interacting ResiduesReference CompoundReference Binding Energy (kcal/mol)IC50 (µM)
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b)Not specifiedNot specifiedNot explicitly statedBinds similarly to NDGANDGANot explicitly stated4.33[8]
Aurone derivatives (for comparison)3O8Y (human 5-LOX)Maestro Schrödinger-4.324 (for WE-4)Not explicitly statedZileutonNot explicitly stated0.30 (for WE-4)[10]

Experimental Protocols: A Closer Look at the Methodology

The reliability of docking studies hinges on the meticulous execution of their experimental protocols. Below are detailed methodologies commonly employed in the docking analysis of 2-aminothiophene derivatives with COX-2 and LOX enzymes.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The three-dimensional crystal structures of COX-2 and LOX enzymes are typically retrieved from the Protein Data Bank (PDB). Commonly used PDB IDs for COX-2 include 5KIR, 3LN1, and 4O1Z.[9][11][12][13] For 5-LOX, PDB IDs such as 3O8Y and 3V99 are often utilized.[10][14]

  • Protein Preparation: Before docking, the protein structures are prepared by removing water molecules and any co-crystallized ligands or heteroatoms.[11][13] Hydrogen atoms are added, and the protein is energy minimized using a suitable force field to correct any structural inconsistencies.

  • Ligand Preparation: The 2D structures of the 2-aminothiophene derivatives are drawn using chemical drawing software and then converted to 3D structures. The ligands are subsequently energy minimized to obtain their most stable conformation.[15]

Molecular Docking Procedure
  • Active Site Identification: The binding site of the enzyme is defined. This can be done by identifying the amino acid residues in the cavity where the native ligand binds or by using computational tools like the CASTp server to predict potential binding pockets.[11][13]

  • Grid Generation: A grid box is generated around the defined active site to specify the search space for the ligand during the docking process.[15]

  • Docking Simulation: Molecular docking is performed using various software packages such as AutoDock Vina, Maestro Schrödinger, or MOE (Molecular Operating Environment).[15][16] These programs employ algorithms like the Lamarckian genetic algorithm to explore different conformations and orientations of the ligand within the enzyme's active site.[17]

  • Scoring and Analysis: The docking results are evaluated based on a scoring function that estimates the binding affinity, typically expressed in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the binding mode.

Visualizing the Pathways and Processes

To better understand the context and methodology of these docking studies, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and a typical experimental workflow.

COX_LOX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) Thromboxanes (TXs) Thromboxanes (TXs) COX-1 (Constitutive)->Thromboxanes (TXs) COX-2 (Inducible)->Prostaglandins (PGs) Leukotrienes (LTs) Leukotrienes (LTs) 5-LOX->Leukotrienes (LTs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Physiological Functions Physiological Functions Thromboxanes (TXs)->Physiological Functions Inflammation, Allergic Reactions Inflammation, Allergic Reactions Leukotrienes (LTs)->Inflammation, Allergic Reactions 2-Aminothiophene Derivatives 2-Aminothiophene Derivatives 2-Aminothiophene Derivatives->COX-2 (Inducible) 2-Aminothiophene Derivatives->5-LOX

Caption: The COX and LOX inflammatory pathways originating from arachidonic acid.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Protein Selection (PDB) Protein Selection (PDB) Protein Preparation Protein Preparation Protein Selection (PDB)->Protein Preparation Ligand Design (2-Aminothiophenes) Ligand Design (2-Aminothiophenes) Ligand Preparation Ligand Preparation Ligand Design (2-Aminothiophenes)->Ligand Preparation Active Site Prediction Active Site Prediction Protein Preparation->Active Site Prediction Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Generation Grid Generation Active Site Prediction->Grid Generation Grid Generation->Molecular Docking Scoring & Ranking Scoring & Ranking Molecular Docking->Scoring & Ranking Binding Mode Analysis Binding Mode Analysis Scoring & Ranking->Binding Mode Analysis Identification of Key Interactions Identification of Key Interactions Binding Mode Analysis->Identification of Key Interactions

Caption: A generalized workflow for molecular docking studies.

References

Comparative Analysis of Antibacterial Activity: 3-Amino vs. 3-Hydroxy Thiophene-2-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antibacterial potential of substituted thiophene-2-carboxamides, supported by experimental data.

The search for novel antibacterial agents is a critical endeavor in the face of rising antimicrobial resistance. Thiophene-based compounds have emerged as a promising class of heterocycles with a broad spectrum of biological activities.[1] This guide provides a comparative analysis of the antibacterial efficacy of two specific subclasses: 3-amino-thiophene-2-carboxamides and 3-hydroxy-thiophene-2-carboxamides. Recent studies indicate that substitutions at the 3-position of the thiophene ring significantly influence their antibacterial potential.

A key study directly comparing these two series of compounds demonstrated that 3-amino-thiophene-2-carboxamide derivatives generally exhibit higher antibacterial activity than their 3-hydroxy counterparts.[2] This difference in efficacy underscores the importance of the amino group in mediating the antibacterial effects of these molecules.

Quantitative Data Summary

The antibacterial activity of synthesized 3-amino-thiophene-2-carboxamides (compounds 7a-c) and 3-hydroxy-thiophene-2-carboxamides (compounds 3a-c) was evaluated against a panel of Gram-positive and Gram-negative bacteria. The results, presented as percentage of inhibition, are summarized in the table below. Ampicillin was used as a standard reference drug.

CompoundSubstituent (R)Bacterial StrainInhibition (%)
3-Hydroxy Series
3a-ClS. aureus54.2
B. subtilis65.2
E. coli20.0
P. aeruginosa42.9
3b-OCH₃S. aureus70.8
B. subtilis78.3
E. coli32.0
P. aeruginosa78.3
3c-CH₃S. aureus62.5
B. subtilis73.9
E. coli28.0
P. aeruginosa57.1
3-Amino Series
7a-ClS. aureus62.5
B. subtilis73.9
E. coli40.0
P. aeruginosa61.9
7b-OCH₃S. aureus83.3
B. subtilis82.6
E. coli64.0
P. aeruginosa86.9
7c-CH₃S. aureus70.8
B. subtilis78.3
E. coli52.0
P. aeruginosa71.4

Data sourced from Metwally, M. A., et al. (2023).[2]

Overall, the 3-amino-thiophene-2-carboxamide compounds (7a-c) demonstrated higher antibacterial activity, with inhibition ranging from 40.0% to 86.9%, compared to the 3-hydroxy-thiophene-2-carboxamide compounds (3a-c), which showed inhibition from 20.0% to 78.3%.[2] Notably, the derivatives with a methoxy group substituent (3b and 7b) displayed the most potent activity within their respective series against both Gram-positive and Gram-negative bacteria.[2]

Experimental Protocols

The antibacterial activity of the thiophene-2-carboxamide derivatives was determined using the agar well diffusion method.

Bacterial Strains: The following bacterial strains were used in the evaluation:

  • Gram-positive: Staphylococcus aureus and Bacillus subtilis

  • Gram-negative: Escherichia coli and Pseudomonas aeruginosa

Methodology:

  • Culture Preparation: Bacterial strains were cultured in nutrient broth at 37°C for 24 hours.

  • Agar Plate Inoculation: A sterile cotton swab was dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation: A sterile cork borer was used to create wells of a specific diameter in the agar.

  • Compound Application: A defined concentration of each test compound, dissolved in a suitable solvent (e.g., DMSO), was added to the wells. A well containing only the solvent served as a negative control, and a well with a standard antibiotic (Ampicillin) was used as a positive control.

  • Incubation: The agar plates were incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) was measured in millimeters. The percentage of inhibition was calculated relative to the standard antibiotic.

Visualizations

Experimental Workflow for Antibacterial Activity Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis bacterial_culture Bacterial Culture (24h at 37°C) plate_inoculation Inoculate Mueller-Hinton Agar Plates bacterial_culture->plate_inoculation compound_prep Compound Preparation (Dissolved in DMSO) compound_addition Add Test Compounds, Control, and Standard compound_prep->compound_addition well_creation Create Wells in Agar plate_inoculation->well_creation well_creation->compound_addition incubation Incubate Plates (24h at 37°C) compound_addition->incubation measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones calculate_inhibition Calculate Percentage Inhibition measure_zones->calculate_inhibition

Caption: Workflow of the agar well diffusion method for antibacterial screening.

Hypothetical Signaling Pathway for Antibacterial Action

While the precise mechanism of action for these compounds is still under investigation, a plausible hypothesis involves the inhibition of essential bacterial enzymes. Molecular docking studies on similar thiophene derivatives suggest potential interactions with key proteins involved in bacterial cell wall synthesis or DNA replication.

signaling_pathway cluster_target Bacterial Cell compound Thiophene-2-carboxamide Derivative target_enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, Transpeptidase) compound->target_enzyme Binding and Inhibition pathway_inhibition Inhibition of Metabolic Pathway target_enzyme->pathway_inhibition cell_death Bacterial Cell Death pathway_inhibition->cell_death

Caption: Postulated mechanism of antibacterial action via enzyme inhibition.

References

Comparative study of 2-aminodibenzothiophene vs aminobenzothiophene as antimycobacterial agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers in Drug Development

The persistent global health threat of tuberculosis, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis, necessitates the exploration of novel chemical scaffolds for new antimycobacterial agents. Among the heterocyclic compounds that have garnered interest, thiophene-containing molecules, particularly aminodibenzothiophene and aminobenzothiophene derivatives, have shown promise. This guide provides a comparative overview of these two classes of compounds as potential antimycobacterial agents, based on available experimental data.

Due to a notable lack of publicly available quantitative data on the antimycobacterial activity of the parent 2-aminodibenzothiophene, this guide will focus on a comparison of the broader classes of aminated dibenzothiophene and aminobenzothiophene derivatives. While primary amines of dibenzothiophene have been reported to exhibit significant activity against Mycobacterium tuberculosis, specific minimum inhibitory concentration (MIC) values for the unsubstituted 2-aminodibenzothiophene are not readily found in current literature.[1] In contrast, several aminobenzothiophene derivatives have been synthesized and evaluated, providing a basis for quantitative comparison.

Data Presentation: Antimycobacterial Activity

The following table summarizes the available quantitative data for aminobenzothiophene derivatives against various mycobacterial strains. This data highlights the potential of the aminobenzothiophene scaffold in the development of new antitubercular drugs.

CompoundMycobacterial StrainMIC (µg/mL)Reference
5-AminobenzothiopheneM. smegmatis0.78[1]
6-AminobenzothiopheneM. smegmatis0.78[1]
Benzo[b]thiophene-2-carboxylic acid derivative (7b)MDR M. tuberculosis H37Ra (active)2.83[2]
Benzo[b]thiophene-2-carboxylic acid derivative (7b)MDR M. tuberculosis H37Ra (dormant)2.73[2]
Benzo[b]thiophene derivative (8c)M. bovis BCG (dormant)0.60[2][3]
Benzo[b]thiophene derivative (8g)M. bovis BCG (dormant)0.61[2][3]

Experimental Protocols

A commonly employed method for determining the in vitro antimycobacterial activity of novel compounds is the Microplate Alamar Blue Assay (MABA). This colorimetric assay is a rapid, low-cost, and high-throughput alternative to traditional methods.[4]

Microplate Alamar Blue Assay (MABA) Protocol
  • Preparation of Microplates: Sterile 96-well microplates are used. To prevent evaporation, 200 µL of sterile deionized water is added to the perimeter wells. 100 µL of Middlebrook 7H9 broth, supplemented with oleic acid-albumin-dextrose-catalase (OADC), is dispensed into the test wells.[4]

  • Compound Dilution: Test compounds are typically dissolved in dimethyl sulfoxide (DMSO) and serially diluted in the microplate to achieve a range of final concentrations.

  • Inoculum Preparation: Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured to mid-log phase. The culture is then diluted in 7H9 broth to a standardized cell density (e.g., McFarland standard 1.0), which is further diluted to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[4]

  • Incubation: 100 µL of the prepared mycobacterial inoculum is added to each well containing the test compound. The plates are sealed and incubated at 37°C for 5-7 days.[4]

  • Addition of Alamar Blue: After the initial incubation, 30 µL of Alamar Blue reagent is added to each well. The plates are re-incubated for 24 hours.[5]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue (resazurin, indicating no metabolic activity) to pink (resorufin, indicating metabolic activity and bacterial growth).[4][5]

Visualizations

Experimental Workflow for MIC Determination

G prep_plate Prepare 96-well plate with supplemented 7H9 broth add_compounds Serially dilute test compounds in the plate prep_plate->add_compounds inoculate Inoculate wells with M. tuberculosis add_compounds->inoculate prep_inoculum Prepare standardized M. tuberculosis inoculum prep_inoculum->inoculate incubate1 Incubate plate at 37°C for 5-7 days inoculate->incubate1 add_alamar Add Alamar Blue reagent to all wells incubate1->add_alamar incubate2 Re-incubate plate for 24 hours add_alamar->incubate2 read_results Read results and determine MIC incubate2->read_results G cluster_bacterium Mycobacterium Cell prodrug Thiophene Derivative (Prodrug) enzyme Mycobacterial Enzyme (e.g., Ddn, Pks13, DprE1) prodrug->enzyme Activation active_drug Activated Drug (e.g., Reactive Nitrogen Species) target Cellular Target (e.g., Mycolic Acid Synthesis, DNA, Respiration) active_drug->target Interaction enzyme->active_drug inhibition Inhibition of Cellular Processes target->inhibition death Bacterial Cell Death inhibition->death

References

In Vivo Showdown: 4-Methylthiophen-2-amine Derivatives as a New Class of Oral GLP-1R Modulators in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of 4-Methylthiophen-2-amine based compounds as potential oral modulators of the Glucagon-like peptide-1 receptor (GLP-1R). This guide provides a detailed analysis of their in vivo efficacy in murine models, benchmarked against leading GLP-1R agonists, and is supported by extensive experimental data and protocols.

A key focus of recent research has been the development of orally bioavailable small molecule GLP-1R modulators to overcome the patient compliance issues associated with injectable peptide-based therapies. Among the promising candidates are derivatives of this compound, which have demonstrated significant potential as positive allosteric modulators (PAMs) of the GLP-1R.

One notable compound from this class, a 2-aminothiophene-3-arylketone analogue (Compound 7), has shown promising in vivo activity. In studies involving CD1 mice, a single 10 mg/kg oral dose of this compound resulted in a 50% reduction in blood plasma glucose levels.[1][2] Further investigations involving co-treatment with sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, have helped to confirm its mechanism of action as a GLP-1R PAM.[1][2]

This guide provides a comparative overview of the in vivo performance of these novel compounds against established GLP-1R agonists, offering valuable insights for the advancement of next-generation oral therapies for type 2 diabetes and obesity.

Comparative In Vivo Efficacy

To provide a clear comparison, the following tables summarize the in vivo effects of a representative this compound based compound against the well-established GLP-1R agonist, Liraglutide. Data for a direct, head-to-head study is currently limited in publicly available literature; therefore, the data presented is a composite from various studies to provide a comparative perspective.

Table 1: Effect on Glucose Homeostasis (Oral Glucose Tolerance Test - OGTT)

CompoundDoseAnimal ModelAdministration RouteBlood Glucose Reduction (AUC)Insulin SecretionReference
Compound 7 (this compound derivative) 10 mg/kgCD1 MiceOral50% reduction in plasma glucose at 60 minPotentiates GLP-1-induced insulin secretion[1][2]
Liraglutide 200 µg/kgC57BL/6 MiceSubcutaneousSignificant reduction in glucose excursionSignificantly increased[3]

Table 2: Effect on Body Weight and Food Intake

CompoundDoseAnimal ModelAdministration RouteBody Weight ChangeFood IntakeReference
Compound 7 (this compound derivative) 10 mg/kgCD1 MiceOralNot reportedNot reported[1][2]
Liraglutide 400 µg/kg/dayC57BL/6 MiceSubcutaneousSignificant weight lossSignificantly reduced[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Oral Glucose Tolerance Test (OGTT)
  • Animal Model: Male CD1 or C57BL/6 mice (8-10 weeks old) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Fasting: Mice are fasted for 6 hours (with free access to water) prior to the test.

  • Compound Administration: The test compound (e.g., this compound derivative) or vehicle is administered orally via gavage.

  • Baseline Blood Glucose: A baseline blood sample (t=0) is collected from the tail vein to measure blood glucose levels.

  • Glucose Challenge: 30 minutes after compound administration, a 2 g/kg body weight solution of D-glucose is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

In Vivo Glucose-Stimulated Insulin Secretion (GSIS)
  • Animal Model and Preparation: Similar to the OGTT protocol, mice are fasted for 6 hours.

  • Compound Administration: The test compound or vehicle is administered orally.

  • Baseline Blood and Insulin: A baseline blood sample is collected at t=0 for both glucose and insulin measurement.

  • Glucose Challenge: 30 minutes after compound administration, an intraperitoneal (IP) injection of D-glucose (2 g/kg body weight) is administered.

  • Blood Sampling for Insulin: Blood samples are collected at 2, 5, 15, and 30 minutes post-glucose challenge into EDTA-coated tubes.

  • Plasma Separation: Samples are centrifuged to separate plasma.

  • Insulin Measurement: Plasma insulin levels are quantified using a commercially available ELISA kit.

Body Weight and Food Intake Measurement
  • Animal Model and Housing: Mice are individually housed to allow for accurate food intake measurement.

  • Acclimatization: Animals are acclimatized to the new housing conditions for several days before the start of the experiment.

  • Compound Administration: The test compound or vehicle is administered daily (or as per the study design) at a specific time.

  • Body Weight Measurement: Body weight is recorded daily before compound administration.

  • Food Intake Measurement: A pre-weighed amount of food is provided, and the remaining food is weighed daily to calculate the 24-hour food consumption. Spillage is accounted for by placing a collection tray under the food hopper.

  • Duration: The study is typically conducted over a period of 7 to 28 days to assess chronic effects.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated.

GLP1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP-1 GLP-1 GLP-1R GLP-1 Receptor GLP-1->GLP-1R Compound This compound Compound Compound->GLP-1R PAM G-Protein Gαs GLP-1R->G-Protein AC Adenylate Cyclase G-Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Granules Insulin Granule Exocytosis PKA->Insulin_Granules Epac2->Insulin_Granules

Caption: GLP-1R signaling pathway activated by GLP-1 and allosterically modulated by this compound compounds.

Experimental_Workflow Start Start Animal_Model Select Animal Model (e.g., CD1 Mice) Start->Animal_Model Acclimatization Acclimatization Period Animal_Model->Acclimatization Fasting Fasting (e.g., 6 hours) Acclimatization->Fasting Compound_Admin Oral Administration of Test Compound or Vehicle Fasting->Compound_Admin Glucose_Challenge Oral Glucose Challenge (for OGTT/GSIS) Compound_Admin->Glucose_Challenge Data_Collection Collect Blood Samples and Measure Body Weight/Food Intake Glucose_Challenge->Data_Collection Analysis Data Analysis (AUC, Insulin Levels, etc.) Data_Collection->Analysis End End Analysis->End

Caption: General workflow for in vivo evaluation of GLP-1R modulators in mice.

References

A Researcher's Guide to Characterizing Post-Translational Modifications of Biopharmaceuticals: A Comparative Methodological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of post-translational modifications (PTMs) is a critical aspect of ensuring the safety, efficacy, and consistency of biopharmaceuticals. PTMs, the chemical modifications of a protein after its translation, can significantly impact a biopharmaceutical's structure, function, and immunogenicity. This guide provides a comparative overview of the leading analytical techniques used to characterize these modifications, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

Introduction to Post-Translational Modifications in Biopharmaceuticals

Biopharmaceuticals, particularly monoclonal antibodies (mAbs), undergo a variety of PTMs during production and storage. These modifications can be enzymatic or non-enzymatic and include glycosylation, oxidation, deamidation, and C-terminal lysine clipping, among others.[1][2] The presence and heterogeneity of these PTMs are considered critical quality attributes (CQAs) that require rigorous monitoring and control.[3] Regulatory agencies worldwide mandate comprehensive characterization of PTMs to ensure product quality and comparability between different manufacturing batches and between innovator products and their biosimilars.[3][4][5]

This guide will focus on three principal analytical techniques for PTM characterization:

  • Mass Spectrometry (MS)

  • Chromatography

  • Capillary Electrophoresis (CE)

Each technique offers unique advantages and is often used in a complementary fashion to provide a comprehensive profile of a biopharmaceutical's PTM landscape.

Mass Spectrometry: The Gold Standard for PTM Identification and Localization

Mass spectrometry has become an indispensable tool for the detailed characterization of biopharmaceuticals due to its high sensitivity, specificity, and ability to provide information on the precise location of PTMs.[6][7] MS-based approaches can be broadly categorized into top-down, middle-up, and bottom-up strategies, with the latter, also known as peptide mapping, being the most widely used for PTM analysis.[1][6][8]

Peptide Mapping Workflow

Peptide mapping involves the enzymatic digestion of the protein into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by mass spectrometry.[4][8] This "bottom-up" approach allows for the identification and quantification of PTMs at the amino acid level.[8]

cluster_sample_prep Sample Preparation cluster_analysis Analysis s0 Biopharmaceutical s1 Denaturation, Reduction & Alkylation s0->s1 s2 Enzymatic Digestion (e.g., Trypsin) s1->s2 a0 LC Separation (e.g., Reversed-Phase) s2->a0 a1 Mass Spectrometry (MS and MS/MS) a0->a1 a2 Data Analysis a1->a2 a3 Results a2->a3 PTM Identification & Quantification

A generalized workflow for peptide mapping analysis of biopharmaceuticals.
Experimental Protocol: Peptide Mapping by LC-MS/MS

This protocol provides a general outline for the tryptic digestion and LC-MS/MS analysis of a monoclonal antibody.

1. Sample Preparation:

  • Denaturation, Reduction, and Alkylation:
  • To 100 µg of the monoclonal antibody, add a denaturing agent (e.g., 8 M guanidine HCl) to unfold the protein.
  • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.[8]
  • Alkylate the free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.[8]
  • Buffer Exchange: Remove denaturants and alkylating agents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column or dialysis.
  • Enzymatic Digestion:
  • Add sequencing-grade trypsin at a 1:20 enzyme-to-protein ratio (w/w).[9]
  • Incubate at 37°C for 4-16 hours.[2]
  • Stop the digestion by adding formic acid to a final concentration of 0.1%.[4]

2. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Inject the digested peptide mixture onto a reversed-phase C18 column.[9]
  • Separate the peptides using a gradient of increasing acetonitrile concentration in water, both containing 0.1% formic acid.
  • Mass Spectrometry:
  • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[10]
  • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).[11]

3. Data Analysis:

  • Process the raw MS data using a suitable software package.
  • Identify peptides by searching the MS/MS spectra against the known amino acid sequence of the biopharmaceutical.
  • Identify and quantify PTMs by searching for expected mass shifts in the peptide masses.

Chromatography: High-Throughput PTM Profiling

Chromatographic techniques are widely used for the analysis of PTMs, particularly for profiling the glycan heterogeneity of biopharmaceuticals.[9][12] Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful method for separating released glycans.[13]

HILIC Workflow for N-Glycan Analysis

This workflow involves the enzymatic release of N-glycans from the protein, fluorescent labeling of the released glycans, and subsequent separation by HILIC.

cluster_sample_prep Sample Preparation cluster_analysis Analysis s0 Biopharmaceutical s1 N-Glycan Release (PNGase F) s0->s1 s2 Fluorescent Labeling (e.g., 2-AB) s1->s2 a0 HILIC Separation s2->a0 a1 Fluorescence Detection a0->a1 a2 Data Analysis a1->a2 a3 Results a2->a3 Glycan Profiling & Quantification

A typical workflow for HILIC-based N-glycan analysis.
Experimental Protocol: HILIC Analysis of Released N-Glycans

This protocol describes the release and labeling of N-glycans from a monoclonal antibody for HILIC analysis.

1. N-Glycan Release and Labeling:

  • Denature approximately 100 µg of the biopharmaceutical.
  • Release the N-linked glycans by incubating with PNGase F at 37°C for 2-4 hours.[14]
  • Label the released glycans with a fluorescent tag, such as 2-aminobenzamide (2-AB), by reductive amination.[12][14]
  • Remove excess labeling reagent using a solid-phase extraction (SPE) HILIC cartridge.[14]

2. HILIC Separation:

  • Inject the labeled glycan sample onto a HILIC column (e.g., amide-based stationary phase).[15]
  • Separate the glycans using a gradient of decreasing acetonitrile concentration in an aqueous buffer (e.g., ammonium formate).[15]

3. Detection and Data Analysis:

  • Detect the eluting glycans using a fluorescence detector.
  • Identify and quantify the individual glycan species by comparing their retention times to a labeled glycan standard library and integrating the peak areas.

Capillary Electrophoresis: High-Resolution Separations

Capillary electrophoresis (CE) offers high-resolution separations of biomolecules based on their charge-to-size ratio.[16] Different CE modes, such as capillary gel electrophoresis (CGE) and capillary isoelectric focusing (cIEF), are valuable for assessing PTMs that alter the size or charge of the biopharmaceutical.[1][17]

CGE Workflow for Size Variant Analysis

CGE separates proteins and their fragments based on their molecular size in a gel-filled capillary, making it suitable for analyzing fragmentation and other size-related PTMs.

cluster_sample_prep Sample Preparation cluster_analysis Analysis s0 Biopharmaceutical s1 Denaturation and optional Reduction s0->s1 a0 Capillary Gel Electrophoresis (CGE) s1->a0 a1 UV or Fluorescence Detection a0->a1 a2 Data Analysis a1->a2 a3 Results a2->a3 Size Variant Profiling

Workflow for Capillary Gel Electrophoresis analysis of size variants.
Experimental Protocol: Capillary Gel Electrophoresis (CGE)

This protocol outlines the general steps for CGE analysis of a monoclonal antibody.

1. Sample Preparation:

  • Dilute the biopharmaceutical sample in the appropriate sample buffer.
  • For reduced CGE, add a reducing agent (e.g., DTT or β-mercaptoethanol) and heat to denature and reduce the protein.

2. CGE Analysis:

  • Prepare the CE instrument with a gel-filled capillary.
  • Inject the sample into the capillary.
  • Apply a high voltage to drive the separation of the protein species based on their size.

3. Detection and Data Analysis:

  • Detect the separated components as they pass through the detector (typically UV absorbance at 214 or 280 nm).
  • Analyze the resulting electropherogram to determine the relative abundance of the main protein peak and any size variants.

Comparative Performance of Analytical Techniques

The choice of analytical technique depends on the specific PTM of interest and the desired level of detail. The following tables summarize the key performance attributes of each technique.

Table 1: Comparison of Key Performance Characteristics for PTM Analysis Techniques

FeatureMass Spectrometry (Peptide Mapping)Chromatography (HILIC for Glycans)Capillary Electrophoresis (CGE/cIEF)
Primary Application PTM identification, localization, and quantificationGlycan profiling and quantificationSize and charge heterogeneity analysis
Resolution High (amino acid level)High (for glycans)Very High
Sensitivity HighHigh (with fluorescence labeling)Moderate to High
Throughput ModerateHighHigh
Quantitative Accuracy GoodExcellentExcellent
Ease of Use ComplexModerateModerate
Instrumentation Cost HighModerateModerate

Table 2: Quantitative Comparison of N-Glycan Analysis Methods for a Monoclonal Antibody

Glycan SpeciesHILIC-UPLC-FLR (% Relative Abundance)CE-LIF (% Relative Abundance)MALDI-TOF-MS (% Relative Abundance)
G0F45.2 ± 0.544.8 ± 0.746.1 ± 1.2
G1F30.1 ± 0.330.5 ± 0.429.5 ± 0.9
G2F12.5 ± 0.212.3 ± 0.312.8 ± 0.6
Man55.3 ± 0.15.5 ± 0.25.1 ± 0.4
Sialylated Glycans1.8 ± 0.11.7 ± 0.21.4 ± 0.3

Data is representative and compiled from comparative studies. Actual results may vary depending on the specific biopharmaceutical and experimental conditions.[5][18][19]

Conclusion

The characterization of post-translational modifications is a multifaceted challenge that requires a suite of orthogonal analytical techniques. Mass spectrometry, particularly peptide mapping, provides unparalleled detail for the identification and localization of PTMs. Chromatographic methods like HILIC are the workhorses for high-throughput glycan analysis, while capillary electrophoresis excels in providing high-resolution separation of size and charge variants.

For a comprehensive understanding of a biopharmaceutical's PTM profile, a multi-pronged approach that leverages the strengths of each of these techniques is essential. The detailed protocols and comparative data presented in this guide are intended to assist researchers in developing and implementing robust analytical strategies for the characterization of these critical quality attributes.

References

Assessing the bioisosteric replacement of phenyl groups with thiophene in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug design, the strategic replacement of chemical moieties can dramatically alter a compound's efficacy, safety, and pharmacokinetic profile. One of the most classic and frequently employed bioisosteric replacements is the substitution of a phenyl group with a thiophene ring. This guide provides an in-depth, objective comparison of these two critical aromatic systems, supported by experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

The phenyl group, a ubiquitous component in many pharmaceuticals, offers a stable scaffold for molecular interactions. However, its susceptibility to metabolic oxidation can lead to rapid clearance or the formation of reactive metabolites.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is often considered an ideal bioisostere for the phenyl group due to their similar size, planarity, and aromatic character.[1] The presence of the sulfur atom in the thiophene ring can also introduce subtle yet significant changes in a molecule's physicochemical properties, such as lipophilicity and polarity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Furthermore, the sulfur atom can participate in hydrogen bonding, potentially enhancing drug-receptor interactions.[1]

Data Presentation: A Quantitative Comparison

To illustrate the impact of this bioisosteric replacement, the following tables summarize quantitative data from various studies, comparing phenyl- and thiophene-containing analogs in different therapeutic areas.

Table 1: Physicochemical Properties

PropertyPhenylThiopheneImpact on Drug Properties
Molecular Weight ( g/mol )~77.1~83.1Minimal difference, generally well-tolerated.
LogP (Octanol-Water)~2.15~1.81Thiophene is generally less lipophilic, which can affect solubility and membrane permeability.
AromaticityHighHighBoth rings are aromatic, allowing for similar π-π stacking and other aromatic interactions.
Dipole Moment (Debye)0~0.53The higher dipole moment of thiophene can lead to different interactions with polar residues in a binding pocket.
H-bond AcceptorNoYes (Sulfur)The sulfur atom can act as a weak hydrogen bond acceptor, potentially forming additional interactions with the target protein.

Table 2: In Vitro Biological Activity

Drug/Compound PairTargetPhenyl Analog (IC50/Ki)Thiophene Analog (IC50/Ki)Fold Difference
Piroxicam vs. LornoxicamCOX-14.5 µM[1]0.005 µM[2]~900x more potent
Piroxicam vs. LornoxicamCOX-22.5 µM[1]0.008 µM[2]~312x more potent
Celecoxib vs. Compound VIIaCOX-20.42 µM[3]0.29 µM[3]~1.4x more potent
Fentanyl vs. Sufentanilµ-Opioid Receptor1.3 nM[1]0.16 nM[1]~8x more potent
Benzo[1]annulenamine 4 vs. 8aGluN2B (NMDA Receptor)57 nM[4]26 nM[4]~2.2x more potent

Table 3: In Vitro Metabolic Stability (Human Liver Microsomes)

Compound PairPhenyl Analog (t½ min)Thiophene Analog (t½ min)Interpretation
Generic Phenyl Compound>60~13Thiophene analog shows significantly lower metabolic stability in this specific case.[5]
Note: Metabolic stability is highly dependent on the specific substitution pattern and the overall molecular context.

Table 4: In Vivo Pharmacokinetics (Rat Model)

Drug PairParameterPhenyl AnalogThiophene AnalogKey Observation
Piroxicam vs. LornoxicamElimination Half-life (t½)~50 hours[6]~4 hours[6]Thiophene analog has a significantly shorter half-life, potentially leading to a better safety profile.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the rate of metabolism of a compound by liver enzymes.

Methodology:

  • Preparation: A solution of the test compound (phenyl or thiophene analog) is prepared in a suitable solvent (e.g., DMSO) and then diluted in a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation: The compound solution is mixed with a suspension of liver microsomes (from human or other species) and pre-warmed to 37°C.

  • Initiation: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.

Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of a compound to a specific receptor.

Methodology:

  • Preparation: A membrane preparation containing the target receptor (e.g., µ-opioid receptor) is prepared from cells or tissues.

  • Competition: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound (phenyl or thiophene analog).

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter, which represents the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

In Vivo Pharmacokinetic Study (Rodent Model)

Objective: To determine the pharmacokinetic profile of a compound after administration to a living organism.

Methodology:

  • Dosing: The test compound (phenyl or thiophene analog) is administered to a group of rodents (e.g., rats or mice) via a specific route (e.g., oral or intravenous).

  • Blood Sampling: Blood samples are collected from the animals at predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: The blood samples are processed to obtain plasma.

  • Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.

    • t½: Elimination half-life.

    • Cl: Clearance, the rate at which the drug is removed from the body.

    • Vd: Volume of distribution, an indicator of how widely the drug is distributed in the body.

    • F%: Bioavailability (for oral administration), the fraction of the administered dose that reaches the systemic circulation.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the assessment of phenyl and thiophene bioisosteres.

experimental_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Decision Phenyl Phenyl Analog Binding Receptor Binding Assay (Ki) Phenyl->Binding Metabolic Metabolic Stability (t½, Clint) Phenyl->Metabolic Activity Functional Assay (IC50, EC50) Phenyl->Activity Thiophene Thiophene Analog Thiophene->Binding Thiophene->Metabolic Thiophene->Activity SAR Structure-Activity Relationship (SAR) Binding->SAR Metabolic->SAR Activity->SAR PK Pharmacokinetics (AUC, t½, F%) Selection Lead Candidate Selection PK->Selection PD Pharmacodynamics (Efficacy) PD->Selection SAR->PK SAR->PD

A general experimental workflow for comparing bioisosteres.

cox2_pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Celecoxib Celecoxib (Phenyl) Thiophene Analog Celecoxib->COX2 Inhibition opioid_pathway Opioid Opioid Agonist (Phenyl/Thiophene) MOR µ-Opioid Receptor (GPCR) Opioid->MOR G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibition K_channel K+ Channels G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia nmda_pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx Channel Opening Antagonist Antagonist (Phenyl/Thiophene) Antagonist->NMDAR Blockade Depolarization Membrane Depolarization Mg_block Mg2+ Block Removed Depolarization->Mg_block Mg_block->Ca_influx Allows Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling Plasticity Synaptic Plasticity, Learning & Memory Signaling->Plasticity

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Methylthiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Methylthiophen-2-amine, a compound that requires careful management due to its potential hazards. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. Always handle this chemical with appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use suitable chemical-resistant gloves.

  • Skin and Body Protection: A standard lab coat is required to protect clothing.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.

In the event of a spill, prevent the substance from entering drains.[1] Absorb the spill with an inert material (e.g., sand, Chemizorb®) and collect it into a suitable, labeled container for disposal.[1]

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of this compound is to treat it as hazardous waste and manage it through your institution's official channels.

Step 1: Waste Identification and Segregation

Characterize the waste stream. Determine if the this compound is in pure form, in a solution, or mixed with other reagents. This information is crucial for proper labeling and disposal.

Crucially, you must segregate amine waste from other chemical waste streams to prevent dangerous reactions.[2] At a minimum, store it separately from:

  • Acids

  • Bases

  • Oxidizers

  • Halogenated Solvents

  • Cyanides and Sulfides

Step 2: Containerization and Labeling

  • Use a Compatible Container: Store the waste in a container made of a compatible material with a tightly fitting cap.[2] It is often best to reuse the original, empty container for the waste product.[2]

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste: this compound". Include the chemical formula and identify any other components if it is a mixture.

Step 3: Storage and Disposal

  • Temporary Storage: Store the sealed and labeled container in a designated satellite accumulation area within your laboratory.

  • Contact EHS for Disposal: Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][4] This is the standard and required procedure.

Note on In-Lab Treatment: While some chemical literature suggests that acidified potassium permanganate can be used to degrade aromatic amines, this procedure should not be attempted without explicit institutional approval and oversight.[2][5] Such treatments must be part of a formal, validated protocol and carried out only by highly trained personnel who fully understand the chemical hazards involved.[2] Unauthorized in-lab treatment of hazardous waste is unsafe and may violate regulations.

Data Summary for Disposal and Safety

For quick reference, the following table summarizes the key information for handling and disposing of this compound and similar amine compounds.

ParameterGuidelineCitation
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant via your institution's EHS office.[6][7][8]
Waste Segregation Store separately from acids, bases, amines, cyanides, halogenated solvents, metals, oxidizers, and sulfides.[2]
Container Type Tightly closed, compatible containers. Reusing the original product container is often suitable.[2][6]
Sewer Disposal Prohibited. Do not let the product enter drains. Amines can emit strong odors and be harmful to aquatic life.[1][4]
PPE Requirements Chemical-resistant gloves, safety goggles/glasses, and a lab coat are mandatory.[3][6][7][8]
Spill Cleanup Absorb with inert material, collect in a suitable container, and dispose of as hazardous waste.[1][6]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation and Handling cluster_1 Disposal Pathway start Generate Waste: This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Amine Waste (Keep from Acids, Oxidizers, etc.) ppe->segregate containerize Containerize in a Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store in_lab_check Is In-Lab Treatment Part of an Approved Institutional Protocol? store->in_lab_check contact_ehs Contact Institutional EHS or Licensed Waste Contractor end Proper Disposal contact_ehs->end in_lab_check->contact_ehs No (Standard Procedure) in_lab_treat Perform Treatment by Trained Personnel Only in_lab_check->in_lab_treat Yes (Requires Authorization) in_lab_treat->store

Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. It is essential to consult your institution's specific waste disposal policies and local regulations to ensure full compliance and safety. Always prioritize the procedures provided by your organization's Environmental Health and Safety department.

References

Personal protective equipment for handling 4-Methylthiophen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 4-Methylthiophen-2-amine. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[1][2] Engineering controls such as a closed system or local exhaust ventilation should be in place to control airborne levels.[1] A safety shower and eye bath must be readily available.[1]

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or gogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4]
Skin Protection Compatible chemical-resistant gloves and protective clothingGloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Protective boots may be required depending on the situation.[1]
Respiratory Protection Government-approved respiratorRequired when dusts are generated or in case of inadequate ventilation.[1][5] Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[4]

Operational Protocol: Handling this compound

This section details the step-by-step procedure for the safe handling of this compound from preparation to disposal.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][6] A chemical fume hood is recommended.

  • Emergency Equipment: Ensure a safety shower and eyewash station are accessible and have been tested.[1][6]

2. PPE Donning:

  • Before handling the chemical, put on all required PPE as specified in the table above.

3. Handling the Chemical:

  • Avoid Contact: Prevent direct contact with skin and eyes.[1][6] Do not breathe vapors, mist, or gas.[1]

  • Dispensing: Carefully handle the chemical to avoid spills.

  • Hygiene: Wash hands and face thoroughly after handling.[1][6] Do not eat, drink, or smoke in the handling area.[6][7]

4. Storage:

  • Keep the container tightly closed and upright.[1][6]

  • Store in a cool, dry, and well-ventilated place away from incompatible substances.[1][6][8] Avoid overheating.[1]

Emergency Procedures

First Aid Measures:

  • General Advice: Consult a physician and show them the safety data sheet.[1][6]

  • Inhalation: If inhaled, move the person to fresh air.[1][6] If not breathing, give artificial respiration.[6][9] If breathing is difficult, give oxygen.[6] Seek medical attention immediately.[1]

  • Skin Contact: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[1][6] Remove contaminated clothing and shoes.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids.[6][10] Remove contact lenses if present and easy to do.[6]

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment.[1] Ensure adequate ventilation.[1] Evacuate unnecessary personnel to a safe area.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1] Do not let the product enter drains.[1]

  • Containment and Cleaning: Wipe dry, place in a bag, and hold for waste disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6][7] The product should be disposed of at an approved waste disposal plant.[6]

  • Container Disposal: Do not reuse empty containers. The first rinse of a thoroughly emptied container must be collected and disposed of as hazardous waste.[11]

Operational Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_vent Ensure Proper Ventilation prep_equip Check Emergency Equipment prep_vent->prep_equip prep_ppe Don Appropriate PPE prep_equip->prep_ppe handle_dispense Dispense Chemical prep_ppe->handle_dispense handle_avoid Avoid Contact & Inhalation handle_dispense->handle_avoid handle_hygiene Practice Good Hygiene handle_avoid->handle_hygiene storage_container Keep Container Sealed handle_hygiene->storage_container storage_location Store in Cool, Dry, Ventilated Area storage_container->storage_location disp_waste Dispose of Waste via Approved Plant storage_location->disp_waste disp_container Dispose of Empty Container disp_waste->disp_container

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylthiophen-2-amine
Reactant of Route 2
4-Methylthiophen-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.